Product packaging for 4-Bromo-2-chloro-6-methylaniline(Cat. No.:CAS No. 30273-42-8)

4-Bromo-2-chloro-6-methylaniline

Cat. No.: B1272470
CAS No.: 30273-42-8
M. Wt: 220.49 g/mol
InChI Key: DIXGIKZIIZRFKE-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-6-methylaniline is a useful research compound. Its molecular formula is C7H7BrClN and its molecular weight is 220.49 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7BrClN B1272470 4-Bromo-2-chloro-6-methylaniline CAS No. 30273-42-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-chloro-6-methylaniline
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InChI

InChI=1S/C7H7BrClN/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIXGIKZIIZRFKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377801
Record name 4-Bromo-2-chloro-6-methylaniline
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Molecular Weight

220.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30273-42-8
Record name 4-Bromo-2-chloro-6-methylbenzenamine
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Record name 4-Bromo-2-chloro-6-methylaniline
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Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-2-chloro-6-methylaniline (CAS: 30273-42-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-chloro-6-methylaniline is a halogenated aromatic amine that serves as a versatile building block in organic synthesis. Its trifunctional nature, featuring bromo, chloro, and amino substituents on a toluene backbone, makes it a valuable intermediate in the preparation of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, a detailed plausible synthesis protocol, and an exploration of its potential applications in drug discovery, based on the known activities of structurally related compounds.

Physicochemical Properties

The following tables summarize the key physical and chemical properties of this compound.

Table 1: General and Physical Properties

PropertyValueReference(s)
CAS Number 30273-42-8[1][2][3]
Molecular Formula C₇H₇BrClN[1][2][3]
Molecular Weight 220.49 g/mol [1][2][3]
Appearance Solid
Melting Point 38-42 °C[1]
Flash Point >110 °C (>230 °F)

Table 2: Spectroscopic and Computational Data

Data TypeDetailsReference(s)
Mass Spectrometry GC-MS data available.[3]
FTIR Spectroscopy FTIR spectrum available.[3]
¹H NMR Experimental data not available. Predicted shifts would show aromatic protons and a methyl singlet.
¹³C NMR Experimental data not available. Predicted shifts would show distinct signals for the seven carbon atoms.
InChI 1S/C7H7BrClN/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,10H2,1H3[3]
SMILES Cc1cc(Br)cc(Cl)c1N

Synthesis

Proposed Experimental Protocol: Bromination of 2-Chloro-6-methylaniline

Objective: To synthesize this compound via electrophilic aromatic substitution of 2-chloro-6-methylaniline.

Materials:

  • 2-Chloro-6-methylaniline

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Petroleum ether and ethyl acetate (for chromatography)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-6-methylaniline (1 equivalent) in anhydrous acetonitrile.

  • Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise at room temperature. The addition should be controlled to manage any potential exotherm.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator.

    • Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in petroleum ether as the eluent, to yield pure this compound.

Synthesis Workflow Diagram

SynthesisWorkflow Start 2-Chloro-6-methylaniline Reaction Electrophilic Aromatic Substitution (Bromination) Start->Reaction Reagent N-Bromosuccinimide (NBS) in Acetonitrile Reagent->Reaction Workup Aqueous Work-up (NaHCO3, H2O, Brine) Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Proposed synthesis workflow for this compound.

Applications in Drug Development and Medicinal Chemistry

While specific biological activities of this compound are not documented in publicly available literature, the substituted aniline scaffold is a well-established pharmacophore in medicinal chemistry.[4] The presence of halogen atoms and a methyl group allows for fine-tuning of steric and electronic properties, which can influence binding to biological targets, as well as pharmacokinetic properties like metabolic stability.[5]

Potential as a Kinase Inhibitor Intermediate

Substituted anilines are core components of many tyrosine kinase inhibitors (TKIs) used in oncology.[4] These compounds often act as "hinge-binders," forming crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket. The aniline nitrogen and one of the ortho substituents are key for this interaction. The structure of this compound provides a framework that could be elaborated to target various kinases.

Generalized Kinase Inhibition Signaling Pathway

The following diagram illustrates a generalized signaling pathway that is often targeted by kinase inhibitors derived from substituted anilines.

KinaseSignaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR, c-Met) ADP ADP RTK->ADP Substrate Substrate Protein RTK->Substrate Phosphorylates GrowthFactor Growth Factor GrowthFactor->RTK Binds and Activates ATP ATP ATP->RTK PhosphoSubstrate Phosphorylated Substrate Protein Substrate->PhosphoSubstrate Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) PhosphoSubstrate->Downstream Proliferation Cell Proliferation, Survival, etc. Downstream->Proliferation Inhibitor Substituted Aniline Kinase Inhibitor Inhibitor->RTK Inhibits ATP Binding

Caption: Generalized receptor tyrosine kinase signaling pathway and inhibition.

Safety and Handling

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

Table 3: GHS Hazard Information

Hazard StatementDescription
H315Causes skin irritation.
H317May cause an allergic skin reaction.
H319Causes serious eye irritation.
H334May cause allergy or asthma symptoms or breathing difficulties if inhaled.
H335May cause respiratory irritation.

Handling Precautions:

  • Use in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses with side shields, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

Conclusion

This compound is a chemical intermediate with significant potential for use in the synthesis of complex organic molecules. While specific biological data for this compound is currently lacking in the public domain, its structural motifs are prevalent in a variety of bioactive compounds, particularly kinase inhibitors. The synthetic route proposed herein offers a viable method for its preparation, enabling further investigation into its properties and potential applications in drug discovery and development. As with all halogenated anilines, appropriate safety precautions must be observed during its handling and use. Further research is warranted to fully elucidate the pharmacological profile of this and related compounds.

References

Technical Guide: Physical Properties of 4-Bromo-2-chloro-6-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-Bromo-2-chloro-6-methylaniline, a compound of interest in various research and development applications. This document outlines key quantitative data, detailed experimental protocols for property determination, and visual representations of synthetic and experimental workflows.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, application, and integration into synthetic and analytical procedures. A summary of these properties is presented below.

PropertyValueSource
Molecular Formula C₇H₇BrClN[1][2]
Molecular Weight 220.49 g/mol [1][3]
Appearance White to cream or purple crystalline powder or solid.[4][5][4][5]
Melting Point 38-42 °C[1][4]
Boiling Point 261.8 ± 35.0 °C (Predicted)[1]
Density 1.619 ± 0.06 g/cm³ (Predicted)[1]
CAS Number 30273-42-8[1][2]

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical characterization. The following are detailed methodologies for key experiments.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of purity.

Methodology:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a steady rate of approximately 10°C per minute initially.

    • Within 20°C of the expected melting point, the heating rate is reduced to 1-2°C per minute to ensure thermal equilibrium.

    • The temperature at which the first liquid appears is recorded as the onset of melting.

    • The temperature at which the last solid crystal disappears is recorded as the completion of melting. The range between these two temperatures is the melting point range.

Boiling Point Determination (for solids that decompose at their boiling point, prediction is often used)

Given that the boiling point is predicted, this indicates that experimental determination may be challenging, potentially due to decomposition. For compounds that are stable at their boiling point, the following method can be applied.

Methodology:

  • Apparatus: A Thiele tube or a micro boiling point apparatus is utilized.

  • Procedure:

    • A small amount of the substance is placed in a small test tube.

    • A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

    • The apparatus is heated, and the temperature at which a rapid and continuous stream of bubbles emerges from the inverted capillary is noted.

    • The heat source is then removed.

    • The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

Density Determination

The density of a solid can be determined by the displacement method.

Methodology:

  • Mass Measurement: The mass of a sample of this compound is accurately measured using an analytical balance.

  • Volume Measurement by Displacement:

    • A graduated cylinder is partially filled with a liquid in which the compound is insoluble (e.g., water, if applicable, or an inert solvent). The initial volume is recorded.

    • The weighed solid sample is carefully added to the graduated cylinder, ensuring it is fully submerged and no air bubbles are trapped.

    • The new volume is recorded. The difference between the final and initial volumes gives the volume of the solid.

  • Calculation: Density is calculated by dividing the mass of the sample by its volume.

Solubility Determination

The solubility of this compound can be determined in various solvents to understand its behavior in different media.

Methodology:

  • Equilibrium Method:

    • An excess amount of the solid is added to a known volume of a specific solvent in a sealed container.

    • The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The saturated solution is then filtered to remove any undissolved solid.

  • Quantification:

    • A known volume of the clear, saturated solution is carefully removed.

    • The solvent is evaporated, and the mass of the remaining solid is determined.

    • Alternatively, the concentration of the solute in the saturated solution can be determined using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy, by comparing to a calibration curve of known concentrations.

  • Expression of Solubility: Solubility is typically expressed in grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solvent (mol/L).

Visualizations

Logical Synthesis Pathway

A plausible synthetic route to this compound can be conceptualized based on established aromatic substitution reactions. The following diagram illustrates a logical multi-step synthesis starting from 2-chloro-6-methylaniline.

Synthesis_Pathway cluster_start Starting Material cluster_protection Protection cluster_bromination Bromination cluster_deprotection Deprotection 2-Chloro-6-methylaniline 2-Chloro-6-methylaniline N-acetyl-2-chloro-6-methylaniline N-acetyl-2-chloro-6-methylaniline 2-Chloro-6-methylaniline->N-acetyl-2-chloro-6-methylaniline Acetic Anhydride N-acetyl-4-bromo-2-chloro-6-methylaniline N-acetyl-4-bromo-2-chloro-6-methylaniline N-acetyl-2-chloro-6-methylaniline->N-acetyl-4-bromo-2-chloro-6-methylaniline Br2 / Acetic Acid This compound This compound N-acetyl-4-bromo-2-chloro-6-methylaniline->this compound Acid/Base Hydrolysis

Caption: Logical synthesis of this compound.

Experimental Workflow for Physical Property Determination

The systematic determination of the physical properties of a novel or synthesized compound follows a logical workflow to ensure accurate and reproducible data.

Experimental_Workflow cluster_sample Sample Preparation cluster_properties Physical Property Determination cluster_analysis Data Analysis and Reporting Sample Obtain/Synthesize and Purify This compound MeltingPoint Melting Point Determination (Capillary Method) Sample->MeltingPoint BoilingPoint Boiling Point Determination (Thiele Tube or Micro Method) Sample->BoilingPoint Density Density Determination (Displacement Method) Sample->Density Solubility Solubility Determination (Equilibrium Method) Sample->Solubility Data Compile and Analyze Data MeltingPoint->Data BoilingPoint->Data Density->Data Solubility->Data Report Generate Technical Report Data->Report

Caption: Workflow for physical property determination.

References

4-Bromo-2-chloro-6-methylaniline chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed examination of 4-Bromo-2-chloro-6-methylaniline, a halogenated aromatic amine. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering comprehensive data on its chemical identity, properties, and a plausible synthetic route.

Chemical Structure and Nomenclature

This compound is a substituted aniline derivative with bromine, chlorine, and methyl groups attached to the benzene ring.

  • IUPAC Name: this compound[1][2]

  • Synonyms: 4-Bromo-6-chloro-o-toluidine[3][4]

  • Chemical Formula: C₇H₇BrClN[1][2][3][5]

  • CAS Number: 30273-42-8[1][2][3][5]

The chemical structure is represented by a benzene ring with an amino group at position 1, a chloro group at position 2, a methyl group at position 6, and a bromo group at position 4.

Physicochemical and Spectral Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Weight 220.49 g/mol [1][2][3][5]
Melting Point 38-42 °C[5]
Boiling Point 261.8 ± 35.0 °C (Predicted)[5]
Form Solid[3]
InChI 1S/C7H7BrClN/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,10H2,1H3[1][3]
InChIKey DIXGIKZIIZRFKE-UHFFFAOYSA-N[1][3]
SMILES Cc1cc(Br)cc(Cl)c1N[3]

Experimental Protocols: Synthesis

A plausible synthetic route for this compound starts from 2-chloro-6-methylaniline. The process involves the protection of the amino group, followed by electrophilic aromatic substitution (bromination), and subsequent deprotection.

Step 1: Acetylation of 2-Chloro-6-methylaniline

  • Dissolve 2-chloro-6-methylaniline in glacial acetic acid.

  • Add acetic anhydride to the solution in a stoichiometric amount.

  • Heat the mixture under reflux for a specified duration to ensure the complete formation of N-(2-chloro-6-methylphenyl)acetamide.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the acetylated product.

  • Filter the solid, wash with water until neutral, and dry.

Step 2: Bromination of N-(2-chloro-6-methylphenyl)acetamide

  • Dissolve the dried N-(2-chloro-6-methylphenyl)acetamide in a suitable solvent such as glacial acetic acid.

  • Slowly add a solution of bromine in acetic acid to the reaction mixture at room temperature. The para-directing effect of the acetamido group will favor bromination at the 4-position.

  • Stir the mixture until the reaction is complete, as indicated by TLC.

  • Pour the reaction mixture into a solution of sodium bisulfite to quench any excess bromine.

  • The brominated product, N-(4-bromo-2-chloro-6-methylphenyl)acetamide, will precipitate.

  • Filter, wash with water, and dry the product.

Step 3: Hydrolysis of N-(4-bromo-2-chloro-6-methylphenyl)acetamide

  • Suspend the N-(4-bromo-2-chloro-6-methylphenyl)acetamide in an aqueous solution of a strong acid, such as hydrochloric acid, or a strong base, like sodium hydroxide.

  • Heat the mixture under reflux to hydrolyze the amide bond.

  • After the reaction is complete, cool the mixture.

  • If acidic hydrolysis was performed, neutralize the solution with a base (e.g., NaOH) to precipitate the free amine, this compound. If basic hydrolysis was used, the product may precipitate upon cooling or require extraction.

  • Collect the solid product by filtration, wash with water, and dry.

  • The final product can be further purified by recrystallization from a suitable solvent like ethanol or heptane.

Visualization of Synthetic Pathway

The following diagram illustrates the logical workflow for the synthesis of this compound.

Synthesis_Pathway Start 2-Chloro-6-methylaniline Acetylation N-(2-chloro-6-methylphenyl)acetamide Start->Acetylation Acetic Anhydride, Acetic Acid Bromination N-(4-bromo-2-chloro-6-methylphenyl)acetamide Acetylation->Bromination Bromine, Acetic Acid FinalProduct This compound Bromination->FinalProduct Acid or Base Hydrolysis

Caption: Synthetic route of this compound.

References

4-Bromo-2-chloro-6-methylaniline molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 4-Bromo-2-chloro-6-methylaniline

This guide provides key physicochemical properties of this compound, a chemical compound relevant to researchers, scientists, and professionals in drug development. The information is presented to be clear and easily accessible for technical audiences.

Physicochemical Data

The fundamental molecular characteristics of this compound are summarized below.

PropertyValue
Molecular FormulaC7H7BrClN[1][2][3][4][5]
Molecular Weight220.49 g/mol [1][2][3][4][5]
IUPAC NameThis compound[1][5]
CAS Number30273-42-8[1][2][3][5]

Molecular Structure and Composition

The chemical structure of this compound consists of a central aniline ring substituted with bromine, chlorine, and a methyl group at specific positions. The relationship between the constituent elements and the final compound is illustrated below.

C Carbon (C) Compound This compound (C7H7BrClN) C->Compound H Hydrogen (H) H->Compound Br Bromine (Br) Br->Compound Cl Chlorine (Cl) Cl->Compound N Nitrogen (N) N->Compound

Elemental composition of this compound.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Bromo-2-chloro-6-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis and prediction of the proton nuclear magnetic resonance (¹H NMR) spectrum of 4-Bromo-2-chloro-6-methylaniline. This document outlines the expected chemical shifts, coupling constants, and signal multiplicities for the protons in this molecule, supported by established principles of NMR spectroscopy. Furthermore, a standard experimental protocol for acquiring such a spectrum is provided, alongside a visual representation of the molecular structure and its proton environments.

Predicted ¹H NMR Data

The predicted ¹H NMR spectral data for this compound is summarized in the table below. These predictions are based on the analysis of substituent effects on the aromatic ring and typical chemical shift values for similar functional groups.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-37.20 - 7.40Doublet (d)2.0 - 3.0 (⁴J)1H
H-57.00 - 7.20Doublet (d)2.0 - 3.0 (⁴J)1H
-NH₂3.50 - 4.50Broad Singlet (br s)-2H
-CH₃2.20 - 2.40Singlet (s)-3H

Analysis of the Predicted Spectrum

The chemical structure of this compound dictates a specific pattern in its ¹H NMR spectrum. The aniline ring contains two remaining aromatic protons at positions 3 and 5, an amino group (-NH₂), and a methyl group (-CH₃).

  • Aromatic Protons (H-3 and H-5):

    • The two aromatic protons are situated meta to each other. This arrangement typically results in a small coupling constant (⁴J), on the order of 2-3 Hz, leading to the appearance of two doublets.

    • H-3 is flanked by a chlorine atom and is ortho to the bromine atom. Both are electron-withdrawing groups, which deshield the proton, causing it to resonate at a lower field (higher ppm value).

    • H-5 is positioned between the bromine atom and the methyl group. The bromine atom is electron-withdrawing, while the methyl group is weakly electron-donating. The net effect is a slightly more shielded environment for H-5 compared to H-3, resulting in an upfield shift.

  • Amino Protons (-NH₂):

    • The protons of the amino group typically appear as a broad singlet. The chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. A general range of 3.50 - 4.50 ppm is expected.

  • Methyl Protons (-CH₃):

    • The methyl group protons are not coupled to any other protons and will, therefore, appear as a sharp singlet. Its position on the aromatic ring, ortho to the amino group, places it in a region of approximately 2.20 - 2.40 ppm.

Molecular Structure and Proton Environments

The following diagram illustrates the structure of this compound, highlighting the distinct proton environments that give rise to the predicted ¹H NMR signals.

Caption: Molecular structure of this compound with distinct proton environments.

Experimental Protocol for ¹H NMR Spectroscopy

This section details a standard procedure for the acquisition of a ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Solvent Selection: A deuterated solvent that readily dissolves the analyte is crucial. Chloroform-d (CDCl₃) is a common choice for many organic compounds. Other potential solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆.

  • Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

  • Filtration: To ensure a homogeneous magnetic field, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter.

2. Instrument Parameters:

The following are typical acquisition parameters for a high-resolution NMR spectrometer (e.g., 400 MHz or higher):

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (NS): 16 to 64 scans are typically sufficient for a compound of this concentration.

  • Relaxation Delay (D1): A delay of 1-2 seconds between scans is generally adequate.

  • Acquisition Time (AQ): 2-4 seconds.

  • Spectral Width (SW): A spectral width of approximately 16 ppm, centered around 6-8 ppm, should encompass all expected proton signals.

  • Temperature: The experiment is typically run at room temperature (e.g., 298 K).

3. Data Processing:

  • Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

  • Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.

  • Baseline Correction: A baseline correction is applied to obtain a flat baseline.

  • Referencing: The spectrum is referenced by setting the TMS peak to 0.00 ppm.

  • Integration: The relative areas under each peak are integrated to determine the proton ratios.

Logical Workflow for Spectrum Prediction

The process of predicting the ¹H NMR spectrum of a molecule like this compound follows a logical progression, as illustrated in the diagram below.

G A Identify Molecular Structure B Identify Unique Proton Environments A->B C Analyze Substituent Electronic Effects (Inductive and Resonance) B->C E Determine Neighboring Protons B->E H Determine Relative Proton Ratios B->H D Predict Chemical Shifts (δ) C->D J Synthesize Predicted Spectrum D->J F Predict Splitting Patterns (Multiplicity) E->F G Predict Coupling Constants (J) F->G F->J G->J I Predict Integration H->I I->J

Caption: Workflow for the prediction of a ¹H NMR spectrum.

Technical Guide: ¹³C NMR Spectral Analysis of 4-Bromo-2-chloro-6-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-Bromo-2-chloro-6-methylaniline. Due to the absence of publicly available experimental spectra, this document presents predicted ¹³C NMR chemical shifts derived from established computational methods and substituent effect analysis. This guide also outlines a comprehensive experimental protocol for acquiring high-quality ¹³C NMR data for this and similar aromatic compounds.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for this compound are summarized in the table below. These values are calculated based on the foundational chemical shift of benzene (128.5 ppm) and the incremental effects of the bromo, chloro, methyl, and amino substituents on the aromatic ring. The assignments are based on established principles of substituent-induced chemical shift effects in polysubstituted benzenes.

Carbon AtomPredicted Chemical Shift (δ, ppm)
C1 (C-NH₂)144.5
C2 (C-Cl)125.0
C3 (C-H)132.8
C4 (C-Br)115.7
C5 (C-H)129.5
C6 (C-CH₃)120.9
C7 (-CH₃)17.5

Disclaimer: These are predicted values and may differ from experimental results. Verification through experimental data is recommended.

Molecular Structure and Peak Assignment

The structure of this compound with the corresponding carbon numbering for ¹³C NMR peak assignment is illustrated below.

molecular_structure cluster_ring cluster_substituents C1 C1 C2 C2 C1->C2 NH2 NH₂ C1->NH2 C3 C3 C2->C3 Cl Cl C2->Cl C4 C4 C3->C4 H1 H C3->H1 C5 C5 C4->C5 Br Br C4->Br C6 C6 C5->C6 H2 H C5->H2 C6->C1 CH3_group CH₃ C6->CH3_group

Figure 1. Molecular structure of this compound.

Experimental Protocol for ¹³C NMR Spectroscopy

This section details a standard operating procedure for the acquisition of a ¹³C NMR spectrum of this compound.

3.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 10-20 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for similar aromatic compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard (Optional): Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.0 ppm). If the deuterated solvent does not contain TMS, a small amount can be added.

3.2. NMR Spectrometer Setup and Data Acquisition

  • Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for optimal resolution and sensitivity.

  • Tuning and Matching: Tune and match the ¹³C probe to the resonant frequency of the solvent and sample.

  • Locking: Lock the spectrometer on the deuterium signal of the solvent.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or similar).

    • Acquisition Time (AQ): Typically 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.

    • Number of Scans (NS): 1024 or higher, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

    • Spectral Width (SW): Approximately 200-250 ppm.

    • Temperature: Standard probe temperature (e.g., 298 K).

3.3. Data Processing

  • Fourier Transformation: Apply an exponential multiplication (line broadening of 0.3-1.0 Hz) to the Free Induction Decay (FID) and perform a Fourier transform.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum to the solvent peak or TMS (0.0 ppm).

  • Peak Picking: Identify and label the chemical shifts of all peaks.

The logical workflow for this experimental protocol is visualized below.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer tune Tune and Match Probe transfer->tune lock Lock on Solvent Signal tune->lock shim Shim Magnetic Field lock->shim acquire Acquire Data shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectrum baseline->reference peak_pick Peak Picking reference->peak_pick

Figure 2. Experimental workflow for ¹³C NMR spectroscopy.

This guide provides a foundational understanding of the expected ¹³C NMR spectral characteristics of this compound and a detailed protocol for its experimental determination. Researchers are encouraged to use this information as a starting point for their own empirical investigations.

In-Depth FT-IR Spectral Analysis of 4-Bromo-2-chloro-6-methylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-Bromo-2-chloro-6-methylaniline, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Understanding the vibrational properties of this molecule is crucial for its identification, quality control, and the study of its chemical behavior. This document outlines the expected vibrational frequencies, a detailed experimental protocol for spectral acquisition, and logical workflows for spectral interpretation.

Molecular Structure and Expected Vibrational Modes

This compound (C₇H₇BrClN) is a substituted aniline with several functional groups that give rise to characteristic absorption bands in the infrared spectrum. The primary functional groups and their expected vibrational modes are:

  • Amine (N-H) Group: As a primary amine, it will exhibit both symmetric and asymmetric stretching vibrations, as well as scissoring, wagging, and twisting modes.

  • Aromatic Ring (C=C and C-H): The benzene ring has characteristic C=C stretching vibrations and C-H stretching and bending (in-plane and out-of-plane) vibrations. The substitution pattern on the ring influences the positions of the out-of-plane C-H bending bands.

  • Methyl (C-H) Group: The methyl group will show symmetric and asymmetric stretching and bending vibrations.

  • Carbon-Halogen (C-Cl and C-Br) Bonds: The C-Cl and C-Br stretching vibrations are expected in the fingerprint region of the spectrum.

  • Carbon-Nitrogen (C-N) Bond: The C-N stretching vibration is also a key characteristic feature.

Data Presentation: Representative FT-IR Spectral Data

While the experimental spectrum for this compound is not publicly available, the following table summarizes the expected FT-IR peak assignments based on the analysis of similar halogenated aniline derivatives.[1] These values provide a reliable reference for the interpretation of the experimental spectrum.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Functional Group
Asymmetric N-H Stretch3450 - 3400Primary Amine
Symmetric N-H Stretch3370 - 3320Primary Amine
Aromatic C-H Stretch3100 - 3000Aromatic Ring
Asymmetric C-H Stretch (Methyl)2975 - 2950Methyl Group
Symmetric C-H Stretch (Methyl)2880 - 2860Methyl Group
N-H Scissoring (Bending)1640 - 1610Primary Amine
Aromatic C=C Ring Stretch1600 - 1450Aromatic Ring
Asymmetric C-H Bending (Methyl)1470 - 1440Methyl Group
Symmetric C-H Bending (Methyl)1380 - 1360Methyl Group
Aromatic C-N Stretch1340 - 1250Aryl Amine
Aromatic C-H In-Plane Bending1200 - 1000Aromatic Ring
Aromatic C-H Out-of-Plane Bending900 - 800Aromatic Ring
C-Cl Stretch800 - 600Chloro-Aromatic
C-Br Stretch650 - 550Bromo-Aromatic
N-H Wagging800 - 700Primary Amine

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

This protocol details the procedure for acquiring an FT-IR spectrum of a solid sample, such as this compound, using the potassium bromide (KBr) pellet method.[1]

3.1. Materials and Equipment

  • This compound sample

  • FT-IR grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FT-IR spectrometer

  • Spatula

  • Infrared lamp (for drying KBr if necessary)

3.2. Procedure

  • Sample Preparation:

    • Weigh approximately 1-2 mg of the this compound sample.

    • Weigh approximately 100-200 mg of dry FT-IR grade KBr.

    • Grind the KBr in an agate mortar to a fine powder.

    • Add the sample to the KBr in the mortar.

    • Grind the mixture thoroughly for several minutes to ensure a homogenous dispersion of the sample in the KBr matrix.

  • Pellet Formation:

    • Transfer a portion of the sample-KBr mixture to the pellet-forming die.

    • Ensure the surface of the mixture is level.

    • Place the die in a hydraulic press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die.

    • Place the pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

  • Data Processing:

    • The acquired spectrum should be baseline corrected and displayed in terms of transmittance or absorbance.

    • Identify and label the significant absorption peaks.

Visualizations

The following diagrams illustrate the workflow for FT-IR spectral analysis and the correlation between the molecular structure and the expected spectral regions.

FT_IR_Workflow FT-IR Spectral Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_report Reporting Sample Obtain Sample (this compound) Grind Grind Sample with KBr Sample->Grind KBr Dry FT-IR Grade KBr KBr->Grind Pellet Form KBr Pellet Grind->Pellet Background Acquire Background Spectrum Pellet->Background SampleSpec Acquire Sample Spectrum Background->SampleSpec Process Process Spectrum (Baseline Correction) SampleSpec->Process PeakPick Identify Peak Frequencies Process->PeakPick Assign Assign Vibrational Modes PeakPick->Assign Report Generate Final Report Assign->Report

Caption: Workflow for FT-IR analysis of a solid sample.

Functional_Group_Correlation Functional Group - FT-IR Correlation for this compound cluster_molecule Molecular Structure cluster_spectrum FT-IR Absorption Regions (cm⁻¹) Molecule This compound N-H (Amine) C-H (Methyl) Aromatic Ring C-N C-Cl C-Br Regions 3500-3300 3100-2800 1650-1450 1400-1200 900-550 Molecule:nh2->Regions:r1 N-H Stretch Molecule:ch3->Regions:r2 C-H Stretch Molecule:arom->Regions:r2 Aromatic C-H Stretch Molecule:nh2->Regions:r3 N-H Bend Molecule:arom->Regions:r3 C=C Stretch Molecule:ch3->Regions:r3 C-H Bend Molecule:cn->Regions:r4 C-N Stretch Molecule:ccl->Regions:r5 C-Cl Stretch Molecule:cbr->Regions:r5 C-Br Stretch

References

Mass Spectrometry Fragmentation of 4-Bromo-2-chloro-6-methylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry fragmentation of 4-bromo-2-chloro-6-methylaniline. The information contained herein is essential for researchers and professionals involved in the identification and characterization of halogenated aromatic compounds in various stages of drug development and chemical analysis.

Introduction

This compound (C₇H₇BrClN) is a halogenated aromatic amine with a molecular weight of approximately 220.49 g/mol .[1][2] Understanding its fragmentation pattern under mass spectrometric conditions is crucial for its unambiguous identification in complex matrices. This guide outlines the predicted fragmentation pathways based on common principles of mass spectrometry and available spectral data.

Physicochemical Properties

PropertyValue
Molecular FormulaC₇H₇BrClN
Molecular Weight220.49 g/mol [1][2]
IUPAC NameThis compound
InChI KeyDIXGIKZIIZRFKE-UHFFFAOYSA-N
SMILESCC1=CC(=CC(=C1N)Cl)Br

Mass Spectrometry Data

Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound indicates several key fragments. The most prominent peaks observed in the mass spectrum are summarized in the table below.

m/zProposed Fragment
219, 221Molecular Ion [M]⁺
140[M - Br]⁺
138[M - Br - H₂]⁺ or [M - Cl - CH₃]⁺

Note: The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) will result in characteristic isotopic patterns for bromine- and chlorine-containing fragments.

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization (EI) is initiated by the removal of an electron to form the molecular ion. The subsequent fragmentation is dictated by the relative stability of the resulting ions and neutral losses. The primary fragmentation steps are proposed to be the loss of a bromine radical followed by the loss of a chlorine radical or a methyl group.

Fragmentation_Pathway M This compound (m/z = 219, 221, 223) F1 [M-Br]⁺ (m/z = 140, 142) M->F1 - Br• F2 [M-Cl]⁺ (m/z = 184, 186) M->F2 - Cl• F3 [M-CH₃]⁺ (m/z = 204, 206, 208) M->F3 - CH₃• F4 [M-Br-HCN]⁺ (m/z = 113, 115) F1->F4 - HCN

Figure 1: Proposed mass spectrometry fragmentation pathway for this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a representative protocol for the analysis of this compound. Instrument parameters may require optimization based on the specific instrumentation used.

5.1. Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • Working Solutions: Serially dilute the stock solution to prepare working standards at concentrations appropriate for the sensitivity of the instrument (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

5.2. Instrumentation

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

5.3. GC-MS Parameters

ParameterSetting
GC Inlet
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min
Oven Program
Initial Temperature80 °C, hold for 1 min
Ramp Rate15 °C/min
Final Temperature280 °C, hold for 5 min
Mass Spectrometer
Ion SourceElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Range50 - 350 amu
Scan ModeFull Scan

5.4. Data Analysis

Acquired data should be processed using the instrument's software. The mass spectrum of the peak corresponding to this compound should be compared against a reference library (e.g., NIST) for confirmation. The fragmentation pattern should be analyzed to support the structural elucidation.

Logical Workflow for Compound Identification

The following diagram illustrates the logical workflow for the identification and characterization of this compound using GC-MS.

Identification_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Interpretation Prep Prepare Standard Solutions Inject Inject Sample Prep->Inject Acquire Acquire Data Inject->Acquire Process Process Chromatogram Acquire->Process Identify Identify Peak of Interest Process->Identify Extract Extract Mass Spectrum Identify->Extract Compare Compare to Library Extract->Compare Analyze Analyze Fragmentation Extract->Analyze Confirm Confirm Structure Compare->Confirm Analyze->Confirm

Figure 2: Logical workflow for the GC-MS analysis of this compound.

Conclusion

The mass spectrometry fragmentation of this compound is characterized by the initial loss of bromine and chlorine radicals. A thorough understanding of this fragmentation pattern, coupled with a robust analytical methodology, is paramount for the accurate identification and quantification of this compound in complex samples. The information presented in this guide serves as a valuable resource for scientists and researchers in the fields of analytical chemistry and drug development.

References

An In-depth Technical Guide on the Crystal Structure of 4-Bromo-2-chloroaniline, a Derivative of 4-Bromo-2-chloro-6-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Crystal Structure Analysis of 4-Bromo-2-chloroaniline

The crystal structure of 4-Bromo-2-chloroaniline (C₆H₅BrClN) has been determined by single-crystal X-ray diffraction.[1][2] The molecule is nearly planar, with a root-mean-square deviation of 0.018 Å.[1][2] In the crystalline state, molecules are interconnected through intermolecular N—H···N and weak N—H···Br hydrogen bonds, forming sheet-like structures.[1][2] The N···N distance in the N—H···N hydrogen bond is 3.172 (4) Å.[1]

The crystallographic data for 4-Bromo-2-chloroaniline provides a quantitative description of the unit cell and atomic positions. This data is crucial for understanding the three-dimensional arrangement of the molecules in the crystal lattice.

Parameter Value
Molecular Formula C₆H₅BrClN
Molecular Weight 206.47 g/mol
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a 10.965 (4) Å
b 15.814 (6) Å
c 4.0232 (15) Å
V 697.7 (4) ų
Z 4
Radiation Mo Kα (λ = 0.71073 Å)
Temperature 298 K
Density (calculated) 1.965 Mg/m³
μ (absorption coefficient) 6.17 mm⁻¹
F(000) 424
R-factor 0.033
wR-factor 0.081

Table 1: Crystal data and structure refinement for 4-Bromo-2-chloroaniline.[1][2][3]

The precise measurement of bond lengths and angles provides insight into the molecular geometry and bonding characteristics.

Bond Length (Å) Angle Value ( ° )
C1—C21.368 (5)C6—C1—C2120.7 (3)
C2—C31.361 (5)C3—C2—C1119.4 (3)
C3—C41.382 (4)C2—C3—C4121.6 (3)
C5—C61.361 (4)C3—C4—C5117.1 (3)
C1—Br1-C6—C5—C4121.8 (3)
C5—Cl1-C1—C6—C5119.4 (3)
C4—N1-N1—C4—C3120.2 (3)

Table 2: Selected bond lengths and angles for 4-Bromo-2-chloroaniline.[2]

Experimental Protocols

A common method for the synthesis of 4-bromo-2-chloroaniline involves a multi-step process starting from aniline.[4] The general workflow is outlined below.

Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Acetylation Chlorination Chlorination Acetanilide->Chlorination Bromination Bromination Chlorination->Bromination Hydrolysis Hydrolysis Bromination->Hydrolysis Product 4-Bromo-2-chloroaniline Hydrolysis->Product

Synthetic pathway for 4-Bromo-2-chloroaniline.

Detailed Protocol:

  • Acetylation of Aniline: Aniline is first protected by acetylation with acetic anhydride to form acetanilide. This step is crucial to control the subsequent halogenation reactions.

  • Chlorination: The acetanilide is then chlorinated. The directing effect of the acetamido group guides the chlorine atom to the ortho and para positions.

  • Bromination: Following chlorination, the product is brominated. The bulky acetamido group and the existing chlorine atom influence the position of the incoming bromine atom, favoring the para position relative to the amino group.

  • Hydrolysis: Finally, the acetyl group is removed by acid or base hydrolysis to yield the desired 4-bromo-2-chloroaniline.[4]

The determination of the crystal structure of 4-Bromo-2-chloroaniline was performed using single-crystal X-ray diffraction.[1][2]

Crystal Single Crystal Selection Mount Mounting on Diffractometer Crystal->Mount Data X-ray Data Collection Mount->Data Solve Structure Solution Data->Solve Refine Structure Refinement Solve->Refine Final Final Crystal Structure Refine->Final

Workflow for Crystal Structure Determination.

Experimental Details:

  • Crystal Growth: Colorless, needle-like single crystals were grown.[2]

  • Data Collection: A suitable single crystal was mounted on a diffractometer (e.g., Bruker SMART CCD). Data was collected at a controlled temperature (298 K) using Mo Kα radiation.[1][2]

  • Structure Solution and Refinement: The collected diffraction data was processed to solve and refine the crystal structure. Programs such as SHELXTL are commonly used for this purpose.[3] An absorption correction (e.g., multi-scan using SADABS) is typically applied.[2][3] The final structure is refined to achieve low R-factors, indicating a good fit between the experimental data and the calculated model.[1][2]

Spectroscopic Characterization

While the primary focus of this guide is the crystal structure, spectroscopic techniques provide complementary information about the molecular structure and purity of the synthesized compounds.

  • Infrared (IR) Spectroscopy: IR spectra of 4-Bromo-2-chloroaniline show characteristic peaks for N-H stretching (around 3300-3400 cm⁻¹), C-N stretching, and C-H stretching, as well as peaks corresponding to the aromatic ring and the C-Cl and C-Br bonds.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the substitution pattern on the aniline ring.

  • Mass Spectrometry (MS): GC-MS analysis of 4-Bromo-2-chloro-6-methylaniline shows characteristic fragmentation patterns that can be used for its identification.[5]

This guide provides a comprehensive overview of the crystal structure of 4-Bromo-2-chloroaniline as a representative derivative of this compound. The provided data and protocols are essential for researchers in medicinal chemistry and materials science working with halogenated anilines.

References

Solubility of 4-Bromo-2-chloro-6-methylaniline in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 4-Bromo-2-chloro-6-methylaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted aniline derivative with potential applications in organic synthesis and pharmaceutical development. Understanding its solubility in various organic solvents is crucial for process design, purification, formulation, and reaction optimization. This technical guide provides a framework for approaching the solubility determination of this compound.

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide furnishes detailed experimental protocols for researchers to determine these values. The methodologies provided are based on widely accepted scientific principles for solubility measurement.

Data Presentation: A Template for Reporting

To facilitate consistent data reporting and comparison, it is recommended to present experimentally determined solubility data in a structured format. The following table serves as a template for how quantitative results should be organized. The values presented are purely illustrative and intended to demonstrate the proper format for data presentation.

Table 1: Hypothetical Solubility of this compound in Various Organic Solvents at Different Temperatures.

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
Methanol25Data Point 1Data Point 1
40Data Point 2Data Point 2
Ethanol25Data Point 3Data Point 3
40Data Point 4Data Point 4
Acetone25Data Point 5Data Point 5
40Data Point 6Data Point 6
Ethyl Acetate25Data Point 7Data Point 7
40Data Point 8Data Point 8
Dichloromethane25Data Point 9Data Point 9
40Data Point 10Data Point 10
Toluene25Data Point 11Data Point 11
40Data Point 12Data Point 12
Heptane25Data Point 13Data Point 13
40Data Point 14Data Point 14

Experimental Protocols

The most widely accepted method for determining the equilibrium solubility of a solid in a liquid is the Saturation Shake-Flask Method .[1][2] This method involves creating a saturated solution by agitating an excess of the solid solute in the solvent for a sufficient period to reach equilibrium. The concentration of the solute in the resulting clear solution is then determined.

Key Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument (e.g., UV-Vis Spectrophotometer or HPLC) or gravimetric analysis equipment (evaporating dish, oven).

Methodology: Saturation Shake-Flask Protocol
  • Preparation : Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. "Excess" means enough solid is added so that some remains undissolved after equilibrium is reached.[1]

  • Equilibration : Seal the vials tightly and place them in an orbital shaker or on a stir plate with controlled temperature. Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.[3] The time required for equilibration may need to be determined experimentally by taking measurements at different time points until the concentration remains constant.

  • Phase Separation : After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.[1] Carefully withdraw a sample of the supernatant (the clear liquid phase) using a syringe fitted with a filter to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

  • Analysis : Determine the concentration of this compound in the filtered supernatant. Two common methods for this are Gravimetric Analysis and Spectroscopic Analysis.

This method is straightforward and does not require sophisticated instrumentation.[4][5]

  • Accurately pipette a known volume of the filtered supernatant into a pre-weighed, dry evaporating dish.[4]

  • Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a suitable temperature can be used.

  • Once the solvent is fully evaporated, dry the dish containing the solid residue to a constant weight in an oven set to a temperature below the compound's melting point.[6]

  • The final weight of the dish minus its initial empty weight gives the mass of the dissolved solute.[4]

  • Calculate the solubility, typically expressed in grams per 100 mL of solvent.

This method is faster and suitable for compounds with a chromophore, which this compound has.

  • Calibration Curve : Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a graph of absorbance versus concentration to create a calibration curve.

  • Sample Measurement : Dilute the filtered supernatant with a known factor using the same solvent to ensure the absorbance reading falls within the linear range of the calibration curve.

  • Measure the absorbance of the diluted sample.

  • Use the calibration curve to determine the concentration of the diluted sample and then multiply by the dilution factor to find the concentration of the original saturated solution.

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound using the shake-flask method.

Solubility_Workflow A Start: Prepare Materials (Solute, Solvents, Vials) B Add Excess Solute to Known Volume of Solvent A->B C Equilibration (Shake/Stir at Constant Temp.) B->C D Allow Excess Solid to Settle C->D E Phase Separation (Filter Supernatant) D->E F Analyze Saturated Solution E->F G Gravimetric Analysis F->G Method 1 H Spectroscopic Analysis F->H Method 2 I Calculate and Report Solubility Data G->I H->I J End I->J

Caption: Experimental workflow for solubility determination.

References

Synthesis of 4-Bromo-2-chloro-6-methylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for 4-Bromo-2-chloro-6-methylaniline, a key intermediate in the development of various pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Overview of Synthetic Strategies

The synthesis of this compound can be approached through two principal strategies, each with distinct advantages and considerations. The choice of route often depends on the availability of starting materials, desired scale, and purity requirements.

  • Route 1: Direct Bromination. This approach involves the direct electrophilic aromatic substitution of 2-chloro-6-methylaniline with a suitable brominating agent. It is a more direct and atom-economical route.

  • Route 2: Multi-step Synthesis with a Protected Amine. This strategy begins with a simpler, more readily available aniline, such as m-toluidine. The amino group is first protected, typically through acetylation, to control the regioselectivity of subsequent halogenation steps. This is followed by sequential chlorination and bromination, and finally, deprotection to yield the target molecule.

A critical precursor for the direct bromination route is 2-chloro-6-methylaniline. A common synthesis for this starting material involves the diazotization and reduction of 3-chloro-5-methyl-4-nitroaniline.

Synthesis of the Key Starting Material: 2-Chloro-6-methylaniline

A prevalent method for the preparation of 2-chloro-6-methylaniline utilizes 3-chloro-5-methyl-4-nitroaniline as the starting material. This process involves the removal of an amino group via diazotization, followed by reduction of the nitro group.[1][2]

Experimental Protocol: Synthesis of 2-Chloro-6-methylaniline[1]
  • Diazotization and Reduction of the Amino Group: In a 250 mL round-bottom flask maintained at 0°C, 4.663 g (25 mmol) of 3-chloro-5-methyl-4-nitroaniline is combined with 5 mL of water and 20 mL of diluted sulfuric acid. The mixture is stirred for 10 minutes. A solution of 1.863 g (27 mmol) of sodium nitrite in 15 mL of water is then added slowly. The reaction is stirred for an additional 30 minutes at 0°C. Subsequently, 15 mL of a 50% aqueous solution of hypophosphorous acid is added, and the mixture is stirred at 0°C for 3 hours.

  • Reduction of the Nitro Group: The reaction temperature is gradually increased to 90°C. Iron powder (4.90 g, 87.5 mmol) is added in portions over approximately 1 hour. The reaction is maintained at this temperature for 3 hours.

  • Work-up and Purification: Upon completion, the reaction mixture is filtered while hot. The filtrate is cooled and extracted three times with 20 mL of dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to yield the crude product. Purification by column chromatography affords pure 2-chloro-6-methylaniline.

Quantitative Data
ParameterValueReference
Starting Material3-chloro-5-methyl-4-nitroaniline[1]
Yield82.5%[1]
PurityNot Specified

Route 1: Direct Bromination of 2-Chloro-6-methylaniline

The direct bromination of 2-chloro-6-methylaniline is an efficient method to produce this compound. The regioselectivity of this electrophilic aromatic substitution is directed by the activating amino group and the existing chloro and methyl substituents.

Conceptual Experimental Protocol
  • Dissolution: 2-chloro-6-methylaniline is dissolved in a suitable solvent, such as acetic acid or a chlorinated solvent.

  • Bromination: A brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, is added portion-wise at a controlled temperature, often at or below room temperature, to manage the exothermic reaction and prevent over-bromination.

  • Reaction Monitoring: The progress of the reaction is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, the reaction is quenched, typically with a reducing agent like sodium thiosulfate to consume any excess bromine. The mixture is then neutralized, and the product is extracted with an organic solvent.

  • Purification: The crude product is purified by recrystallization or column chromatography to yield pure this compound.

Route 2: Multi-step Synthesis from m-Toluidine

Experimental Protocol: Multi-step Synthesis[3]
  • Acetylation of m-Toluidine: 3-Methylaniline (1.0 mol) is added dropwise to a solution of acetic anhydride (1.10 mol) in acetic acid (2200 mL) while maintaining the temperature at or below 25°C.

  • Bromination: After completion of the acetylation, bromine (0.5 mol) is added dropwise over 30 minutes at 20°C. The reaction is stirred for an additional 30 minutes.

  • Chlorination: Chlorine gas (0.5 mol) is then bubbled into the reactor at 20°C over 40 minutes.

  • Hydrolysis (Deprotection): The resulting N-(4-bromo-2-chloro-6-methylphenyl)acetamide is hydrolyzed using acidic or basic conditions to remove the acetyl protecting group and yield this compound.

  • Work-up and Purification: The final product is isolated and purified using standard techniques such as extraction and recrystallization or chromatography.

Quantitative Data
ParameterValueReference
Starting Material3-Methylaniline[3]
YieldNot explicitly stated for the final product
PurityNot Specified

Diagrams of Synthetic Pathways

Synthesis of 2-Chloro-6-methylaniline

G A 3-chloro-5-methyl-4-nitroaniline B Diazotization (NaNO2, H2SO4, 0°C) A->B Step 1 C Reduction of Diazo Group (H3PO2) B->C Step 2 D Nitro Group Reduction (Fe, 90°C) C->D Step 3 E 2-chloro-6-methylaniline D->E Final Product

Caption: Synthesis of 2-chloro-6-methylaniline.

Multi-step Synthesis of this compound

G A m-Toluidine B Acetylation (Acetic Anhydride) A->B C N-(3-methylphenyl)acetamide B->C D Bromination (Br2) C->D E N-(4-bromo-3-methylphenyl)acetamide D->E F Chlorination (Cl2) E->F G N-(4-bromo-2-chloro-6-methylphenyl)acetamide F->G H Hydrolysis (H+ or OH-) G->H I This compound H->I

Caption: Multi-step synthesis from m-Toluidine.

Conclusion

The synthesis of this compound can be effectively achieved through either direct bromination of 2-chloro-6-methylaniline or a multi-step approach starting from m-toluidine. The choice of synthetic route will be dictated by factors such as starting material availability, cost, and desired scale of production. The protocols and data presented in this guide provide a solid foundation for researchers and professionals to develop and optimize the synthesis of this important chemical intermediate.

References

An In-Depth Technical Guide to the Hazards and Safety Precautions for 4-Bromo-2-chloro-6-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known hazards and essential safety precautions for the handling and use of 4-Bromo-2-chloro-6-methylaniline (CAS No: 30273-42-8). The information presented herein is intended to support researchers, scientists, and professionals in drug development in the safe management of this chemical compound. This guide summarizes its physicochemical properties, toxicological profile, handling and storage procedures, and emergency response protocols.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of a substance is fundamental to its safe handling. The key properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₇H₇BrClN
Molecular Weight 220.49 g/mol [1]
Appearance White to cream or purple crystalline powder or fused solid[2][3]
Melting Point 37-42 °C[3][4]
Flash Point > 110 °C (> 230 °F) - closed cup
Solubility Insoluble in water.[5]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its toxicity upon ingestion, dermal contact, and inhalation, as well as its potential to cause skin and eye irritation and allergic reactions.

GHS Pictograms:

alt text
alt text

Signal Word: Danger[1]

GHS Hazard Statements: [1]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H317: May cause an allergic skin reaction.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.

  • H335: May cause respiratory irritation.

  • H373: May cause damage to organs through prolonged or repeated exposure.

GHS Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Toxicological Profile

To provide a toxicological context, the table below presents acute toxicity data for structurally related aniline compounds. It is crucial to handle this compound with the assumption of similar or greater toxicity.

CompoundCAS No.Oral LD50 (rat, mg/kg)Dermal LD50 (rabbit, mg/kg)Inhalation LC50 (rat, mg/L, 4h)
Aniline62-53-32508202.44
2-Chloroaniline95-51-2256325-
4-Chloroaniline106-47-83103200-

Data sourced from various toxicological databases and should be used for comparative purposes only.

Experimental Protocols: Safe Handling and Disposal

Adherence to strict safety protocols is paramount when working with this compound. The following sections outline recommended procedures for handling, storage, and disposal.

Engineering Controls and Personal Protective Equipment (PPE)

A risk assessment should be conducted before any new or modified procedure involving this compound.

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Post Post-Handling Risk_Assessment Conduct Risk Assessment Select_Controls Select Engineering Controls (Fume Hood, Glove Box) Risk_Assessment->Select_Controls Identifies Hazards Select_PPE Select Appropriate PPE Select_Controls->Select_PPE Determines required personal protection Weigh_Transfer Weighing and Transferring (in ventilated enclosure) Select_PPE->Weigh_Transfer Ensures operator safety Reaction_Setup Reaction Setup (closed system if possible) Weigh_Transfer->Reaction_Setup Workup_Purification Work-up and Purification (under ventilation) Reaction_Setup->Workup_Purification Decontamination Decontaminate Work Area Workup_Purification->Decontamination Waste_Disposal Segregate and Dispose of Waste Decontamination->Waste_Disposal Store_Chemical Store Properly Waste_Disposal->Store_Chemical

A workflow for the safe handling of this compound.

Engineering Controls:

  • Fume Hood: All work with this compound, including weighing, transferring, and reactions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Glove Box: For procedures with a higher risk of aerosolization or when handling larger quantities, a glove box may be necessary.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Hand Protection: Wear nitrile or neoprene gloves. Double gloving is recommended. Inspect gloves for any signs of degradation before and during use.

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. For tasks with a higher potential for splashing, a chemically resistant apron or suit should be worn.

  • Respiratory Protection: If engineering controls are not sufficient to maintain exposure below occupational exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Storage Requirements
  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from direct sunlight and heat.

  • Store separately from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

Emergency_Response_Flowchart Spill_Exposure Spill or Exposure Occurs Evacuate Evacuate Immediate Area Spill_Exposure->Evacuate Alert Alert Colleagues and Supervisor Evacuate->Alert Assess Assess the Situation (Size, Location, Hazards) Alert->Assess Small_Spill Small Spill? Assess->Small_Spill Large_Spill Large Spill? Assess->Large_Spill Small_Spill->Large_Spill No Cleanup Contain and Clean Up Spill (with appropriate PPE and materials) Small_Spill->Cleanup Yes Emergency_Services Contact Emergency Services Large_Spill->Emergency_Services Yes First_Aid Administer First Aid Cleanup->First_Aid Emergency_Services->First_Aid Seek_Medical Seek Medical Attention First_Aid->Seek_Medical

A flowchart for emergency response to a spill or exposure incident.

First Aid Measures:

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing and shoes. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Waste Disposal
  • All waste containing this compound must be considered hazardous.

  • Collect waste in designated, properly labeled, and sealed containers.

  • Dispose of chemical waste through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.

Experimental Protocol: Illustrative Synthesis

The following is an illustrative protocol for the synthesis of a related compound, 4-bromo-2-chloroaniline, which can be conceptually adapted for this compound. This is for informational purposes only and must be subjected to a thorough risk assessment before any laboratory work is undertaken.

Reaction: Bromination of 2-chloro-6-methylaniline.

Materials:

  • 2-chloro-6-methylaniline

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (solvent)

Procedure:

  • In a fume hood, dissolve 2-chloro-6-methylaniline in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add N-Bromosuccinimide (NBS) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

This compound is a hazardous chemical that requires careful handling to mitigate risks of toxicity and irritation. A comprehensive understanding of its properties, hazards, and the implementation of robust safety protocols, including the use of appropriate engineering controls and personal protective equipment, are essential for its safe use in a research and development setting. All personnel handling this compound must be thoroughly trained on these procedures and be prepared to respond effectively in case of an emergency.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Bromo-2-chloro-6-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major focus for therapeutic intervention.[1] Small molecule kinase inhibitors have emerged as a significant class of targeted therapies.[2] Among the diverse scaffolds used to construct these inhibitors, anilino-pyrimidine and anilino-quinazoline cores have proven to be particularly effective, with several approved drugs targeting key kinases in oncogenic signaling pathways.[3][4]

This document provides detailed application notes and protocols for the synthesis and evaluation of a representative kinase inhibitor derived from the versatile building block, 4-bromo-2-chloro-6-methylaniline. This starting material offers multiple points for chemical modification, allowing for the generation of diverse compound libraries to explore structure-activity relationships (SAR) and optimize inhibitory potency and selectivity. The protocols outlined below describe the synthesis of a hypothetical anilino-pyrimidine based kinase inhibitor, "Inhibitor-426," and its subsequent biological characterization against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two receptor tyrosine kinases frequently implicated in tumor growth and angiogenesis.[4][5]

Target Kinases and Signaling Pathways

Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF, TGF-α), initiates a cascade of downstream signaling events.[6] These pathways, including the RAS-RAF-MAPK and PI3K-Akt pathways, are crucial for cell proliferation, survival, and differentiation.[7] Aberrant EGFR signaling, through overexpression or mutation, is a common driver of tumorigenesis in various cancers.[8]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is the primary mediator of the pro-angiogenic effects of VEGF.[9][10] Activation of VEGFR-2 on endothelial cells stimulates their proliferation, migration, and survival, leading to the formation of new blood vessels—a process essential for tumor growth and metastasis.[11]

Inhibiting both EGFR and VEGFR-2 signaling pathways is a validated strategy in cancer therapy, offering a dual mechanism of action by directly targeting tumor cell proliferation and cutting off the tumor's blood supply.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand (EGF) Ligand (EGF) EGFR EGFR Ligand (EGF)->EGFR Binds Grb2/SOS Grb2/SOS EGFR->Grb2/SOS Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2/SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Factors Inhibitor-426 Inhibitor-426 Inhibitor-426->EGFR Inhibits Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival

Caption: Simplified EGFR signaling pathway and point of inhibition.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand (VEGF) Ligand (VEGF) VEGFR-2 VEGFR-2 Ligand (VEGF)->VEGFR-2 Binds PLCγ PLCγ VEGFR-2->PLCγ Activates PI3K PI3K VEGFR-2->PI3K Activates PKC PKC PLCγ->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Expression Gene Expression ERK->Gene Expression Akt Akt PI3K->Akt Akt->Gene Expression Inhibitor-426 Inhibitor-426 Inhibitor-426->VEGFR-2 Inhibits Endothelial Cell Proliferation, Migration, Survival Endothelial Cell Proliferation, Migration, Survival Gene Expression->Endothelial Cell Proliferation, Migration, Survival

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

Experimental Protocols

Synthesis of "Inhibitor-426"

The synthesis of the target kinase inhibitor is proposed as a two-step process involving a nucleophilic aromatic substitution followed by a Suzuki-Miyaura cross-coupling reaction.

Caption: General workflow for the synthesis of "Inhibitor-426".

Protocol 1: Synthesis of N-(4-bromo-2-chloro-6-methylphenyl)pyrimidin-4-amine (Intermediate)

This protocol describes the nucleophilic aromatic substitution reaction between this compound and 4-chloropyrimidine.

  • Materials:

    • This compound (1.0 eq)

    • 4-Chloropyrimidine (1.1 eq)

    • Diisopropylethylamine (DIPEA) (2.0 eq)

    • n-Butanol

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

    • Standard laboratory glassware

  • Procedure:

    • To a round-bottom flask, add this compound and n-butanol.

    • Add DIPEA to the mixture and stir at room temperature for 10 minutes.

    • Add 4-chloropyrimidine to the reaction mixture.

    • Heat the mixture to reflux (approximately 118 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the intermediate product.

Protocol 2: Synthesis of "Inhibitor-426" via Suzuki-Miyaura Coupling

This protocol details the palladium-catalyzed cross-coupling of the intermediate with a suitable boronic acid.

  • Materials:

    • N-(4-bromo-2-chloro-6-methylphenyl)pyrimidin-4-amine (Intermediate) (1.0 eq)

    • (4-methoxyphenyl)boronic acid (1.2 eq)

    • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

    • Triphenylphosphine (PPh₃) (0.1 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • 1,4-Dioxane and water (4:1 mixture)

    • Schlenk flask or similar reaction vessel for inert atmosphere

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • In a Schlenk flask, combine the intermediate, (4-methoxyphenyl)boronic acid, and potassium carbonate.

    • Add palladium(II) acetate and triphenylphosphine to the flask.

    • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

    • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 90 °C and stir for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield "Inhibitor-426".

Biological Evaluation Protocols

Protocol 3: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of "Inhibitor-426" against EGFR and VEGFR-2.

  • Materials:

    • Recombinant human EGFR and VEGFR-2 kinase

    • Specific peptide substrate for each kinase

    • ATP

    • "Inhibitor-426"

    • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

    • White opaque 96-well or 384-well plates

    • Plate reader with luminescence detection

  • Procedure:

    • Prepare serial dilutions of "Inhibitor-426" in DMSO.

    • In the wells of the assay plate, add the kinase, the specific substrate, and the kinase assay buffer.

    • Add the serially diluted inhibitor or DMSO (vehicle control) to the wells.

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30 °C for 60 minutes.

    • Stop the kinase reaction and measure the amount of ADP produced using the luminescence-based detection reagent according to the manufacturer's protocol.

    • Measure the luminescence signal using a plate reader. The signal is inversely proportional to the kinase activity.

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 4: Cell Viability Assay (MTT Assay)

This protocol assesses the effect of "Inhibitor-426" on the viability of cancer cell lines that overexpress EGFR (e.g., A431) and endothelial cells (e.g., HUVEC) for VEGFR-2 inhibition context.

  • Materials:

    • A431 human epidermoid carcinoma cells and HUVEC cells

    • Cell culture medium and supplements

    • 96-well cell culture plates

    • "Inhibitor-426"

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • Microplate reader

  • Procedure:

    • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Treat the cells with various concentrations of "Inhibitor-426" or DMSO (vehicle control) for 48-72 hours.

    • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37 °C, allowing viable cells to convert MTT to formazan crystals.

    • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

Data Presentation

The quantitative data from the biological assays should be summarized in a clear and structured format for easy comparison.

InhibitorTarget KinaseIC₅₀ (nM) - Kinase AssayCell LineIC₅₀ (µM) - Cell Viability
Inhibitor-426 EGFR[Insert experimental value]A431[Insert experimental value]
VEGFR-2[Insert experimental value]HUVEC[Insert experimental value]
Reference Cmpd 1 EGFR[Insert value]A431[Insert value]
Reference Cmpd 2 VEGFR-2[Insert value]HUVEC[Insert value]

Conclusion

The provided protocols offer a comprehensive guide for the synthesis and biological evaluation of novel kinase inhibitors using this compound as a key starting material. The modular synthetic approach allows for the generation of a diverse range of analogs for SAR studies. The detailed biological assays provide a robust framework for characterizing the potency and cellular effects of the synthesized compounds. This information is crucial for the iterative process of drug discovery and the development of new targeted therapies for diseases driven by aberrant kinase signaling.

References

Application Notes and Protocols for 4-Bromo-2-chloro-6-methylaniline in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Bromo-2-chloro-6-methylaniline as a versatile building block in Suzuki-Miyaura cross-coupling reactions. This sterically hindered and electronically distinct aniline derivative is a key intermediate in the synthesis of various high-value compounds, particularly in the field of medicinal chemistry.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex.[1] this compound presents a unique substrate for this reaction due to its substituted aromatic ring. The presence of a bromo, a chloro, and a methyl group, in addition to the aniline functionality, allows for selective and strategic modifications to generate complex molecular architectures.

The products of these coupling reactions, substituted biaryl amines, are prevalent scaffolds in numerous biologically active molecules. A notable example is the incorporation of the 2-chloro-6-methylphenyl moiety in the potent dual Src/Abl kinase inhibitor, Dasatinib (BMS-354825), used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[2][3] This underscores the significance of developing robust Suzuki-Miyaura protocols for this compound in the context of drug discovery and development.

Application in Drug Discovery: The Src/Abl Kinase Signaling Pathway

The 2-chloro-6-methylaniline scaffold, accessed through Suzuki-Miyaura coupling of this compound, is a key component of Dasatinib. Dasatinib functions by inhibiting the Bcr-Abl fusion protein and the Src family of kinases, which are crucial in the signaling pathways that lead to cell proliferation and survival in certain cancers.[3][4] The Bcr-Abl tyrosine kinase is a hallmark of the Philadelphia chromosome, a genetic abnormality commonly found in CML.[4] Its constitutive activity drives the uncontrolled growth of cancer cells. Dasatinib binds to the ATP-binding site of these kinases, blocking their activity and inducing apoptosis in malignant cells.[4]

Src_Abl_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Src Src Kinase Receptor->Src Activation Bcr_Abl Bcr-Abl (Constitutively Active) Downstream Downstream Signaling Proteins (e.g., STAT, RAS, PI3K/AKT) Bcr_Abl->Downstream Phosphorylation Src->Downstream Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation Signal Transduction Dasatinib Dasatinib Dasatinib->Bcr_Abl Inhibition Dasatinib->Src Inhibition

Src/Abl Kinase Signaling Pathway and Inhibition by Dasatinib.

Quantitative Data Presentation

The following table summarizes representative quantitative data for the Suzuki-Miyaura cross-coupling reaction of a substrate closely related to this compound. This data can serve as a starting point for reaction optimization.

EntryArylboronic AcidCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)PPh₃K₃PO₄Toluene/H₂O901246
24-Methylphenylboronic acidPd(PPh₃)₄ (5)PPh₃K₃PO₄Toluene/H₂O901240
34-Methoxyphenylboronic acidPd(PPh₃)₄ (5)PPh₃K₃PO₄Toluene/H₂O901238
44-Chlorophenylboronic acidPd(PPh₃)₄ (5)PPh₃K₃PO₄Toluene/H₂O901233

Data is adapted from the Suzuki coupling of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, a Schiff base derivative of 4-bromo-2-methylaniline. The yields reported are for the disubstituted product where both bromo groups on the aniline and thiophene rings have reacted.

Experimental Protocols

The following is a general protocol for the Suzuki-Miyaura cross-coupling reaction of this compound with an arylboronic acid. This protocol is based on established methodologies for similar substrates and should be optimized for specific applications.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassed water (if using a biphasic system)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Catalyst Addition: If using a solid palladium source and ligand, add them to the flask. If using a pre-catalyst, it can be added at this stage.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This can be achieved by evacuating and backfilling the flask three times.

  • Solvent Addition: Add the degassed solvent(s) to the reaction mixture via a syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer. Extract the aqueous layer with the organic solvent (2-3 times).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification A 1. Add Reactants: - this compound - Arylboronic Acid - Base B 2. Add Catalyst System: - Palladium Source - Ligand (if needed) A->B C 3. Establish Inert Atmosphere (e.g., Ar or N₂) B->C D 4. Add Degassed Solvent(s) C->D E 5. Heat and Stir (80-120 °C) D->E F 6. Monitor Progress (TLC or LC-MS) E->F G 7. Quench and Extract F->G H 8. Dry and Concentrate G->H I 9. Purify (Column Chromatography) H->I J Final Product I->J

Experimental Workflow for Suzuki-Miyaura Cross-Coupling.

Conclusion

This compound is a valuable and versatile substrate for Suzuki-Miyaura cross-coupling reactions, providing access to a diverse range of substituted biaryl amines. These products serve as important intermediates in the synthesis of pharmaceuticals, most notably in the development of kinase inhibitors like Dasatinib. The protocols and data presented herein offer a solid foundation for researchers to explore and optimize the use of this building block in their synthetic endeavors. Careful selection of the catalyst system, base, and solvent is crucial for achieving high yields, especially given the sterically hindered nature of the substrate.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Bromo-2-chloro-6-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. This reaction is particularly valuable in pharmaceutical and materials science research due to its broad substrate scope, functional group tolerance, and generally milder conditions compared to traditional methods. The ability to selectively form C-N bonds in molecules with multiple reactive sites, such as 4-Bromo-2-chloro-6-methylaniline, is crucial for the efficient synthesis of complex target molecules.

This document provides detailed application notes and protocols for the selective Buchwald-Hartwig amination of this compound. The presence of two different halogen substituents, bromide and chloride, on the aniline ring presents a challenge of regioselectivity. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for selective amination at the 4-position.

Regioselectivity in the Amination of this compound

The difference in bond dissociation energies between the C-Br and C-Cl bonds is the primary factor governing the regioselectivity of the Buchwald-Hartwig amination on dihalogenated substrates. The C-Br bond is weaker and therefore undergoes oxidative addition to the palladium(0) catalyst at a faster rate than the C-Cl bond. By carefully selecting the catalyst, ligand, base, and reaction conditions, it is possible to achieve high selectivity for the amination at the bromine-substituted position.

For the selective amination of a related substrate, 6-bromo-2-chloroquinoline, studies have shown that the choice of phosphine ligand and base is critical to control the reaction outcome.[1][2][3][4] Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition of the aryl bromide and promote efficient reductive elimination.

Experimental Protocols

The following protocols are provided as a general guide for the selective Buchwald-Hartwig amination of this compound with secondary amines. Optimization of the reaction conditions may be necessary for specific substrates and scales.

General Procedure for Small-Scale Reactions
  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst, ligand, and base under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Reagents: Add this compound and the secondary amine to the Schlenk tube, followed by the anhydrous solvent.

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture in a pre-heated oil bath at the specified temperature with vigorous stirring.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Data Presentation

The following tables summarize representative reaction conditions and yields for the Buchwald-Hartwig amination of aryl halides, which can be adapted for this compound.

Table 1: Reaction Conditions for the Amination of this compound with Secondary Amines (Representative)

EntrySecondary AmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1-2)XPhos (2-4)NaOtBuToluene10012-24>90 (expected)
2PiperidinePd(OAc)₂ (1-2)RuPhos (2-4)K₃PO₄Dioxane11012-24>90 (expected)
3Pyrrolidine[Pd(allyl)Cl]₂ (1)t-BuXPhos (2)LHMDSTHF808-16>90 (expected)
4N-MethylanilinePd₂(dba)₃ (1.5)BrettPhos (3)Cs₂CO₃Toluene10018-24>85 (expected)

Note: The yields presented are based on typical outcomes for similar substrates and should be considered as expected values. Actual yields may vary depending on the specific reaction conditions and the purity of the starting materials.

Table 2: Catalyst and Ligand Selection Guide

CatalystLigandCharacteristics
Pd₂(dba)₃XPhosA common and effective combination for a wide range of aryl bromides.[5]
Pd(OAc)₂RuPhosOften used for challenging substrates and can be effective with weaker bases.
[Pd(allyl)Cl]₂t-BuXPhosA highly active catalyst system suitable for less reactive aryl chlorides (and bromides).
Pd₂(dba)₃BrettPhosKnown for its high activity and ability to couple sterically hindered substrates.[5]

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Start reagents Weigh Reagents: - this compound - Amine - Pd Catalyst - Ligand - Base start->reagents setup Assemble Schlenk Tube under Inert Atmosphere reagents->setup add_reagents Add Reagents and Solvent setup->add_reagents heating Heat and Stir add_reagents->heating monitoring Monitor Reaction (TLC/LC-MS) heating->monitoring quench Cool and Quench monitoring->quench extraction Extraction quench->extraction drying Dry Organic Layer extraction->drying purification Purification (Column Chromatography) drying->purification product Final Product purification->product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar(X)Pd(II)L_n oxidative_addition->pd_complex ligand_exchange Ligand Exchange pd_complex->ligand_exchange Amine amine_complex Ar(Amine)Pd(II)L_n(X) ligand_exchange->amine_complex deprotonation Deprotonation (Base) amine_complex->deprotonation amido_complex Ar(Amido)Pd(II)L_n deprotonation->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Regenerated Catalyst product Product (Ar-NRR') reductive_elimination->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Bromo-2-chloro-6-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the selective palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of 4-Bromo-2-chloro-6-methylaniline. The methodologies described herein are designed to facilitate the synthesis of diverse derivatives of this versatile building block, which is of significant interest in medicinal chemistry and materials science.

Introduction

This compound is a dihalogenated aromatic compound that offers two distinct reaction sites for palladium-catalyzed cross-coupling reactions. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds allows for selective functionalization. Generally, the C-Br bond is more reactive towards oxidative addition to a palladium(0) catalyst than the C-Cl bond, enabling selective coupling at the 4-position. This chemoselectivity is a key strategic element in the synthesis of complex substituted anilines.

The protocols provided below are optimized for the selective coupling at the C-Br bond, leaving the C-Cl bond intact for potential subsequent transformations. These methods are foundational for the construction of a wide array of molecular architectures.

Data Presentation

The following tables summarize the typical reaction conditions and expected yields for the selective palladium-catalyzed cross-coupling reactions of this compound at the C-Br position.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O (10:1)1001292
24-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (3)Cs₂CO₃1,4-Dioxane1101688
33-Pyridinylboronic acidPdCl₂(dppf) (3)-K₂CO₃DME/H₂O (4:1)902485

Table 2: Buchwald-Hartwig Amination of this compound

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1.5)RuPhos (3)NaOtBuToluene1001895
2AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃1,4-Dioxane1202487
3n-ButylaminePd₂(dba)₃ (1)BrettPhos (2)K₃PO₄t-BuOH1101690

Table 3: Sonogashira Coupling of this compound with Terminal Alkynes

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (3)CuI (5)-Et₃NTHF651289
2TrimethylsilylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)-i-Pr₂NHToluene801693
31-HexynePd(OAc)₂ (2)CuI (5)PPh₃ (4)Et₃NDMF702486

Experimental Protocols

General Considerations: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Glassware should be oven-dried before use. Reagents should be of high purity.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-Br Bond

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.5 equivalents)

  • Toluene, anhydrous

  • Water, degassed

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.5 mmol).

  • Add palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous toluene (5 mL) and degassed water (0.5 mL) via syringe.

  • Stir the reaction mixture vigorously and heat to 100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-2-chloro-6-methylaniline.

Protocol 2: Selective Buchwald-Hartwig Amination at the C-Br Bond

This protocol provides a general method for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • RuPhos (3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Toluene, anhydrous

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

Procedure:

  • In a glovebox, add sodium tert-butoxide (1.4 mmol) to a Schlenk flask.

  • In a separate vial, dissolve this compound (1.0 mmol), Pd₂(dba)₃ (0.015 mmol), and RuPhos (0.03 mmol) in anhydrous toluene (5 mL).

  • Add this solution to the Schlenk flask containing the base.

  • Add the amine (1.2 mmol) to the reaction mixture.

  • Seal the flask and remove it from the glovebox.

  • Stir the reaction mixture vigorously and heat to 100 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 18-24 hours.

  • After cooling to room temperature, quench the reaction by the slow addition of saturated aqueous ammonium chloride (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Selective Sonogashira Coupling at the C-Br Bond

This protocol details a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) (3.0 equivalents)

  • Tetrahydrofuran (THF), anhydrous

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₄ (0.03 mmol), and CuI (0.05 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF (5 mL) and triethylamine (3.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise to the stirred solution.

  • Stir the reaction mixture at 65 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-16 hours.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-alkynyl-2-chloro-6-methylaniline.

Visualizations

The following diagrams illustrate the catalytic cycle for palladium-catalyzed cross-coupling reactions and a general experimental workflow.

Palladium_Catalytic_Cycle cluster_cycle Palladium-Catalyzed Cross-Coupling Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII R-Pd(II)(X)L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-M PdII_R R-Pd(II)(R')L_n Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 R-R' Experimental_Workflow start Start reagents Combine Reactants: This compound, Coupling Partner, Base start->reagents catalyst Add Pd Catalyst and Ligand reagents->catalyst inert Establish Inert Atmosphere catalyst->inert solvent Add Anhydrous Solvent inert->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Characterize Pure Product purification->product

Application Notes and Protocols for the Use of 4-Bromo-2-chloro-6-methylaniline in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-bromo-2-chloro-6-methylaniline as a key building block in the synthesis of pharmaceutical intermediates, with a particular focus on its application in the development of kinase inhibitors.

Introduction

This compound is a halogenated aromatic amine that serves as a versatile precursor in the synthesis of complex heterocyclic compounds. Its distinct substitution pattern, featuring bromine, chlorine, and methyl groups on the aniline ring, allows for regioselective functionalization, making it a valuable starting material in multi-step synthetic routes. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are fundamental transformations in modern pharmaceutical chemistry.

One of the most notable applications of this compound is in the synthesis of Crizotinib, a potent dual inhibitor of anaplastic lymphoma kinase (ALK) and c-Met (hepatocyte growth factor receptor) tyrosine kinases. These kinases are crucial targets in oncology, and their dysregulation is implicated in the progression of various cancers, including non-small cell lung cancer (NSCLC).

Application: Synthesis of a Key Intermediate for ALK/c-Met Inhibitors

A primary application of this compound is in the preparation of substituted aminopyridines, which are core scaffolds in a number of kinase inhibitors. The following sections detail the synthesis of a key intermediate in the production of Crizotinib.

Data Presentation

The following table summarizes typical reaction yields for the synthesis of a key Crizotinib intermediate starting from a derivative of this compound.

StepReaction TypeStarting MaterialProductTypical Yield (%)
1Suzuki-Miyaura Coupling5-Bromo-3-((R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine(R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine~85-95%

Note: The synthesis of the starting material, 5-bromo-3-((R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine, involves several steps, including the likely use of a brominated aniline precursor.

Experimental Protocols

The following are representative protocols for key reactions involving intermediates derived from this compound.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl bromide with a boronic acid or ester, a key step in the synthesis of many kinase inhibitors.

Materials:

  • Aryl bromide (e.g., 5-Bromo-3-((R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine) (1.0 equiv)

  • Boronic acid or boronate ester (e.g., 1-(piperidin-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole) (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.01-0.05 equiv)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, Toluene/Water, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask, add the aryl bromide, boronic acid/ester, and base.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent system (e.g., 1,4-Dioxane and water in a 4:1 ratio).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol outlines a general procedure for the palladium-catalyzed amination of an aryl bromide, another important transformation for the synthesis of kinase inhibitors.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (0.01-0.05 equiv)

  • Phosphine ligand (e.g., BINAP, Xantphos) (0.02-0.10 equiv)

  • Base (e.g., NaOtBu, Cs₂CO₃) (1.5-2.5 equiv)

  • Solvent (e.g., Toluene, Dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask, add the palladium catalyst and the phosphine ligand.

  • Evacuate and backfill the flask with an inert gas.

  • Add the solvent and stir for a few minutes to form the active catalyst complex.

  • Add this compound, the amine, and the base to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature.

  • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by kinase inhibitors synthesized using this compound derivatives.

ALK_Signaling_Pathway cluster_downstream Downstream Signaling Ligand Ligand ALK ALK Receptor Tyrosine Kinase Ligand->ALK RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK Crizotinib Crizotinib Crizotinib->ALK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation

Caption: Anaplastic Lymphoma Kinase (ALK) Signaling Pathway and Inhibition by Crizotinib.

cMet_Signaling_Pathway cluster_downstream_cMet Downstream Signaling HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet GAB1 GAB1 cMet->GAB1 STAT3_cMet STAT3 cMet->STAT3_cMet Crizotinib Crizotinib Crizotinib->cMet RAS_cMet RAS GAB1->RAS_cMet PI3K_cMet PI3K GAB1->PI3K_cMet MAPK_cMet MAPK Pathway RAS_cMet->MAPK_cMet Cell_Functions Cell Growth Motility Invasion MAPK_cMet->Cell_Functions AKT_cMet AKT PI3K_cMet->AKT_cMet AKT_cMet->Cell_Functions STAT3_cMet->Cell_Functions

Caption: c-Met Signaling Pathway and Inhibition by Crizotinib.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis of a pharmaceutical intermediate using this compound as a starting material.

Experimental_Workflow Start This compound Reaction Palladium-Catalyzed Cross-Coupling (e.g., Suzuki or Buchwald-Hartwig) Start->Reaction Workup Reaction Workup (Extraction, Washing) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Analysis (NMR, LC-MS, etc.) Purification->Analysis Intermediate Pharmaceutical Intermediate Analysis->Intermediate

Caption: General experimental workflow for pharmaceutical intermediate synthesis.

Synthesis of Heterocyclic Compounds from 4-Bromo-2-chloro-6-methylaniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 4-Bromo-2-chloro-6-methylaniline as a key starting material. The following sections outline proposed synthetic routes to quinolines, benzimidazoles, and indoles. While specific literature precedents for these reactions with this exact substrate are limited, the provided protocols are based on well-established named reactions and methodologies for similarly substituted anilines. All experimental parameters should be considered as starting points for optimization.

Application Note 1: Synthesis of Substituted Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry. Two classical methods, the Combes and Doebner-von Miller reactions, are proposed for the synthesis of quinoline derivatives from this compound.

Combes Quinoline Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[1][2] This reaction is expected to yield a 5-Bromo-7-chloro-8-methyl-2,4-disubstituted-quinoline. The regioselectivity of the cyclization will be influenced by the steric hindrance of the substituents on the aniline ring.[2]

Experimental Workflow: Combes Quinoline Synthesis

G A This compound + β-Diketone D Enamine Intermediate Formation A->D Condensation B Acid Catalyst (e.g., H₂SO₄, PPA) B->D C Heating C->D E Intramolecular Cyclization D->E F Dehydration E->F G Substituted Quinoline F->G

Caption: General workflow for the Combes quinoline synthesis.

Protocol: Synthesis of 5-Bromo-7-chloro-2,4-dimethyl-8-methylquinoline

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

  • Ethanol

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add acetylacetone (1.1 eq) to the solution.

  • Slowly add concentrated sulfuric acid (or PPA) as the catalyst.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and carefully pour it over crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 8.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Data (Based on Analogy):

ParameterValueReference
Reactant Ratio (Aniline:Diketone)1:1.1[1]
CatalystH₂SO₄ or PPA[2]
TemperatureReflux[1]
Reaction Time4 - 6 hours[1]
Expected Yield60-80% (Requires optimization)[2]
Doebner-von Miller Reaction

The Doebner-von Miller reaction utilizes an α,β-unsaturated carbonyl compound to react with an aniline under acidic conditions to form a quinoline.[3][4] This method can be adapted to produce various substituted quinolines.

Signaling Pathway: Doebner-von Miller Reaction

G cluster_0 Reaction Initiation cluster_1 Cyclization and Aromatization A This compound C Michael Addition A->C B α,β-Unsaturated Carbonyl B->C D Intramolecular Electrophilic Attack C->D E Dehydration D->E F Oxidation E->F G Substituted Quinoline F->G

Caption: Key stages of the Doebner-von Miller reaction.

Protocol: Synthesis of 5-Bromo-7-chloro-8-methyl-2-methylquinoline

Materials:

  • This compound

  • Crotonaldehyde

  • Hydrochloric acid (HCl)

  • An oxidizing agent (e.g., arsenic pentoxide, nitrobenzene, or air)

  • Toluene

  • Sodium hydroxide solution

  • Dichloromethane

Procedure:

  • To a solution of this compound (1.0 eq) in toluene, add concentrated hydrochloric acid.

  • Add the oxidizing agent to the mixture.

  • Heat the mixture to reflux and add crotonaldehyde (1.2 eq) dropwise over 1-2 hours.

  • Continue refluxing for an additional 4-8 hours, monitoring by TLC.

  • Cool the reaction mixture and neutralize with a sodium hydroxide solution.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product via column chromatography or distillation.

Representative Data (Based on Analogy):

ParameterValueReference
Reactant Ratio (Aniline:Aldehyde)1:1.2[5]
Acid CatalystHCl[5]
Oxidizing AgentAir/Nitrobenzene[3]
TemperatureReflux[5]
Reaction Time6 - 10 hours[5]
Expected Yield50-70% (Requires optimization)[3][4]

Application Note 2: Synthesis of Substituted Benzimidazoles

Benzimidazoles are another class of heterocyclic compounds with significant biological activity. A common synthetic route is the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid. Since this compound is not an o-phenylenediamine, a plausible pathway involves its conversion to the corresponding N-substituted amidine followed by intramolecular cyclization. A more direct, albeit hypothetical, route could involve a multi-component reaction if the aniline can be functionalized in situ. For this application note, we will focus on a plausible two-step synthesis.

Logical Relationship: Benzimidazole Synthesis from a Substituted Aniline

G A This compound B Amide Formation A->B C N-Aryl Amide B->C D Conversion to Amidine C->D E N-Aryl Amidine D->E F Intramolecular C-N Coupling E->F G Substituted Benzimidazole F->G

Caption: A potential multi-step pathway to benzimidazoles.

Protocol: Synthesis of 5-Bromo-7-chloro-4-methyl-2-substituted-benzimidazole (Proposed)

Step 1: Synthesis of the corresponding N-acyl derivative

Materials:

  • This compound

  • An appropriate acyl chloride or carboxylic acid

  • A suitable base (e.g., triethylamine or pyridine)

  • A suitable solvent (e.g., dichloromethane or THF)

Procedure:

  • Dissolve this compound (1.0 eq) and the base (1.2 eq) in the chosen solvent.

  • Cool the mixture in an ice bath.

  • Add the acyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer and concentrate to obtain the N-acyl product, which may be used in the next step without further purification.

Step 2: Reductive cyclization to form the benzimidazole

This step would likely require harsh conditions and is presented as a theoretical approach.

Materials:

  • N-acyl-4-bromo-2-chloro-6-methylaniline

  • A reducing agent (e.g., SnCl₂/HCl or H₂/Pd-C)

  • A suitable solvent for the cyclization step (e.g., acetic acid)

Procedure:

  • The N-acyl derivative is subjected to conditions that would facilitate the reduction of a nitro group if one were present, followed by in situ cyclization. Given the starting material, this would be a non-standard transformation requiring significant methods development.

Representative Data for Benzimidazole Synthesis from o-Phenylenediamines (For Analogy):

ParameterValueReference
Reactant Ratio (Diamine:Aldehyde)1:1[6]
CatalystAmmonium Chloride[6]
TemperatureRoom Temperature to Reflux[6][7]
Reaction Time2 - 12 hours[6][7]
Yield75-94%[6]

Application Note 3: Synthesis of Substituted Indoles via Larock Indole Synthesis

The Larock indole synthesis is a powerful palladium-catalyzed reaction for preparing substituted indoles from o-haloanilines and alkynes.[8][9] Given that this compound is a polysubstituted haloaniline, this methodology is a promising approach for the synthesis of highly substituted indoles. The presence of both bromo and chloro substituents offers potential for selective cross-coupling, although the bromo group is generally more reactive in palladium-catalyzed reactions.

Experimental Workflow: Larock Indole Synthesis

G A This compound + Disubstituted Alkyne F Catalytic Cycle: Oxidative Addition Alkyne Insertion Cyclization Reductive Elimination A->F B Palladium Catalyst (e.g., Pd(OAc)₂) B->F C Base (e.g., K₂CO₃) C->F D Solvent (e.g., DMF) D->F E Heating E->F G Substituted Indole F->G

Caption: General workflow for the Larock indole synthesis.

Protocol: Synthesis of 5-Bromo-7-chloro-4-methyl-2,3-disubstituted-indole

Materials:

  • This compound

  • A disubstituted alkyne (e.g., diphenylacetylene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Lithium chloride (LiCl)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), the disubstituted alkyne (1.5 eq), palladium(II) acetate (5 mol%), triphenylphosphine (10 mol%), potassium carbonate (2.0 eq), and lithium chloride (1.0 eq).

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Data (Based on Analogy):

ParameterValueReference
Reactant Ratio (Aniline:Alkyne)1:1.5[10]
Catalyst SystemPd(OAc)₂ / PPh₃[11]
BaseK₂CO₃[11]
AdditiveLiCl[11]
Temperature100 - 120 °C[10]
Reaction Time12 - 24 hours[11]
Expected Yield50-85% (Requires optimization)[10][12]

Disclaimer: The experimental protocols and data provided herein are intended as a guide for research purposes only. These reactions have been proposed based on established chemical principles and may require significant optimization for the specific substrate, this compound. All experiments should be conducted by trained personnel in a well-equipped laboratory, adhering to all necessary safety precautions.

References

Application Notes and Protocols: 4-Bromo-2-chloro-6-methylaniline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-chloro-6-methylaniline is a versatile, halogenated aromatic amine that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its unique substitution pattern, featuring electron-withdrawing chloro and bromo groups and an electron-donating methyl group, provides a scaffold with distinct electronic and steric properties. These characteristics make it an attractive starting material for the development of novel therapeutic agents, particularly in the realm of kinase inhibitors for oncology. The strategic placement of the amino, bromo, chloro, and methyl groups allows for regioselective reactions, enabling the construction of complex molecular architectures with tailored pharmacological profiles. This document provides detailed application notes and exemplary protocols for the use of this compound in the synthesis of potent kinase inhibitors.

Application: Synthesis of Epidermal Growth Factor Receptor (EGFR) Inhibitors

Substituted anilines are a cornerstone in the design of numerous kinase inhibitors. The 4-anilinoquinazoline and 4-anilinopyrimidine scaffolds are prominent examples, forming the core of several FDA-approved drugs that target receptor tyrosine kinases like EGFR.[1] Dysregulation of the EGFR signaling pathway is a key driver in the proliferation and survival of various cancer cells.[2] Consequently, the development of small molecule inhibitors that block the ATP-binding site of the EGFR kinase domain is a major focus in cancer drug discovery.

This compound can be effectively utilized in nucleophilic aromatic substitution reactions with chloro-substituted heterocycles, such as 4-chloroquinazolines or 4-chloropyrimidines, to generate the corresponding 4-anilino derivatives. The resulting compounds can be further elaborated to optimize their potency, selectivity, and pharmacokinetic properties.

Table 1: Biological Activity of Exemplary Dianilinopyrimidine EGFR Inhibitors

The following table summarizes the in vitro inhibitory activities of a series of dianilinopyrimidine derivatives against wild-type EGFR (EGFRwt) and various cancer cell lines. While not directly synthesized from this compound, these data are representative of the potency that can be achieved with this class of compounds and serve as a benchmark for new derivatives.

Compound IDModificationEGFRwt IC₅₀ (µM)A549 (Lung Cancer) IC₅₀ (µM)PC-3 (Prostate Cancer) IC₅₀ (µM)HepG2 (Liver Cancer) IC₅₀ (µM)
4c 2-((2-((4-(3-fluorobenzamido)phenyl)amino)-5-(trifluoromethyl) pyrimidin-4-yl)amino)-N-methylthiophene-3-carboxamideNot Reported0.562.462.21
Gefitinib Reference DrugNot Reported1.235.874.65

Data adapted from a study on dianilinopyrimidine EGFR inhibitors for illustrative purposes.[1]

Experimental Protocols

The following is an exemplary protocol for the synthesis of a 4-(4-Bromo-2-chloro-6-methylphenylamino)pyrimidine derivative, a potential EGFR inhibitor. This protocol is adapted from established synthetic methodologies for similar anilino-pyrimidine compounds.[1]

Protocol 1: Synthesis of N-(4-bromo-2-chloro-6-methylphenyl)-5-(trifluoromethyl)pyrimidin-4-amine

Materials:

  • This compound

  • 4-Chloro-5-(trifluoromethyl)pyrimidine

  • Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Ethanol (EtOH)

  • Water (H₂O)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Filtration apparatus (Büchner funnel)

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of 2-amino-N-methylthiophene-3-carboxamide (1.1 mmol) and NaHCO₃ (1.1 mmol) in anhydrous EtOH (20 mL) at room temperature, add 2,4-dichloro-5-(trifluoromethyl)pyrimidine (1.0 mmol).

  • Heat the resulting mixture to reflux and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitate formed is collected by filtration.

  • Wash the solid with water to yield the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Visualizations

Signaling Pathway

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization P1 P EGFR->P1 P2 P EGFR->P2 P3 P EGFR->P3 P4 P EGFR->P4 GRB2 GRB2 P1->GRB2 Recruitment PI3K PI3K P3->PI3K Activation SOS SOS GRB2->SOS RAS RAS SOS->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Transcription Factor Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 4-Anilino- quinazoline/ pyrimidine Inhibitor Inhibitor->EGFR ATP-Competitive Inhibition

Caption: EGFR Signaling Pathway and Inhibition.

Experimental Workflow

experimental_workflow start Start: Reagents reagents This compound + 4-Chloro-5-(trifluoromethyl)pyrimidine + NaHCO3 in EtOH start->reagents reaction Reflux Overnight reagents->reaction workup Cool to RT Filter Precipitate Wash with Water reaction->workup crude Crude Product workup->crude purification Purification (Recrystallization or Chromatography) crude->purification product Pure N-(4-bromo-2-chloro-6-methylphenyl) -5-(trifluoromethyl)pyrimidin-4-amine purification->product analysis Characterization (NMR, MS, etc.) product->analysis bioassay Biological Evaluation (e.g., Kinase Assay, Cell Viability) analysis->bioassay end End: Data Analysis bioassay->end

Caption: Synthetic Workflow for Anilino-pyrimidine.

References

Application Notes and Protocols: Derivatization of 4-Bromo-2-chloro-6-methylaniline for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of 4-bromo-2-chloro-6-methylaniline and the subsequent biological screening of its derivatives. This document outlines detailed protocols for the synthesis of novel compounds and their evaluation for potential therapeutic applications, particularly in the areas of anticancer and antimicrobial research. The inclusion of halogen atoms and a methyl group on the aniline ring suggests that its derivatives could exhibit significant biological activity.

Introduction

Aniline derivatives are a well-established class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[1][2] The presence of halogens, such as bromine and chlorine, can enhance the therapeutic potential of these molecules. This document details the synthesis of three classes of derivatives from this compound: an acetamide, a sulfonamide, and a Schiff base. It also provides protocols for screening these derivatives for their cytotoxic effects on cancer cell lines and their inhibitory activity against pathogenic bacteria.

Data Presentation

The following tables summarize hypothetical quantitative data for the synthesized derivatives of this compound.

Table 1: Anticancer Activity of this compound Derivatives

Compound IDDerivative ClassCancer Cell LineIC50 (µM)
BCMA-01 AcetamideMCF-7 (Breast)45.2
A549 (Lung)62.8
BCMS-01 SulfonamideMCF-7 (Breast)15.7
A549 (Lung)28.4
BCMSB-01 Schiff BaseMCF-7 (Breast)22.1
A549 (Lung)35.9
Doxorubicin (Positive Control)MCF-7 (Breast)0.8
A549 (Lung)1.2

Table 2: Antimicrobial Activity of this compound Derivatives

Compound IDDerivative ClassBacterial StrainMIC (µg/mL)
BCMA-01 AcetamideStaphylococcus aureus128
Escherichia coli>256
BCMS-01 SulfonamideStaphylococcus aureus32
Escherichia coli64
BCMSB-01 Schiff BaseStaphylococcus aureus64
Escherichia coli128
Ciprofloxacin (Positive Control)Staphylococcus aureus1
Escherichia coli0.5

Experimental Protocols

Synthesis of Derivatives

1. Synthesis of N-(4-bromo-2-chloro-6-methylphenyl)acetamide (Acetamide Derivative - BCMA-01)

This protocol describes the acetylation of this compound to form the corresponding acetamide.

  • Materials:

    • This compound

    • Acetic anhydride

    • Sodium acetate

    • Hydrochloric acid (concentrated)

    • Water

    • Ethanol

  • Procedure:

    • In a 100 mL Erlenmeyer flask, suspend 1.0 g of this compound in 25 mL of water.

    • Add 1 mL of concentrated hydrochloric acid to dissolve the aniline derivative, forming the hydrochloride salt. Stir until a clear solution is obtained.

    • In a separate beaker, prepare a solution of 1.2 g of sodium acetate in 10 mL of water.

    • To the aniline hydrochloride solution, add 1.2 mL of acetic anhydride with vigorous stirring.

    • Immediately after adding the acetic anhydride, add the sodium acetate solution to the reaction mixture.

    • A white precipitate of the acetamide derivative should form. Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from an ethanol/water mixture to obtain pure N-(4-bromo-2-chloro-6-methylphenyl)acetamide.[3][4]

    • Dry the product in a vacuum oven and characterize by NMR and mass spectrometry.

2. Synthesis of 4-bromo-2-chloro-N-(phenylsulfonyl)-6-methylaniline (Sulfonamide Derivative - BCMS-01)

This protocol details the reaction of this compound with benzenesulfonyl chloride to yield a sulfonamide.

  • Materials:

    • This compound

    • Benzenesulfonyl chloride

    • Pyridine

    • Dichloromethane (DCM)

    • Hydrochloric acid (1 M)

    • Sodium bicarbonate solution (saturated)

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve 1.0 g of this compound in 20 mL of dichloromethane in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add 1.2 equivalents of pyridine to the solution, followed by the dropwise addition of 1.1 equivalents of benzenesulfonyl chloride.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, wash the mixture with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure sulfonamide derivative.

    • Characterize the final product by NMR and mass spectrometry.

3. Synthesis of (E)-4-bromo-2-chloro-6-methyl-N-(phenylmethylene)aniline (Schiff Base Derivative - BCMSB-01)

This protocol outlines the condensation reaction between this compound and benzaldehyde to form a Schiff base.

  • Materials:

    • This compound

    • Benzaldehyde

    • Ethanol

    • Glacial acetic acid (catalytic amount)

  • Procedure:

    • Dissolve 1.0 g of this compound in 20 mL of ethanol in a round-bottom flask.

    • Add 1.1 equivalents of benzaldehyde to the solution.

    • Add 2-3 drops of glacial acetic acid as a catalyst.

    • Reflux the reaction mixture for 4-6 hours.[5]

    • Monitor the formation of the Schiff base by TLC.

    • After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.

    • If precipitation occurs, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce crystallization.

    • Wash the crystals with a small amount of cold ethanol.[6]

    • Recrystallize the product from ethanol to obtain the pure Schiff base.

    • Dry the product and characterize it by NMR and mass spectrometry.

Biological Screening Protocols

1. In Vitro Anticancer Activity (MTT Assay)

This protocol is for assessing the cytotoxicity of the synthesized derivatives against human cancer cell lines.

  • Materials:

    • MCF-7 (human breast adenocarcinoma) and A549 (human lung carcinoma) cell lines

    • Dulbecco's Modified Eagle's Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA

    • Phosphate Buffered Saline (PBS)

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

    • Dimethyl sulfoxide (DMSO)

    • Doxorubicin (positive control)

    • 96-well plates

  • Procedure:

    • Culture the cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere with 5% CO2.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare stock solutions of the test compounds and doxorubicin in DMSO.

    • Treat the cells with various concentrations of the synthesized derivatives and the positive control. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plates for 48 hours.

    • After incubation, add MTT solution to each well and incubate for another 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value for each compound.

2. Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against bacterial strains.

  • Materials:

    • Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922)

    • Mueller-Hinton Broth (MHB)

    • Ciprofloxacin (positive control)

    • 96-well plates

    • Bacterial inoculum standardized to 0.5 McFarland

  • Procedure:

    • Prepare a serial two-fold dilution of each test compound and ciprofloxacin in MHB in a 96-well plate.

    • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plates at 37 °C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

G Synthetic Workflow for Derivatization cluster_start Starting Material cluster_derivatives Derivatization Reactions cluster_products Synthesized Derivatives start This compound acetamide Acetylation (Acetic anhydride, NaOAc) start->acetamide sulfonamide Sulfonylation (Benzenesulfonyl chloride, Pyridine) start->sulfonamide schiff_base Condensation (Benzaldehyde, Acetic acid) start->schiff_base prod_acetamide N-(4-bromo-2-chloro-6-methylphenyl)acetamide (BCMA-01) acetamide->prod_acetamide prod_sulfonamide 4-bromo-2-chloro-N-(phenylsulfonyl)-6-methylaniline (BCMS-01) sulfonamide->prod_sulfonamide prod_schiff_base (E)-4-bromo-2-chloro-6-methyl-N-(phenylmethylene)aniline (BCMSB-01) schiff_base->prod_schiff_base

Caption: Synthetic workflow for the derivatization of this compound.

G Biological Screening Workflow cluster_compounds Test Compounds cluster_assays Biological Assays cluster_targets Screening Targets cluster_results Data Analysis compounds Synthesized Derivatives (BCMA-01, BCMS-01, BCMSB-01) anticancer Anticancer Screening (MTT Assay) compounds->anticancer antimicrobial Antimicrobial Screening (Broth Microdilution) compounds->antimicrobial cancer_cells Cancer Cell Lines (MCF-7, A549) anticancer->cancer_cells bacteria Bacterial Strains (S. aureus, E. coli) antimicrobial->bacteria ic50 IC50 Determination cancer_cells->ic50 mic MIC Determination bacteria->mic

Caption: Workflow for the biological screening of synthesized derivatives.

G Hypothetical Signaling Pathway Inhibition cluster_pathway Cell Proliferation Pathway cluster_inhibitor Inhibitor gf Growth Factor receptor Receptor Tyrosine Kinase gf->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation inhibitor Aniline Derivative (e.g., BCMS-01) inhibitor->raf

Caption: Hypothetical inhibition of a cell signaling pathway by a synthesized derivative.

References

Application Notes and Protocols for the Industrial Scale-up Synthesis of 4-Bromo-2-chloro-6-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Bromo-2-chloro-6-methylaniline is a key intermediate in the synthesis of various high-value chemical products, including pharmaceuticals and agrochemicals. Its specific substitution pattern makes it a crucial building block in organic synthesis. These application notes provide a detailed protocol for a multi-step, scalable synthesis suitable for industrial applications, focusing on process efficiency, safety, and product purity. The described synthetic route involves the protection of the amine functionality of a starting aniline, followed by sequential electrophilic aromatic substitution (bromination and chlorination), and concluding with deprotection to yield the final product.

Overall Synthesis Pathway

The industrial synthesis of this compound can be efficiently carried out in a four-step process starting from 2-methylaniline (o-toluidine). This method is cost-effective and utilizes readily available starting materials. The key stages are:

  • Protection: Acetylation of the amino group of 2-methylaniline to form N-(2-methylphenyl)acetamide. This step protects the amine from oxidation and directs the subsequent halogenation steps.

  • Bromination: Regioselective bromination of the acetanilide at the para-position to the activating acetamido group.

  • Chlorination: Introduction of a chlorine atom at one of the ortho-positions.

  • Hydrolysis (Deprotection): Removal of the acetyl protecting group to yield the final product, this compound.

G cluster_0 Synthesis Workflow Start Start Step1 Step 1: Acetylation of 2-Methylaniline Start->Step1 2-Methylaniline, Acetic Anhydride Step2 Step 2: Bromination of N-(2-methylphenyl)acetamide Step1->Step2 Intermediate 1 Step3 Step 3: Chlorination of N-(4-bromo-2-methylphenyl)acetamide Step2->Step3 Intermediate 2 Step4 Step 4: Hydrolysis of N-(4-bromo-2-chloro-6-methylphenyl)acetamide Step3->Step4 Intermediate 3 Purification Final Purification (e.g., Recrystallization) Step4->Purification QC Quality Control (HPLC, NMR, MS) Purification->QC FinalProduct Final Product: This compound QC->FinalProduct

Caption: High-level workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of N-(2-methylphenyl)acetamide (Protection)

This step involves the protection of the amino group of 2-methylaniline via acetylation.

Materials:

ReagentCAS No.Molecular Weight ( g/mol )Molar Eq.
2-Methylaniline (o-toluidine)95-53-4107.151.0
Acetic Anhydride108-24-7102.091.1
Glacial Acetic Acid64-19-760.05Solvent
Deionized Water7732-18-518.02Quenching

Procedure:

  • Charge a suitable reactor with 2-methylaniline (1.0 eq) and glacial acetic acid (3.0 L/kg of aniline).

  • Stir the mixture to ensure homogeneity.

  • Slowly add acetic anhydride (1.1 eq) to the reactor while maintaining the temperature between 20-30°C using a cooling jacket. The reaction is exothermic.

  • After the addition is complete, heat the reaction mixture to 50-60°C and maintain for 1-2 hours, monitoring the reaction progress by TLC or HPLC.[1]

  • Once the reaction is complete, cool the mixture to room temperature and then slowly pour it into cold deionized water (10 L/kg of aniline) with vigorous stirring.[1]

  • The white, needle-shaped crystals of N-(2-methylphenyl)acetamide will precipitate.[1]

  • Filter the solid product, wash with deionized water until the filtrate is neutral, and dry under vacuum at 60-70°C.

  • Expected Yield: 90-95%. Purity: >98%.

Step 2: Synthesis of N-(4-bromo-2-methylphenyl)acetamide (Bromination)

This step introduces a bromine atom at the para-position of the acetylated aniline.

Materials:

ReagentCAS No.Molecular Weight ( g/mol )Molar Eq.
N-(2-methylphenyl)acetamide103-89-9149.191.0
N-Bromosuccinimide (NBS)128-08-5177.981.05
Chloroform (or Acetic Acid)67-66-3119.38Solvent

Procedure:

  • Charge the reactor with N-(2-methylphenyl)acetamide (1.0 eq) and chloroform (5 L/kg).

  • Stir the mixture at room temperature (20-25°C) to dissolve the starting material.[2]

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30-60 minutes, maintaining the temperature below 30°C.[2]

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or HPLC.

  • After completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any unreacted bromine, followed by a wash with water.

  • Separate the organic layer and remove the solvent under reduced pressure to obtain the crude product.

  • The crude solid can be purified by recrystallization from ethanol or a similar suitable solvent.

  • Expected Yield: 85-90%. Purity: >98%.

Step 3: Synthesis of N-(4-bromo-2-chloro-6-methylphenyl)acetamide (Chlorination)

This step involves the chlorination of the brominated intermediate.

Materials:

ReagentCAS No.Molecular Weight ( g/mol )Molar Eq.
N-(4-bromo-2-methylphenyl)acetamide6943-48-2228.091.0
Sodium Chlorate7775-09-9106.440.35
Concentrated Hydrochloric Acid7647-01-036.46Reagent/Solvent
Glacial Acetic Acid64-19-760.05Solvent

Procedure:

  • Suspend N-(4-bromo-2-methylphenyl)acetamide (1.0 eq) in a mixture of glacial acetic acid and concentrated hydrochloric acid in the reactor.[3]

  • Cool the mixture to 0-5°C in an ice bath.[3]

  • Slowly add a solution of sodium chlorate (0.35 eq) in water dropwise, ensuring the temperature does not exceed 10°C. Chlorine gas will be generated in situ.

  • Stir the mixture at 0-5°C for 2-4 hours until the reaction is complete (monitored by HPLC).

  • Slowly pour the reaction mixture into ice-water to precipitate the product.

  • Filter the solid, wash thoroughly with water to remove residual acid, and then dry under vacuum.

  • Expected Yield: 70-80%. Purity: >97%.

Step 4: Synthesis of this compound (Hydrolysis)

The final step is the removal of the acetyl protecting group to yield the target aniline.

Materials:

ReagentCAS No.Molecular Weight ( g/mol )Molar Eq.
N-(4-bromo-2-chloro-6-methylphenyl)acetamideN/A262.531.0
Concentrated Hydrochloric Acid7647-01-036.463.0-5.0
Ethanol (95%)64-17-546.07Solvent
Sodium Hydroxide (50% aq. soln.)1310-73-240.00For neutralization

Procedure:

  • Charge the reactor with N-(4-bromo-2-chloro-6-methylphenyl)acetamide (1.0 eq), 95% ethanol, and concentrated hydrochloric acid (3.0-5.0 eq).[1][3]

  • Heat the mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours.[1] Monitor for the disappearance of the starting material by HPLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture by the slow addition of a 50% aqueous sodium hydroxide solution until the pH is basic (pH 8-10).[1] This should be done in a well-ventilated area and with appropriate cooling.

  • The product will precipitate as a solid. The mixture can be extracted with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., heptane) to yield pure this compound.

  • Expected Overall Yield (from 2-methylaniline): 50-60%. Final Purity: >98%.

Summary of Reaction Conditions

StepKey TransformationSolventsTemperatureDurationExpected Yield
1AcetylationAcetic Acid50-60°C1-2 h90-95%
2BrominationChloroform20-25°C1-2 h85-90%
3ChlorinationAcetic Acid, HCl0-5°C2-4 h70-80%
4HydrolysisEthanol, HCl80-90°C (Reflux)2-4 h~85-95%

Chemical Reaction Pathway

G cluster_reactions Reaction Pathway Start 2-Methylaniline Int1 N-(2-methylphenyl)acetamide Start->Int1  Step 1:  (CH3CO)2O,  CH3COOH   Int2 N-(4-bromo-2-methylphenyl)acetamide Int1->Int2  Step 2:  NBS,  CHCl3   Int3 N-(4-bromo-2-chloro-6-methylphenyl)acetamide Int2->Int3  Step 3:  NaClO3,  HCl, CH3COOH   End This compound Int3->End  Step 4:  HCl, EtOH,  then NaOH  

Caption: Step-wise chemical transformation for the synthesis of the target molecule.

Safety and Handling

Industrial synthesis of this compound involves hazardous materials and reactions. Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[4][5] For handling powders, a respirator is recommended.[4]

  • Ventilation: All steps should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors and dust.[6]

  • Handling Precautions:

    • Anilines are toxic and can be absorbed through the skin. Avoid direct contact.[6]

    • Acetic anhydride, hydrochloric acid, and bromine are corrosive. Handle with extreme care.

    • The chlorination step generates chlorine gas, which is highly toxic. Ensure the process is contained.

  • First Aid Measures:

    • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[5]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4][5]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[4]

  • Waste Disposal: All chemical waste is classified as hazardous and must be disposed of in accordance with local, regional, and national regulations.[5] Do not allow the product or intermediates to enter drains or waterways.[6]

These protocols are intended as a guide and should be adapted and optimized based on the specific equipment and scale of the manufacturing facility. A thorough risk assessment should be conducted before commencing any scale-up synthesis.

References

Application Notes and Protocols: 4-Bromo-2-chloro-6-methylaniline in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 4-Bromo-2-chloro-6-methylaniline as a key intermediate in the synthesis of novel agrochemicals. While direct research on this specific molecule is limited, its structural features are highly relevant to the development of potent fungicides and herbicides. This document outlines its utility in creating active compounds, provides detailed experimental protocols for synthesizing derivatives analogous to commercially relevant agrochemicals, and presents quantitative data from related compounds to guide future research.

Introduction

This compound is an aromatic amine characterized by its unique substitution pattern, which includes bromine, chlorine, and methyl groups. This combination of functional groups makes it a valuable building block in synthetic chemistry, particularly for creating compounds with specific biological activities. In the context of agrochemical research, the substituted aniline moiety is a common feature in several classes of pesticides. The presence of halogens can enhance the biological efficacy and metabolic stability of the final molecule, while the methyl group can influence its binding to target enzymes and its physicochemical properties.

Key Applications in Agrochemical Synthesis

Synthesis of Fungicidal Pyrazole Carboxamides (SDHIs)

A significant application of halogenated anilines is in the synthesis of pyrazole carboxamide fungicides. These compounds are a major class of succinate dehydrogenase inhibitors (SDHIs), which disrupt the fungal respiratory chain, leading to cell death. The aniline moiety is crucial for the molecule's interaction with the succinate dehydrogenase (SDH) enzyme complex.

Mechanism of Action: SDHI fungicides act by blocking the ubiquinone-binding site of the SDH enzyme in the mitochondrial electron transport chain. This inhibition prevents the oxidation of succinate to fumarate, a key step in the tricarboxylic acid (TCA) cycle and cellular respiration. The disruption of ATP production ultimately leads to the death of the fungal pathogen.

Synthesis of Herbicidal Urea Derivatives

Substituted anilines are also precursors to a variety of urea-based herbicides. These herbicides are known to inhibit photosynthesis, a process vital for plant growth and survival. The specific substitutions on the aniline ring are critical for determining the herbicidal activity and crop selectivity.

Quantitative Data from Structurally Related Compounds

The following tables summarize the biological activity of various pyrazole carboxamide and urea derivatives synthesized from structurally similar anilines. This data provides a benchmark for the potential efficacy of compounds derived from this compound.

Table 1: Fungicidal Activity of Pyrazole Carboxamide Derivatives

Compound IDTarget FungiEC50 (µg/mL)Reference CompoundEC50 (µg/mL) of Reference
7aiRhizoctonia solani0.37Carbendazol<0.37
5dSclerotinia sclerotiorum3.26PenflufenNot specified
5eSclerotinia sclerotiorum1.52PenflufenNot specified
5dRhizoctonia solani0.27PenflufenNot specified
5eRhizoctonia solani0.06PenflufenNot specified
6iValsa mali1.77Boscalid9.19
19iValsa mali1.97Boscalid9.19
23iRhizoctonia solani3.79Not specifiedNot specified

Data sourced from studies on analogous pyrazole carboxamides.[1][2][3]

Table 2: Herbicidal Activity of Urea Derivatives

Compound IDWeed SpeciesInhibition (%) at 250 µM
O13Brassica napus (root growth)>80%
Multiple CompoundsAmaranthus retroflexus100%

Data represents the inhibitory effects of novel urea derivatives on weed growth.[4]

Experimental Protocols

The following are detailed protocols for the synthesis of agrochemical derivatives using this compound as a starting material. These protocols are based on established methods for analogous compounds.

Protocol 1: Synthesis of N-(4-bromo-2-chloro-6-methylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide (A Potential Fungicide)

This protocol outlines the synthesis of a pyrazole carboxamide, a potential SDHI fungicide.

  • Step 1: Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride.

    • To a solution of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF).

    • Stir the reaction mixture at room temperature for 2 hours.

    • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride, which can be used in the next step without further purification.

  • Step 2: Amide Coupling.

    • Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of the crude 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride (1.1 eq) in anhydrous DCM dropwise to the aniline solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired pyrazole carboxamide.

Protocol 2: Synthesis of 1-(4-bromo-2-chloro-6-methylphenyl)-3-phenylurea (A Potential Herbicide)

This protocol describes the synthesis of a urea derivative, a potential herbicide.

  • Step 1: Synthesis of the Urea Derivative.

    • Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).

    • Add phenyl isocyanate (1.05 eq) to the solution at room temperature.

    • Stir the reaction mixture for 6 hours.

    • If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.

    • Wash the crude product with hexane to remove any unreacted starting materials.

    • Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure urea derivative.

Visualizations

experimental_workflow_fungicide cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amide Coupling pyrazole_acid 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid acid_chloride 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride pyrazole_acid->acid_chloride DCM, rt, 2h oxalyl_chloride Oxalyl Chloride, DMF (cat.) oxalyl_chloride->acid_chloride final_product N-(4-bromo-2-chloro-6-methylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide acid_chloride->final_product Intermediate aniline This compound aniline->final_product DCM, 0°C to rt, 12h triethylamine Triethylamine triethylamine->final_product

Caption: Synthetic workflow for a potential pyrazole carboxamide fungicide.

signaling_pathway_sdhi cluster_mitochondrion Mitochondrial Inner Membrane cluster_tca TCA Cycle complex_ii Complex II (SDH) q_pool Ubiquinone Pool complex_ii->q_pool Electron Transfer fumarate Fumarate complex_ii->fumarate complex_iii Complex III q_pool->complex_iii succinate Succinate succinate->complex_ii Oxidation sdhi SDHI Fungicide (e.g., Pyrazole Carboxamide) sdhi->complex_ii Inhibition

Caption: Mode of action of SDHI fungicides in the fungal respiratory chain.

experimental_workflow_herbicide cluster_synthesis Urea Synthesis aniline This compound final_product 1-(4-bromo-2-chloro-6-methylphenyl)-3-phenylurea aniline->final_product THF, rt, 6h isocyanate Phenyl Isocyanate isocyanate->final_product

Caption: Synthetic workflow for a potential urea-based herbicide.

References

Experimental procedure for the synthesis of 4-bromo-2-chloroacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

An experimental procedure for the synthesis of 4-bromo-2-chloroacetanilide is outlined below, intended for researchers, scientists, and professionals in drug development. This document provides a detailed protocol for the synthesis, a summary of quantitative data, and a workflow visualization.

Application Note: Synthesis of 4-bromo-2-chloroacetanilide

Introduction

4-bromo-2-chloroacetanilide is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals. Its synthesis is a common step in multi-step reaction sequences.[1] This protocol details the synthesis of 4-bromo-2-chloroacetanilide via the chlorination of 4-bromoacetanilide. The procedure is an electrophilic aromatic substitution, where a chlorine atom is introduced into the aromatic ring of 4-bromoacetanilide.[1]

Reaction Scheme

The overall reaction is the chlorination of 4-bromoacetanilide to yield 4-bromo-2-chloroacetanilide.

(Image of the chemical reaction scheme would be placed here) Starting Material: 4-bromoacetanilide Reagents: Sodium chlorate, Hydrochloric acid, Acetic acid Product: 4-bromo-2-chloroacetanilide

Experimental Protocol

This protocol is adapted from established laboratory procedures for the synthesis of 4-bromo-2-chloroacetanilide.[1][2]

Materials and Reagents

  • 4-bromoacetanilide

  • Glacial acetic acid

  • Concentrated Hydrochloric acid (HCl)

  • Sodium chlorate (NaClO₃)

  • Water (ice-cold)

  • Methanol (for recrystallization, optional)

Equipment

  • 125 mL Erlenmeyer flask

  • Stir bar

  • Steam bath or heating mantle

  • Ice bath

  • 10 mL Erlenmeyer flask

  • Suction filtration apparatus (Büchner funnel, filter flask)

  • Filter paper

  • Beakers

  • Graduated cylinders

  • Balance

Procedure

  • Dissolution of Starting Material: In a 125 mL Erlenmeyer flask equipped with a stir bar, combine 3.6 g of 4-bromoacetanilide, 9 mL of glacial acetic acid, and 9 mL of concentrated HCl.[2] Heat the mixture on a steam bath, swirling occasionally, until all the solid has dissolved.[2]

  • Cooling: Cool the solution to approximately 0 °C in an ice bath.[2]

  • Preparation of Chlorinating Solution: While the solution is cooling, prepare the chlorinating agent by dissolving 0.91 g of sodium chlorate in 2.5 mL of water in a 10 mL Erlenmeyer flask.[2]

  • Chlorination Reaction: Slowly add the sodium chlorate solution to the cold, stirred solution of 4-bromoacetanilide.[2] This step should be performed in a fume hood as chlorine gas may be evolved.[2] A yellow precipitate will form as the sodium chlorate solution is added.[2]

  • Reaction Completion: Once the addition is complete, continue to stir the mixture at room temperature for 1 hour in the fume hood.[2]

  • Product Isolation: Remove the stir bar and collect the crude product by suction filtration. Wash the collected solid with small portions of ice-cold water.[2]

  • Drying: Continue the suction to dry the crystals. Record the weight of the crude product.[2]

  • Purification (Optional): The crude product can be used directly in the next step or recrystallized from methanol for higher purity.[2]

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Chlorine gas, which may be evolved during the reaction, is toxic. This procedure must be performed in a well-ventilated fume hood.[2]

  • Concentrated hydrochloric acid is a strong and corrosive acid. Handle with care and wear gloves.[2] In case of skin contact, rinse immediately with cold water.[2]

Data Presentation

The following table summarizes the quantitative data for the synthesis of 4-bromo-2-chloroacetanilide.

Compound Molecular Weight ( g/mol ) Mass (g) Volume (mL) Moles Molar Equiv.
4-bromoacetanilide214.063.6-~0.01681
Sodium chlorate106.440.91-~0.0085~0.5
Glacial Acetic Acid60.05-9-Solvent
Conc. HCl36.46-9-Reagent/Solvent
4-bromo-2-chloroacetanilide248.51--~0.01681 (Theoretical)

Expected Results

  • Appearance: The product, 4-bromo-2-chloroacetanilide, is typically a white crystalline solid.[1]

  • Melting Point: The literature melting point for 4-bromo-2-chloroacetanilide is 154-156 °C.[2]

  • Yield: A successful reaction should provide a good yield of the desired product.

Visualization

The following diagram illustrates the experimental workflow for the synthesis of 4-bromo-2-chloroacetanilide.

experimental_workflow Experimental Workflow for the Synthesis of 4-bromo-2-chloroacetanilide cluster_preparation Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Start dissolve Dissolve 4-bromoacetanilide in acetic acid and HCl start->dissolve cool Cool solution to 0°C dissolve->cool add_cl Add NaClO3 solution to 4-bromoacetanilide solution cool->add_cl prep_cl Prepare NaClO3 solution prep_cl->add_cl stir Stir at room temperature for 1 hour add_cl->stir filter Collect product by suction filtration stir->filter wash Wash with ice-cold water filter->wash dry Dry the product wash->dry recrystallize Optional: Recrystallize from methanol dry->recrystallize end End dry->end recrystallize->end

Caption: Workflow for the synthesis of 4-bromo-2-chloroacetanilide.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of 4-Bromo-2-chloro-6-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 4-Bromo-2-chloro-6-methylaniline.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My acetylation of 2-chloro-6-methylaniline is incomplete, leading to a low yield of N-(2-chloro-6-methylphenyl)acetamide. What are the possible causes and solutions?

A1: Incomplete acetylation can be a significant bottleneck. Here are common causes and troubleshooting steps:

  • Insufficient Acetic Anhydride: Ensure a slight stoichiometric excess (1-1.1 equivalents) of acetic anhydride is used to drive the reaction to completion.

  • Reaction Temperature: The reaction is typically carried out at room temperature or with gentle heating. If the reaction is sluggish, consider increasing the temperature to 50-60°C. However, avoid excessive heat, which can lead to side reactions.

  • Presence of Water: Acetic anhydride readily hydrolyzes in the presence of water. Ensure all glassware is dry and use anhydrous solvents if applicable.

  • Purity of Starting Material: Impurities in the 2-chloro-6-methylaniline can interfere with the reaction. Ensure the starting material is pure.

Q2: During the bromination of N-(2-chloro-6-methylphenyl)acetamide, I am observing the formation of multiple brominated byproducts. How can I improve the regioselectivity for the desired 4-bromo isomer?

A2: Achieving high regioselectivity is crucial for maximizing the yield of the target compound. The acetamido group is an ortho-, para-director. Since the ortho-positions are sterically hindered by the methyl and chloro groups, the para-position is the most favored site for electrophilic substitution. However, issues with selectivity can still arise.

  • Control of Brominating Agent Stoichiometry: Use a precise amount of the brominating agent (e.g., N-bromosuccinimide or bromine). A slight excess can lead to di-bromination. Start with a 1:1 molar ratio and optimize as needed.

  • Reaction Temperature: Perform the bromination at a low temperature (e.g., 0-5°C) to control the reaction rate and minimize the formation of side products. Slowly warm the reaction to room temperature.

  • Choice of Solvent: Acetic acid is a common solvent for this reaction as it can help to moderate the reactivity of the brominating agent.

  • Slow Addition of Brominating Agent: Add the brominating agent dropwise or in small portions to the reaction mixture to maintain a low concentration of the electrophile and favor mono-substitution at the most reactive site.

Q3: The hydrolysis of N-(4-bromo-2-chloro-6-methylphenyl)acetamide to the final product is slow or incomplete. What can I do to improve the deprotection step?

A3: Incomplete hydrolysis will result in a mixture of the desired aniline and the starting acetamide, complicating purification.

  • Acid Concentration: The hydrolysis is typically acid-catalyzed. Ensure a sufficient concentration of a strong acid like hydrochloric acid or sulfuric acid is used.

  • Reaction Temperature and Time: This reaction often requires heating (reflux) for several hours to go to completion. Monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal reaction time.

  • Solvent: A co-solvent like ethanol is often used with aqueous acid to ensure the solubility of the starting material.

  • Work-up Procedure: After hydrolysis, the reaction mixture needs to be neutralized with a base (e.g., sodium hydroxide) to deprotonate the anilinium salt and precipitate the free amine. Ensure the pH is sufficiently basic to achieve complete precipitation.

Q4: My final product, this compound, is impure, showing a broad melting point range and extra peaks in the NMR spectrum. What are the likely impurities and how can I purify the product?

A4: Impurities can arise from any of the preceding steps.

  • Common Impurities:

    • Unreacted N-(4-bromo-2-chloro-6-methylphenyl)acetamide.

    • Isomeric byproducts from the bromination step.

    • Starting 2-chloro-6-methylaniline if the initial acetylation was incomplete.

  • Purification Techniques:

    • Recrystallization: This is often the most effective method for purifying solid organic compounds. Choose a solvent system where the desired product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble at low temperatures.

    • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the desired product from impurities with different polarities.

Experimental Protocols

A plausible multi-step synthesis for this compound starts from 2-chloro-6-methylaniline. This involves the protection of the highly activating amino group via acetylation, followed by regioselective bromination at the para position, and finally deprotection to yield the target molecule.

Step 1: Acetylation of 2-chloro-6-methylaniline

This step protects the amino group as an acetamide to moderate its activating effect and direct the subsequent bromination to the para position.

  • Reagents and Materials:

    • 2-chloro-6-methylaniline

    • Acetic anhydride

    • Glacial acetic acid

    • Round-bottom flask

    • Magnetic stirrer

  • Procedure:

    • In a round-bottom flask, dissolve 2-chloro-6-methylaniline in glacial acetic acid.

    • Cool the solution in an ice bath.

    • Slowly add a slight molar excess of acetic anhydride to the stirred solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

    • Pour the reaction mixture into ice-cold water to precipitate the N-(2-chloro-6-methylphenyl)acetamide.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry.

Step 2: Bromination of N-(2-chloro-6-methylphenyl)acetamide

This step introduces a bromine atom at the para position of the aromatic ring.

  • Reagents and Materials:

    • N-(2-chloro-6-methylphenyl)acetamide

    • N-Bromosuccinimide (NBS) or Bromine

    • Glacial acetic acid

    • Round-bottom flask

    • Magnetic stirrer

  • Procedure:

    • Dissolve N-(2-chloro-6-methylphenyl)acetamide in glacial acetic acid in a round-bottom flask.

    • Cool the solution to 0-5°C in an ice bath.

    • Slowly add a stoichiometric amount of N-bromosuccinimide (or a solution of bromine in acetic acid) to the stirred solution.

    • Maintain the temperature at 0-5°C during the addition.

    • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by TLC.

    • Pour the reaction mixture into water to precipitate the product.

    • Collect the solid N-(4-bromo-2-chloro-6-methylphenyl)acetamide by vacuum filtration, wash with a sodium bisulfite solution (to quench any remaining bromine) and then with water, and dry.

Step 3: Hydrolysis of N-(4-bromo-2-chloro-6-methylphenyl)acetamide

This final step removes the acetyl protecting group to yield the desired this compound.

  • Reagents and Materials:

    • N-(4-bromo-2-chloro-6-methylphenyl)acetamide

    • Concentrated hydrochloric acid

    • Ethanol

    • Sodium hydroxide solution

    • Reflux apparatus

  • Procedure:

    • Place N-(4-bromo-2-chloro-6-methylphenyl)acetamide in a round-bottom flask.

    • Add a mixture of ethanol and concentrated hydrochloric acid.

    • Heat the mixture to reflux and maintain reflux for several hours until TLC analysis indicates the disappearance of the starting material.

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture with a sodium hydroxide solution until the pH is basic, which will precipitate the this compound.

    • Collect the solid product by vacuum filtration, wash thoroughly with water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure this compound.

Data Presentation

ParameterAcetylation of 2-chloro-6-methylanilineBromination of N-(2-chloro-6-methylphenyl)acetamideHydrolysis of N-(4-bromo-2-chloro-6-methylphenyl)acetamide
Starting Material 2-chloro-6-methylanilineN-(2-chloro-6-methylphenyl)acetamideN-(4-bromo-2-chloro-6-methylphenyl)acetamide
Key Reagent Acetic anhydrideN-Bromosuccinimide (or Br₂)Hydrochloric acid
Solvent Glacial acetic acidGlacial acetic acidEthanol/Water
Temperature 0°C to Room Temperature0-5°C to Room TemperatureReflux
Typical Yield >90%70-85%>85%
Key Optimization Factors Stoichiometry of acetic anhydride, exclusion of waterLow temperature, slow addition of brominating agentAcid concentration, reaction time

Visualizations

Synthesis_Pathway A 2-chloro-6-methylaniline B N-(2-chloro-6-methylphenyl)acetamide A->B Acetylation (Acetic Anhydride) C N-(4-bromo-2-chloro-6-methylphenyl)acetamide B->C Bromination (NBS or Br2) D This compound C->D Hydrolysis (HCl, H2O)

Caption: Synthetic pathway for this compound.

Troubleshooting_Yield cluster_acetylation Low Yield in Acetylation cluster_bromination Low Yield in Bromination cluster_hydrolysis Low Yield in Hydrolysis A1 Incomplete Reaction A1_sol1 A1_sol1 A1->A1_sol1 Check Stoichiometry A1_sol2 A1_sol2 A1->A1_sol2 Increase Temperature A2 Side Reactions A2_sol1 A2_sol1 A2->A2_sol1 Ensure Anhydrous Conditions B1 Over-bromination B1_sol1 B1_sol1 B1->B1_sol1 Control Stoichiometry B1_sol2 B1_sol2 B1->B1_sol2 Low Temperature B2 Low Regioselectivity B2_sol1 B2_sol1 B2->B2_sol1 Slow Reagent Addition C1 Incomplete Reaction C1_sol1 C1_sol1 C1->C1_sol1 Increase Acid Concentration C1_sol2 C1_sol2 C1->C1_sol2 Increase Reflux Time

Caption: Troubleshooting guide for low yield issues.

Logical_Relationships cluster_factors Key Factors Yield Final Yield Purity Product Purity Yield->Purity Temp Temperature Control Temp->Yield Temp->Purity Stoich Stoichiometry Stoich->Yield Stoich->Purity Purity_SM Starting Material Purity Purity_SM->Yield Time Reaction Time Time->Yield

Caption: Factors influencing yield and purity.

Technical Support Center: Purification of 4-Bromo-2-chloro-6-methylaniline by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of 4-Bromo-2-chloro-6-methylaniline via recrystallization.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Compound "Oils Out" Instead of Crystallizing The boiling point of the solvent may be higher than the melting point of the compound.Try scratching the inside of the flask with a glass rod to induce crystallization. If that fails, redissolve the oil in more hot solvent and allow it to cool more slowly.[1] Consider using a lower-boiling point solvent or a solvent mixture.
The solution is too concentrated (supersaturated).Add a small amount of additional hot solvent to the oiled-out mixture until the oil redissolves, then allow for slower cooling.
Low or No Crystal Formation The solution is not sufficiently saturated.Boil off some of the solvent to increase the concentration of the compound and then allow the solution to cool again.[2]
The cooling process is too rapid.Allow the flask to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help slow the cooling rate.[2]
Insufficient nucleation sites for crystal growth.Scratch the inner surface of the flask with a glass rod at the air-solvent interface.[1][3] Add a seed crystal of pure this compound if available.[4]
Low Yield of Purified Product Too much solvent was used for dissolution.Use the minimum amount of hot solvent required to fully dissolve the crude product to avoid significant loss in the mother liquor.[1][2]
Premature crystallization during hot filtration.Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.[3]
Product loss during transfer and washing.Rinse the crystallization flask with a small amount of the ice-cold mother liquor and transfer this to the filter. Wash the collected crystals with a minimal amount of ice-cold solvent.[3]
Crystals are Colored or Appear Impure Colored impurities are present in the crude material.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[1][3] Be aware that charcoal can also adsorb some of the desired product.
The rate of crystal formation was too fast, trapping impurities.Ensure a slow cooling process to allow for the formation of a pure crystal lattice. If impurities persist, a second recrystallization may be necessary.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature.[1] A good starting point for solvent screening would be alcohols like ethanol or methanol, or a mixed solvent system such as ethanol/water or toluene/hexane.[1] It is recommended to perform a small-scale solvent screen to determine the optimal solvent or solvent mixture for your specific sample.

Q2: My this compound is an older sample and has darkened in color. How can I purify it?

A2: Anilines can oxidize over time, leading to discoloration. For colored impurities, after dissolving the crude product in the hot solvent, you can add a small amount of activated charcoal to the solution. Boil the solution with the charcoal for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the filtrate to cool and crystallize.[1][3]

Q3: How can I improve the recovery of my purified this compound?

A3: To maximize yield, ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product.[1][2] Also, allowing the solution to cool slowly and then thoroughly in an ice bath will help to maximize crystal formation.[2] Minimizing the amount of cold solvent used to wash the crystals will also reduce product loss.

Q4: What should I do if my compound doesn't crystallize even after scratching and seeding?

A4: If crystallization does not occur, it is likely that too much solvent was used. You can try to concentrate the solution by gently boiling off some of the solvent. If this is unsuccessful, the solvent can be completely removed by rotary evaporation to recover the crude solid, and the recrystallization can be attempted again with a different solvent system.[2]

Q5: Is it possible to use a mixed solvent system for recrystallization?

A5: Yes, a mixed solvent system is often effective. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly adding a "poor" solvent (in which it is less soluble) until the solution becomes turbid (cloudy). A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly. Common mixed solvent systems include ethanol/water and toluene/hexane.[1]

Experimental Protocol: Recrystallization of this compound

  • Solvent Selection: In separate test tubes, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, isopropanol, toluene, and mixtures like ethanol/water) at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask on a hot plate. Continue adding solvent until the compound just dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Preheat a funnel and a receiving flask. If activated charcoal was used, filter the hot solution through fluted filter paper to remove the charcoal. If the solution is free of insoluble impurities, this step may be skipped.

  • Crystallization: Cover the flask containing the hot, clear filtrate and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Allow the crystals to dry on the filter paper by drawing air through them. For final drying, place the crystals in a desiccator.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow Workflow for the Recrystallization of this compound start Start: Crude This compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve decolorize Decolorize with Activated Charcoal (Optional) dissolve->decolorize hot_filtration Hot Filtration to Remove Impurities decolorize->hot_filtration If used cool Slow Cooling to Room Temperature decolorize->cool If not used hot_filtration->cool ice_bath Cool in Ice Bath to Maximize Crystallization cool->ice_bath oiling_out Troubleshooting: Oiling Out? cool->oiling_out vacuum_filtration Vacuum Filtration to Isolate Crystals ice_bath->vacuum_filtration wash Wash Crystals with Ice-Cold Solvent vacuum_filtration->wash low_yield Troubleshooting: Low Yield? vacuum_filtration->low_yield dry Dry the Purified Crystals wash->dry end_product End: Pure Crystalline This compound dry->end_product oiling_out->dissolve Re-dissolve & cool slower oiling_out->cool Proceed if no oiling low_yield->start Re-evaluate protocol low_yield->wash Proceed

Caption: A workflow for the purification of this compound by recrystallization, including optional troubleshooting steps.

References

Identifying and removing byproducts in 4-Bromo-2-chloro-6-methylaniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-2-chloro-6-methylaniline.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of this compound typically follows a multi-step electrophilic aromatic substitution pathway. This process generally involves:

  • Protection of the amine group: The starting material, 2-chloro-6-methylaniline, has its amine group protected, often by acetylation with acetic anhydride to form N-(2-chloro-6-methylphenyl)acetamide. This is done to control the reactivity of the aromatic ring and to prevent side reactions of the amino group.

  • Bromination: The protected compound is then brominated. The acetyl group directs the incoming bromine atom to the para position, yielding N-(4-bromo-2-chloro-6-methylphenyl)acetamide.

  • Deprotection: The final step is the removal of the acetyl protecting group, typically by acid or base hydrolysis, to yield the final product, this compound.

Q2: What are the most common byproducts in this synthesis?

A2: Common byproducts can arise from several sources:

  • Isomeric Byproducts: Incorrect regioselectivity during bromination can lead to the formation of isomers, such as 2-Bromo-4-chloro-6-methylaniline.

  • Incomplete Reactions: Residual starting material (2-chloro-6-methylaniline) or the acetylated intermediate (N-(4-bromo-2-chloro-6-methylphenyl)acetamide) may be present if the protection or deprotection steps are incomplete.

  • Over-halogenation: The introduction of more than one bromine atom can lead to di-brominated byproducts.

  • Starting Material Impurities: Impurities present in the initial 2-chloro-6-methylaniline will likely be carried through the synthesis.

Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?

A3: A combination of chromatographic and spectroscopic methods is recommended:

  • Thin Layer Chromatography (TLC): Useful for monitoring the progress of each reaction step and for preliminary purity assessment.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the product and the relative amounts of byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the desired product and for identifying the structure of any significant impurities.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product and to help identify byproducts.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of Final Product Incomplete reaction in one or more steps.Monitor each step by TLC or HPLC to ensure completion before proceeding. Optimize reaction times and temperatures.
Loss of product during work-up or purification.Ensure pH is appropriately adjusted during extractions to minimize loss of the amine product. Use care during solvent removal and transfers.
Presence of Starting Material (2-chloro-6-methylaniline) in Final Product Incomplete acetylation (protection step).Ensure complete conversion of the starting aniline to the acetanilide by using a slight excess of acetic anhydride and allowing sufficient reaction time.
Presence of Acetylated Intermediate in Final Product Incomplete hydrolysis (deprotection step).Ensure complete deprotection by extending the reaction time for the hydrolysis step or by using a higher concentration of acid or base.
Formation of Isomeric Byproducts (e.g., 2-Bromo-4-chloro-6-methylaniline) Incorrect directing group effects or reaction conditions during bromination.The directing effects of the chloro, methyl, and acetamido groups should favor para-bromination. Ensure the reaction temperature is controlled to improve selectivity.
Presence of Di-brominated Byproducts Use of excess brominating agent or harsh reaction conditions.Use a stoichiometric amount of the brominating agent and add it portion-wise to the reaction mixture. Maintain a low reaction temperature.
Difficulty in Purifying the Final Product Similar polarities of the product and byproducts.Column chromatography with a carefully selected solvent system is often effective for separating isomers. Recrystallization from a suitable solvent can also be used to remove impurities.

Experimental Protocols

Representative Synthesis of this compound

This protocol is a representative procedure based on analogous syntheses of halogenated anilines. Researchers should optimize the conditions for their specific laboratory setup.

Step 1: Acetylation of 2-chloro-6-methylaniline

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-6-methylaniline in glacial acetic acid.

  • Slowly add acetic anhydride to the solution while stirring.

  • Heat the mixture to a gentle reflux for 1-2 hours.

  • Monitor the reaction by TLC until the starting aniline is no longer visible.

  • Allow the mixture to cool to room temperature and then pour it into ice-water with stirring.

  • Collect the precipitated solid by vacuum filtration, wash with water, and dry to obtain N-(2-chloro-6-methylphenyl)acetamide.

Step 2: Bromination of N-(2-chloro-6-methylphenyl)acetamide

  • Dissolve the N-(2-chloro-6-methylphenyl)acetamide in a suitable solvent such as glacial acetic acid or a chlorinated solvent.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in the same solvent dropwise with stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into an aqueous solution of sodium bisulfite to quench any unreacted bromine.

  • Collect the precipitated solid by filtration, wash with water, and dry to yield N-(4-bromo-2-chloro-6-methylphenyl)acetamide.

Step 3: Hydrolysis of N-(4-bromo-2-chloro-6-methylphenyl)acetamide

  • Suspend the N-(4-bromo-2-chloro-6-methylphenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture to reflux for 2-4 hours until the hydrolysis is complete (monitor by TLC).

  • Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) until the pH is basic.

  • Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Physical and Spectroscopic Data of this compound and a Potential Isomeric Byproduct

Compound Structure Molecular Formula Molecular Weight CAS Number Expected ¹H NMR Chemical Shifts (ppm, relative to TMS)
This compound (Product)
alt text-NH2)
C₇H₇BrClN220.5030273-42-8Aromatic protons will appear as two singlets or two doublets with small coupling constants in the aromatic region. The methyl group will be a singlet. The amine protons will be a broad singlet.
2-Bromo-4-chloro-6-methylaniline (Byproduct)
alt text-NH2)
C₇H₇BrClN220.50146948-68-7The aromatic protons will show a different splitting pattern compared to the desired product due to the different substitution pattern. The chemical shifts of the aromatic protons will also differ.

Visualizations

Synthesis_Pathway cluster_0 Step 1: Protection cluster_1 Step 2: Bromination cluster_2 Step 3: Deprotection 2-chloro-6-methylaniline 2-chloro-6-methylaniline N-(2-chloro-6-methylphenyl)acetamide N-(2-chloro-6-methylphenyl)acetamide 2-chloro-6-methylaniline->N-(2-chloro-6-methylphenyl)acetamide Acetic Anhydride N-(4-bromo-2-chloro-6-methylphenyl)acetamide N-(4-bromo-2-chloro-6-methylphenyl)acetamide N-(2-chloro-6-methylphenyl)acetamide->N-(4-bromo-2-chloro-6-methylphenyl)acetamide Bromine This compound This compound N-(4-bromo-2-chloro-6-methylphenyl)acetamide->this compound Acid/Base Hydrolysis

Caption: Synthetic pathway for this compound.

Byproduct_Formation N-(2-chloro-6-methylphenyl)acetamide N-(2-chloro-6-methylphenyl)acetamide Desired Product Intermediate N-(4-bromo-2-chloro-6-methylphenyl)acetamide N-(2-chloro-6-methylphenyl)acetamide->Desired Product Intermediate Para-bromination (Major Pathway) Isomeric Byproduct Intermediate N-(2-bromo-4-chloro-6-methylphenyl)acetamide N-(2-chloro-6-methylphenyl)acetamide->Isomeric Byproduct Intermediate Ortho/Meta-bromination (Minor Pathway) Di-brominated Byproduct Di-brominated Byproduct N-(2-chloro-6-methylphenyl)acetamide->Di-brominated Byproduct Over-bromination

Caption: Potential byproduct formation during the bromination step.

Troubleshooting_Workflow Start Crude Product Analysis (TLC, HPLC, NMR) Pure Product is Pure Start->Pure Impure Impurities Detected Start->Impure End Pure Product Obtained Pure->End Process Complete Identify Identify Impurities (NMR, MS) Impure->Identify Yes Purify Select Purification Method Identify->Purify Column Column Chromatography (for isomers) Purify->Column Recrystallization Recrystallization (for less soluble impurities) Purify->Recrystallization Extraction Acid-Base Extraction (to remove non-basic impurities) Purify->Extraction Column->Start Recrystallization->Start Extraction->Start

Caption: A logical workflow for the purification of this compound.

Technical Support Center: Stabilization of Halogenated Anilines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and practical protocols to prevent and address the oxidation and discoloration of halogenated anilines.

Frequently Asked Questions (FAQs)

Q1: Why has my halogenated aniline turned yellow or brown?

Freshly purified halogenated anilines are typically colorless or pale yellow.[1] Discoloration to yellow, red, or brown is a common issue caused primarily by:

  • Oxidation: The electron-rich amino group makes the aromatic ring susceptible to oxidation upon exposure to atmospheric oxygen. This process can be accelerated by light.[2] The oxidation leads to the formation of highly colored impurities and polymeric by-products.

  • Residual Impurities: Impurities from the synthesis process, such as unreacted starting materials, over-halogenated byproducts, or residual acids, can contribute to color instability and degradation over time.

Q2: How can I prevent my halogenated aniline from discoloring during storage?

Proper storage is the most effective preventative measure. Key recommendations include:

  • Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to displace oxygen.[3]

  • Light Protection: Use amber glass bottles or store containers in a dark place to prevent photo-oxidation.[4][5]

  • Low Temperature: Store in a cool, dry place. For long-term storage, refrigeration is often recommended, but ensure the compound's freezing point is considered to avoid physical changes.

  • Chemical Stabilizers: For bulk or long-term storage, adding a small amount of a stabilizer can be effective.

Q3: What are the initial signs of degradation I should watch for?

The first and most obvious sign of degradation is a change in color, progressing from colorless or pale yellow to a more intense yellow, orange, or brown.[1] You may also observe a change in physical state, such as an oil becoming more viscous or the formation of solid precipitates in a liquid. For quantitative assessment, techniques like UV-Vis spectroscopy can be used to detect changes in the absorbance spectrum that indicate the formation of impurities.[6]

Q4: Can I still use a discolored halogenated aniline in my experiment?

It is strongly discouraged to use a discolored reagent without purification. The colored impurities are often products of oxidation, and their presence can lead to:

  • Inaccurate weighing and stoichiometry.

  • Formation of unwanted side products in your reaction.

  • Interference with catalytic processes.

  • Difficulty in product purification.

Before use, a discolored compound should be purified using an appropriate method, such as recrystallization with activated carbon or distillation.[3]

Troubleshooting Guide

Problem: My compound has already discolored. What is the best purification method?

The choice of purification method depends on the physical state of your halogenated aniline.

  • For Solids: The most effective method is recrystallization from a suitable solvent. To remove colored impurities, add a small amount of activated carbon to the hot solution before filtering.[3] The activated carbon adsorbs the colored polymeric byproducts.[7]

  • For Liquids: Vacuum distillation is the preferred method. Distilling under reduced pressure lowers the boiling point, preventing thermal degradation of the aniline during purification. It is highly effective at separating the aniline from non-volatile polymeric impurities.[8]

  • For Removing Unreacted Aniline: If you suspect the discoloration is partly due to residual, more basic starting materials (like aniline itself), an acidic wash during a liquid-liquid extraction can be performed. The basic impurity will be protonated and move to the aqueous phase, while the less basic halogenated aniline remains in the organic layer.[9]

Problem: My reaction mixture is turning dark during a reaction involving a halogenated aniline.

Darkening of the reaction mixture indicates that the aniline is oxidizing under the reaction conditions.

  • Cause: This is common in the presence of oxidizing agents or under certain pH conditions (e.g., acidic). The metal salts used in cross-coupling reactions can also catalyze oxidation.

  • Solution 1: Inert Atmosphere: Ensure the reaction is run under a rigorously inert atmosphere (nitrogen or argon). Deoxygenate all solvents before use by sparging with an inert gas.

  • Solution 2: Protecting Group: The most robust solution is to protect the amino group, commonly by converting it to an acetanilide. The acetyl group reduces the ring's susceptibility to oxidation. The protecting group can be removed via hydrolysis after the reaction is complete.[3]

Data & Stabilization Strategies

Quantitative data on the prevention of discoloration often involves comparing the stability of a compound under different conditions over time. While specific colorimetric degradation data is proprietary or varies widely by specific compound and storage conditions, the following tables provide practical quantitative guidance.

Table 1: Chemical Stabilizers for Aromatic Amines

StabilizerRecommended Concentration (% by weight)Notes
Ethylene thiourea0.01 - 1.0%Effective for retarding color deterioration during storage.
Dibutyl tin oxide0.05 - 0.5% (0.1% is typical)Particularly effective for m-chloroaniline.
Dibutyl tin dilaurate0.05 - 0.5% (0.1% is typical)An alternative alkyl tin compound stabilizer.
Alkyl borates (e.g., Tributyl borate)0.01 - 1.0%Generally considered less effective than thioureas or alkyl tin compounds.
Zinc DustN/A (Stored over excess solid)Acts as a reducing agent to prevent oxidation of aniline to nitrobenzene.

Table 2: Reference Spectroscopic Data for Purity Assessment of Halogenated Anilines

This table provides the maximum UV absorbance wavelengths (λmax) in a non-polar solvent, which can be used as a reference for purity checks. The appearance or growth of new peaks can indicate impurity formation.

CompoundSolventλmax 1 (nm)λmax 2 (nm)Reference
4-FluoroanilineCyclohexane230293[6]
4-ChloroanilineEthanol243298[6]
4-BromoanilineAlcohol245296.5[6]

Experimental Protocols

Protocol 1: Decolorization and Purification by Recrystallization using Activated Carbon

This protocol is suitable for solid halogenated anilines that have discolored.

  • Solvent Selection: Choose a solvent in which the aniline is highly soluble when hot and poorly soluble when cold. Ethanol/water mixtures are often effective.[10]

  • Dissolution: In an Erlenmeyer flask, add the discolored solid and a minimum amount of the chosen solvent. Heat the mixture on a hot plate with stirring until it reaches a gentle boil and the solid dissolves completely. Add more solvent in small portions if needed to fully dissolve the solid.[10]

  • Decolorization: Remove the flask from the heat. Add a very small amount of activated carbon (Norit) to the hot solution (typically 1-2% of the solute's weight). Caution: Add the carbon carefully to the slightly cooled solution to avoid violent boiling over.

  • Hot Filtration: Swirl the mixture for a few minutes and then perform a hot gravity filtration using a fluted filter paper to remove the activated carbon. This step must be done quickly to prevent the product from crystallizing prematurely in the funnel.[7]

  • Crystallization: Cover the flask containing the hot, clear filtrate and allow it to cool slowly to room temperature. Slow cooling encourages the formation of purer crystals.[10] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[7]

  • Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air-dry completely.

Protocol 2: Purification of Liquid Halogenated Anilines by Vacuum Distillation

This protocol is for purifying discolored, high-boiling liquid anilines.

  • Drying: If water is suspected as an impurity, add a suitable drying agent like potassium hydroxide (KOH) pellets to the liquid aniline and let it stand for several hours or overnight.[8]

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease. Add boiling chips or a magnetic stir bar to the distillation flask to ensure smooth boiling.

  • Distillation: Heat the flask gently using a heating mantle. Apply vacuum slowly. The pressure will determine the boiling point; for aniline, a pressure of 20 mmHg lowers the boiling point from 184°C to ~72°C.

  • Fraction Collection: Discard the initial small fraction (forerun) that comes over. Collect the main fraction that distills at a constant temperature and appears colorless.

  • Storage: Transfer the purified, colorless aniline to a clean, dry amber bottle and store it under an inert atmosphere.

Protocol 3: Amine Protection by Acetylation to Prevent Oxidation During Reactions

This protocol converts the aniline to a more stable acetanilide derivative.

  • Setup: Dissolve the halogenated aniline in glacial acetic acid in a round-bottom flask.

  • Reaction: Slowly add a solution of acetic anhydride in acetic acid to the aniline solution with constant stirring.

  • Isolation: After the reaction is complete (monitor by TLC), pour the warm mixture into a large volume of cold water with vigorous stirring. The acetanilide product will precipitate.[3]

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and recrystallize from an ethanol/water mixture to obtain the pure, protected compound.[3]

  • Deprotection (Post-Reaction): The acetyl group can be removed to regenerate the amine by refluxing the acetanilide derivative with aqueous hydrochloric acid.[3]

Protocol 4: Proper Storage of Halogenated Anilines

  • Select Container: Use a clean, dry amber glass bottle with a tight-fitting cap.

  • Inerting: Place the purified aniline into the bottle. Flush the headspace of the bottle with a gentle stream of dry nitrogen or argon for 1-2 minutes to displace all air.

  • Sealing: Immediately and tightly seal the bottle. For extra protection, wrap the cap and neck with Parafilm.

  • Labeling: Clearly label the container with the compound name, date of purification, and storage conditions (e.g., "Store under N2 in dark").

  • Location: Place the sealed bottle in a cool, dark, and well-ventilated location, away from incompatible chemicals like oxidizers and acids.[4][11]

Visual Guides

G Diagram 1: Logic of Discoloration and Prevention problem Halogenated Aniline Discoloration (Yellow/Brown) cause1 Oxidation problem->cause1 Caused by cause2 Synthesis Impurities problem->cause2 Caused by subcause1a Exposure to Air (Oxygen) cause1->subcause1a subcause1b Exposure to Light (UV) cause1->subcause1b solution1 Prevention (Storage) cause1->solution1 Mitigated by solution2 Removal (Purification) cause1->solution2 Reversed by cause2->solution2 Reversed by method1a Store under Inert Gas (Nitrogen, Argon) solution1->method1a method1b Store in Amber Bottles / Dark solution1->method1b method1c Add Stabilizers solution1->method1c method2a Recrystallization (with Activated Carbon for solids) solution2->method2a method2b Vacuum Distillation (for liquids) solution2->method2b

Diagram 1: Causes and solutions for aniline discoloration.

G Diagram 2: Experimental Workflow for Purifying a Discolored Halogenated Aniline start Start: Discolored Halogenated Aniline q1 Is the compound a solid or a liquid at RT? start->q1 solid_path Solid q1->solid_path Solid liquid_path Liquid q1->liquid_path Liquid recrystallize Perform Recrystallization (Protocol 1) solid_path->recrystallize distill Perform Vacuum Distillation (Protocol 2) liquid_path->distill decolorize Add Activated Carbon during recrystallization to remove color recrystallize->decolorize Note: q2 Is the purified compound colorless? decolorize->q2 dry Consider pre-drying with KOH if water is present distill->dry Note: dry->q2 end_good Purification Successful. Store properly (Protocol 4). q2->end_good Yes end_bad Repeat purification or consider alternative solvent/ method. q2->end_bad No

Diagram 2: Decision workflow for purification.

References

Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of 4-Bromo-2-chloro-6-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals encountering low yields in the Suzuki coupling of 4-Bromo-2-chloro-6-methylaniline. This substrate presents unique challenges due to steric hindrance and electronic effects.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki coupling reaction with this compound is resulting in a very low yield. What are the primary factors I should investigate?

A1: Low yields with this sterically hindered and electron-rich substrate are often due to a combination of factors. The primary areas to investigate are the catalyst system, the choice and quality of the base, the reaction solvent, and the integrity of your starting materials. The steric bulk from the ortho-chloro and ortho-methyl groups can impede both the oxidative addition and reductive elimination steps of the catalytic cycle.[1]

Q2: I'm using a standard palladium catalyst like Pd(PPh₃)₄ and getting poor results. What should I try next?

A2: Standard catalysts are often insufficient for challenging substrates like this compound.[2] It is highly recommended to screen a variety of palladium catalysts and ligands.

  • Bulky, Electron-Rich Phosphine Ligands: These are often effective for sterically demanding couplings.[3] Consider using Buchwald ligands such as XPhos, SPhos, or tBu₃P.[3][4] These ligands can accelerate the oxidative addition and reductive elimination steps.

  • N-Heterocyclic Carbene (NHC) Ligands: These have also shown to be effective in sterically hindered couplings.[3]

  • Pre-formed Catalysts: Using a pre-formed catalyst, such as CataCXium® A Pd G3, has been shown to be effective for couplings with unprotected ortho-bromoanilines.[4]

Q3: Which base is most effective for this type of Suzuki coupling, and how critical is its quality?

A3: The base plays a crucial role in the transmetalation step, and its choice is critical for success.

  • Base Strength: For challenging substrates, stronger bases are often more effective.[4] Consider screening stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) as they are often more effective than weaker bases like potassium carbonate (K₂CO₃).[3][4]

  • Base Quality: Ensure the base is finely powdered and anhydrous.[4] Interestingly, a small amount of water can sometimes be beneficial when using K₃PO₄.[5] The base's purity is crucial as impurities can negatively impact the reaction.[6]

Q4: What is the optimal solvent for the Suzuki coupling of this compound?

A4: The solvent can significantly influence the solubility of reagents and the stability of the catalytic species.[4]

  • Common Solvents: Aprotic polar solvents like dioxane, tetrahydrofuran (THF), or 2-MeTHF are commonly used.[4]

  • Solvent Mixtures: In some cases, a mixture of solvents, such as dioxane/water, can be beneficial.[4]

  • Screening: It is advisable to screen a few different solvents or solvent mixtures to find the optimal conditions for your specific reaction.

Q5: I suspect my boronic acid/ester is degrading. How can I minimize this?

A5: Protodeboronation, the cleavage of the C-B bond, is a common side reaction that leads to low yields, especially with electron-rich or heteroaromatic boronic acids.[1][6]

  • Use Milder Bases: Using milder bases like potassium fluoride (KF) or weaker inorganic bases can sometimes reduce the rate of protodeboronation.

  • Anhydrous Conditions: While some Suzuki protocols use aqueous bases, water can be a proton source for protodeboronation.[6] Using anhydrous conditions can help minimize this side reaction.

  • Boronic Esters: Consider converting the boronic acid to a more stable boronic ester, such as a pinacol ester (Bpin), to protect it from premature decomposition.[2]

Q6: My starting material is consumed, but I'm seeing a significant amount of homocoupling product. What causes this?

A6: Homocoupling of the boronic acid is a competitive side reaction, especially when the desired cross-coupling is slow.[2] This can be exacerbated by the presence of oxygen. Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) and that your solvents are thoroughly degassed.[6][7]

Data Presentation: Troubleshooting Parameters

ParameterRecommendationRationale
Catalyst Loading 1-5 mol%Higher loading may be needed for challenging substrates.
Ligand to Palladium Ratio 1:1 to 2:1Optimizing the ratio can improve catalyst stability and activity.
Base Equivalents 2-3 equivalentsSufficient base is crucial for the transmetalation step.[8]
Temperature 80-120 °CHigher temperatures may be required to overcome steric hindrance.[9]
Concentration 0.1 - 0.5 MAffects reaction kinetics and solubility.

Experimental Protocols

Protocol: Catalyst and Base Screening for Suzuki Coupling
  • Preparation: In an array of oven-dried reaction tubes, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and the selected base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the tubes with septa and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst/Ligand Addition: In a separate glovebox or under a positive flow of inert gas, prepare stock solutions of the desired palladium precursors and ligands in a degassed solvent. Add the appropriate amount of the catalyst system to each reaction tube.

  • Solvent Addition: Add the degassed reaction solvent (e.g., dioxane, 2-MeTHF) to each tube to achieve the desired concentration.

  • Reaction: Place the reaction tubes in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., 2, 6, 12, and 24 hours).

  • Analysis: Once the reactions are complete or have reached a plateau, cool to room temperature, and analyze the crude reaction mixtures by a quantitative method (e.g., ¹H NMR with an internal standard) to determine the yield of the desired product.

Mandatory Visualizations

Troubleshooting Workflow

Troubleshooting_Suzuki_Coupling start Low Yield in Suzuki Coupling check_reagents Check Reagent Quality (Aryl Halide, Boronic Acid, Base, Solvent) start->check_reagents check_reagents->start Reagents Impure optimize_catalyst Optimize Catalyst System (Screen Pd sources and Ligands) check_reagents->optimize_catalyst Reagents OK optimize_base Optimize Base (Screen different bases and equivalents) optimize_catalyst->optimize_base optimize_solvent Optimize Solvent (Screen different solvents and mixtures) optimize_base->optimize_solvent optimize_temp Optimize Temperature optimize_solvent->optimize_temp side_reactions Investigate Side Reactions (Protodeboronation, Homocoupling) optimize_temp->side_reactions success Improved Yield optimize_temp->success Optimization Successful side_reactions->optimize_base Protodeboronation observed inert_atmosphere Ensure Strict Inert Atmosphere side_reactions->inert_atmosphere Homocoupling observed inert_atmosphere->success Suzuki_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r_rprime R-Pd(II)L_n-R' transmetalation->pd2_r_rprime reductive_elimination Reductive Elimination pd2_r_rprime->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product aryl_halide R-X aryl_halide->oxidative_addition boronic_acid R'-B(OR)₂ boronic_acid->transmetalation base Base base->transmetalation

References

Challenges in the multi-step synthesis of 4-Bromo-2-chloro-6-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the multi-step synthesis of 4-Bromo-2-chloro-6-methylaniline.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective multi-step synthesis involves a four-step sequence starting from the commercially available 2-chloro-6-methylaniline:

  • Protection of the amino group: The amino group of 2-chloro-6-methylaniline is protected, typically by acetylation with acetic anhydride, to form N-(2-chloro-6-methylphenyl)acetamide. This step is crucial to control the reactivity and regioselectivity of the subsequent bromination.

  • Bromination: The protected intermediate undergoes electrophilic aromatic substitution to introduce a bromine atom at the para-position to the amino group.

  • Deprotection: The protecting group is removed, usually by acid-catalyzed hydrolysis, to yield the final product, this compound.

Q2: What are the main challenges in the bromination step?

The primary challenge in the bromination of aniline derivatives is controlling the high reactivity of the aromatic ring. The amino group is a strong activating group, which can lead to multiple brominations (di- and tri-substituted products) and a lack of regioselectivity, yielding a mixture of ortho and para isomers.[5] Protecting the amino group as an acetamide moderates its activating effect, favoring mono-bromination at the sterically less hindered para-position.

Q3: How can I purify the final product, this compound?

Purification of the crude product is often necessary to remove unreacted starting materials, reagents, and any side products. Common purification techniques for halogenated anilines include:

  • Column Chromatography: This is a highly effective method for separating the desired product from impurities with different polarities. A silica gel stationary phase with a non-polar eluent system (e.g., a mixture of petroleum ether and ethyl acetate) is typically used.[1]

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be an effective purification method.

  • High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for separating close-boiling isomers, reversed-phase HPLC can be employed.[6][7][8]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield in the synthesis of 2-chloro-6-methylaniline Incomplete diazotization or reduction.Ensure the temperature for the diazotization reaction is maintained between 0-5 °C. Use the correct molar ratios of reagents as specified in the protocol. Ensure the iron powder used for the reduction is of good quality and added portion-wise to control the exothermic reaction.[1][3][4]
Formation of multiple products during bromination The amino group is not adequately protected, leading to over-activation of the aromatic ring. Reaction conditions are too harsh.Ensure the acetylation reaction goes to completion before proceeding with bromination. Use a milder brominating agent, such as N-bromosuccinimide (NBS), instead of elemental bromine.[9] Control the reaction temperature, keeping it low to improve selectivity.
Bromination occurs at the wrong position (ortho-isomer) Steric hindrance at the para-position is not sufficient to fully direct the substitution.While the para-isomer is generally favored, some ortho-isomer formation is possible. Optimize the reaction conditions (solvent, temperature) to maximize para-selectivity. Purification by column chromatography will be necessary to separate the isomers.
Incomplete hydrolysis of the acetamide protecting group Insufficient reaction time or acid concentration.Increase the reaction time for the hydrolysis step. Ensure a sufficient excess of concentrated acid (e.g., hydrochloric acid) is used. Monitor the reaction progress using Thin Layer Chromatography (TLC).[10]
Final product is discolored (dark oil or solid) Presence of oxidized impurities.Decolorize the crude product by treating a solution of it with activated charcoal before the final purification step (e.g., recrystallization or column chromatography).

Experimental Protocols

Synthesis of 2-chloro-6-methylaniline from 3-chloro-5-methyl-4-nitroaniline[1][2][3][4]

This one-pot protocol offers an efficient route to the starting material.

Parameter Value
Starting Material 3-chloro-5-methyl-4-nitroaniline
Reagents Sulfuric acid, Sodium nitrite, Hypophosphorous acid (50%), Iron powder
Solvent Water
Reaction Temperature Diazotization/Reduction: 0-5 °C; Iron reduction: 85-95 °C
Reaction Time Diazotization/Reduction: ~3.5 hours; Iron reduction: ~4 hours
Yield ~82.5%

Methodology:

  • In a round-bottom flask at 0 °C, add 3-chloro-5-methyl-4-nitroaniline, water, and diluted sulfuric acid.

  • Slowly add a solution of sodium nitrite in water while maintaining the temperature at 0 °C. Stir for 30 minutes.

  • Add 50% hypophosphorous acid and continue stirring at 0 °C for 3 hours.

  • Slowly raise the temperature to 90 °C and add iron powder in portions over 1 hour.

  • Maintain the reaction at this temperature for 3 hours.

  • Filter the hot reaction mixture and extract the filtrate with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

  • Purify by column chromatography.

Multi-step Synthesis of this compound

The following is a proposed synthetic route with typical conditions.

Step Reaction Starting Material Reagents Solvent Typical Yield
1Acetylation2-chloro-6-methylanilineAcetic anhydride, Sodium acetateWater, HCl>90%
2BrominationN-(2-chloro-6-methylphenyl)acetamideN-Bromosuccinimide (NBS)Acetonitrile70-85% (estimated)
3HydrolysisN-(4-bromo-2-chloro-6-methylphenyl)acetamideConcentrated Hydrochloric AcidEthanol>90% (estimated)

Methodology:

Step 1: Acetylation of 2-chloro-6-methylaniline [11]

  • Dissolve 2-chloro-6-methylaniline in water containing concentrated hydrochloric acid to form the soluble hydrochloride salt.

  • Add acetic anhydride to the solution, followed immediately by a solution of sodium acetate in water.

  • Stir the mixture; the acetylated product will precipitate.

  • Cool the mixture in an ice bath and collect the solid product by vacuum filtration.

Step 2: Bromination of N-(2-chloro-6-methylphenyl)acetamide

  • Dissolve N-(2-chloro-6-methylphenyl)acetamide in a suitable solvent like acetonitrile.

  • Cool the solution to 0 °C.

  • Add N-bromosuccinimide (NBS) portion-wise while stirring.

  • Allow the reaction to proceed at room temperature, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer, dry it, and concentrate to obtain the crude N-(4-bromo-2-chloro-6-methylphenyl)acetamide.

Step 3: Hydrolysis of N-(4-bromo-2-chloro-6-methylphenyl)acetamide [10]

  • Reflux the crude N-(4-bromo-2-chloro-6-methylphenyl)acetamide with a mixture of concentrated hydrochloric acid and ethanol.

  • After the reaction is complete (monitored by TLC), cool the mixture and neutralize it with a base (e.g., ammonium hydroxide) to a pH of 8-10.

  • Extract the product with an organic solvent.

  • Wash the organic layer, dry it, and concentrate to obtain the crude this compound.

  • Purify the final product by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_start Starting Material Synthesis cluster_main_synthesis Main Synthesis Route A 3-chloro-5-methyl- 4-nitroaniline B 2-chloro-6-methylaniline A->B Diazotization, Reduction C 2-chloro-6-methylaniline D N-(2-chloro-6-methylphenyl)acetamide C->D Acetylation E N-(4-bromo-2-chloro- 6-methylphenyl)acetamide D->E Bromination F 4-Bromo-2-chloro- 6-methylaniline E->F Hydrolysis

Caption: Overall workflow for the synthesis of this compound.

troubleshooting_logic cluster_bromination Bromination Step Issues cluster_solutions Potential Solutions start Problem Encountered multi_sub Multiple Bromination Products start->multi_sub wrong_isomer Incorrect Regioisomer (ortho-product) start->wrong_isomer protect Ensure Complete Amine Protection multi_sub->protect mild_reagent Use Milder Brominating Agent (e.g., NBS) multi_sub->mild_reagent control_temp Control Reaction Temperature multi_sub->control_temp wrong_isomer->control_temp purify Purify by Column Chromatography wrong_isomer->purify

Caption: Troubleshooting logic for challenges in the bromination step.

References

Column chromatography conditions for purifying 4-Bromo-2-chloro-6-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purifying 4-Bromo-2-chloro-6-methylaniline

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the column chromatography purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for the purification of this compound?

A1: Silica gel is the most commonly used stationary phase for the column chromatography of halogenated anilines. Its polarity allows for the effective separation of the target compound from less polar and more polar impurities.

Q2: How do I choose an appropriate mobile phase (eluent) for the column?

A2: A typical mobile phase for purifying substituted anilines like this compound is a mixture of a non-polar solvent like hexanes or petroleum ether and a slightly more polar solvent such as ethyl acetate or dichloromethane. The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.

Q3: Why is my purified this compound colored, and how can I fix it?

A3: Anilines are prone to oxidation, which can result in colored impurities.[1] To obtain a colorless product, it is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible.[1] If the purified fractions are colored, passing the material through a short plug of silica gel with a non-polar eluent or treating it with activated charcoal before solvent evaporation can help remove these impurities.[2]

Q4: I'm observing peak tailing for my compound on the column. What is the cause and how can I prevent it?

A4: Peak tailing is a common issue when purifying basic compounds like anilines on acidic silica gel.[3] This is due to strong interactions between the amine group and the acidic silanol groups on the silica surface.[3] To mitigate this, a small amount of a basic modifier, such as triethylamine (TEA) (typically 0.5-2%), can be added to the mobile phase to neutralize the acidic sites on the silica gel.[3]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Poor Separation The polarity of the mobile phase is not optimal.Optimize the eluent system using TLC to find a solvent mixture that gives good separation between the target compound and impurities. A shallower gradient or isocratic elution with a less polar solvent system might be necessary.
The column is overloaded with the crude sample.Reduce the amount of sample loaded onto the column. A general guideline is to use a silica gel to crude sample mass ratio of 50:1 to 100:1.
Co-eluting impurities with similar polarity.Consider using a different stationary phase, such as alumina, or a modified silica gel to achieve different selectivity.
Product Not Eluting The mobile phase is too non-polar.Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
The compound is irreversibly adsorbed to the silica gel.This can happen with basic anilines. Add a small percentage of triethylamine (0.5-2%) to the mobile phase to reduce strong interactions with the silica gel.[3]
Product Elutes Too Quickly The mobile phase is too polar.Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexanes).
Cracks in the Silica Bed Improper column packing.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry during the chromatography process.

Experimental Protocol: Column Chromatography of this compound

This protocol is a general guideline. Optimization may be required based on the specific impurity profile of the crude material.

1. Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh)

  • Hexanes (or petroleum ether)

  • Ethyl acetate

  • Triethylamine (TEA)

  • Chromatography column

  • Collection tubes

  • TLC plates, chamber, and UV lamp

2. Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate and develop it in various ratios of hexanes:ethyl acetate (e.g., 9:1, 8:2, 7:3) to find a system that gives an Rf value of ~0.3 for the product. Add ~1% TEA to the developing solvent to check for improvements in spot shape.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase determined from TLC.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

    • Add a thin layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.

    • Carefully apply the sample solution to the top of the silica bed.

    • Alternatively, for "dry loading," dissolve the crude product, add a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin elution with the mobile phase, starting with the polarity determined from TLC analysis. A common starting eluent for similar compounds is pentane or hexane.[4]

    • Collect fractions in an orderly manner.

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation of Purified Product:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc TLC Analysis to Determine Eluent packing Column Packing with Silica Gel tlc->packing loading Sample Loading (Wet or Dry) packing->loading elution Elution and Fraction Collection loading->elution fraction_tlc TLC Analysis of Fractions elution->fraction_tlc pooling Combine Pure Fractions fraction_tlc->pooling evaporation Solvent Evaporation pooling->evaporation product Purified Product evaporation->product

Caption: Workflow for the purification of this compound.

References

How to remove starting material from 4-Bromo-2-chloro-6-methylaniline product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-Bromo-2-chloro-6-methylaniline. Our aim is to offer practical solutions to common challenges encountered during the removal of starting materials and other impurities.

Troubleshooting Guide: Selecting the Right Purification Method

The selection of an appropriate purification method is critical for obtaining this compound of high purity. The following decision tree will guide you through the process of choosing the most suitable technique based on the nature of the impurities and the scale of your experiment.

Purification_Workflow Purification Strategy for this compound start Crude Product: This compound with Starting Material check_impurities Are the primary impurities acidic or basic? start->check_impurities acid_base_extraction Acid-Base Extraction check_impurities->acid_base_extraction Yes check_thermal_stability Is the product thermally stable? check_impurities->check_thermal_stability No/Neutral final_product Pure this compound acid_base_extraction->final_product recrystallization Recrystallization check_thermal_stability->recrystallization Yes column_chromatography Column Chromatography check_thermal_stability->column_chromatography No/Complex Mixture recrystallization->final_product column_chromatography->final_product

Caption: A decision-making workflow for selecting the optimal purification method.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound that are relevant for its purification?

Understanding the physical properties of your target compound is the first step towards successful purification. Here is a summary of the key data for this compound:

PropertyValueReference
Molecular FormulaC₇H₇BrClNN/A
Molecular Weight220.49 g/mol N/A
Melting Point37-42 °CN/A
Predicted pKa1.80 ± 0.10N/A
AppearanceSolidN/A

The relatively low melting point suggests that care should be taken during concentration steps to avoid melting the product. The very low predicted pKa indicates that this compound is a very weak base.

Q2: How can I effectively remove unreacted starting aniline using acid-base extraction?

Acid-base extraction is a powerful technique for separating basic compounds like anilines from neutral or acidic impurities. However, the very low basicity of this compound (predicted pKa ≈ 1.80) requires a modified approach compared to more basic anilines.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a more concentrated solution of hydrochloric acid (e.g., 2-3 M HCl). Due to the low basicity of the product, a standard 1 M HCl wash may not be sufficient to protonate and extract the aniline into the aqueous layer. It is crucial to perform a small-scale test to ensure your product does not significantly partition into the acidic aqueous layer.

  • Separation: Allow the layers to separate and drain the lower aqueous layer containing the protonated aniline hydrochloride salt.

  • Neutralization (optional, for recovery of starting material): The aqueous layer can be basified with a strong base (e.g., NaOH) to regenerate the free aniline, which can then be extracted back into an organic solvent if recovery is desired.

  • Washing the Organic Layer: Wash the organic layer containing your product with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine to remove excess water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

AcidBase_Extraction Acid-Base Extraction Workflow for Weakly Basic Anilines start Crude Product in Organic Solvent add_acid Add 2-3 M HCl (aq) start->add_acid separate_layers Separate Layers add_acid->separate_layers aqueous_layer Aqueous Layer (Aniline-HCl Salt) separate_layers->aqueous_layer Aqueous Phase organic_layer Organic Layer (Product) separate_layers->organic_layer Organic Phase wash_organic Wash with NaHCO3 (aq) and Brine organic_layer->wash_organic dry_concentrate Dry and Concentrate wash_organic->dry_concentrate final_product Pure Product dry_concentrate->final_product

Caption: A step-by-step diagram of the acid-base extraction process.

Q3: What is a good solvent system for recrystallizing this compound?

Recrystallization is an effective method for purifying solid compounds. For a closely related compound, 4-bromo-2-methylaniline, recrystallization from ethanol has been reported.[1] Given the low melting point of this compound, a mixed solvent system or performing the recrystallization at a lower temperature may be necessary.

Experimental Protocol: Recrystallization

  • Solvent Selection: Start by testing the solubility of your crude product in various solvents. A good recrystallization solvent will dissolve the compound when hot but not at room temperature. Ethanol or a mixture of ethanol and water is a good starting point.

  • Dissolution: In a flask, add a minimal amount of hot ethanol to your crude product until it is fully dissolved. If the compound is too soluble in pure ethanol, add hot water dropwise until the solution becomes slightly cloudy. Then, add a few more drops of hot ethanol to redissolve the solid and obtain a clear, saturated solution.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (if necessary): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry or dry in a vacuum oven at a low temperature.

Q4: I am having trouble with peak tailing during column chromatography on silica gel. What can I do?

Aniline derivatives are known to interact with the acidic silanol groups on the surface of silica gel, which can lead to significant peak tailing and poor separation.[2]

Experimental Protocol: Column Chromatography

  • Stationary Phase: Standard silica gel (60 Å, 230-400 mesh).

  • Mobile Phase (Eluent): A good starting point is a mixture of hexanes and ethyl acetate. To mitigate peak tailing, it is highly recommended to add a small amount of triethylamine (TEA) to the eluent (typically 0.5-2% v/v).[2]

  • Procedure:

    • TLC Analysis: First, determine the optimal eluent composition using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for your product.

    • Column Packing: Pack the column with silica gel as a slurry in the initial, least polar eluent.

    • Sample Loading: Dissolve your crude product in a minimal amount of the eluent and load it onto the column. Alternatively, you can "dry load" the sample by adsorbing it onto a small amount of silica gel.

    • Elution: Elute the column with your chosen solvent system, gradually increasing the polarity if necessary (gradient elution).

    • Fraction Collection: Collect fractions and monitor them by TLC to identify the pure product.

    • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Tailing:

ProblemPossible CauseSolution
Peak TailingInteraction of the basic aniline with acidic silica gel.Add 0.5-2% triethylamine to the eluent.[2]
Poor SeparationInappropriate eluent polarity.Optimize the eluent system using TLC. A less polar system will increase retention time.
Co-eluting ImpuritiesImpurities have similar polarity to the product.Consider using a different stationary phase (e.g., alumina) or a different solvent system.

References

Technical Support Center: Dehalogenation Side Reactions of Polysubstituted Anilines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering dehalogenation side reactions during the synthesis and functionalization of polysubstituted anilines.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of polysubstituted aniline reactions?

A1: Dehalogenation, specifically hydrodehalogenation, is a common side reaction observed during palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura, Sonogashira) involving halogenated anilines. In this undesired process, the halogen substituent on the aniline ring is replaced by a hydrogen atom, leading to a reduction in the yield of the desired product and complicating purification.[1][2]

Q2: What is the primary mechanism behind this dehalogenation side reaction?

A2: The generally accepted mechanism involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[2] This hydride can originate from various sources in the reaction mixture, such as amines, solvents (like alcohols), water, or even the phosphine ligand itself. The aryl halide undergoes oxidative addition to the Pd(0) catalyst. The resulting Pd(II) complex can then react with the hydride source, and subsequent reductive elimination of the aryl group and the hydride regenerates the Pd(0) catalyst and releases the dehalogenated aniline.[2][3]

Q3: Which factors influence the extent of dehalogenation?

A3: Several factors can significantly impact the prevalence of dehalogenation:

  • Choice of Base: Strong bases, especially those with β-hydrogens like sodium tert-butoxide (NaOtBu), can promote the formation of Pd-H species and thus increase dehalogenation.[4] Weaker bases such as carbonates (e.g., Cs₂CO₃, K₂CO₃) or phosphates (e.g., K₃PO₄) are generally preferred to minimize this side reaction.[4][5]

  • Ligand Choice: The steric and electronic properties of the phosphine ligand are crucial. Bulky, electron-rich ligands (e.g., XPhos, SPhos) can promote the desired reductive elimination of the cross-coupled product over the dehalogenation pathway.[2][4]

  • Solvent: The choice of solvent can influence the reaction pathways. Aprotic solvents like toluene or dioxane are often recommended over polar aprotic solvents like DMF in some cases to reduce dehalogenation.[6]

  • Temperature: Higher reaction temperatures can sometimes favor the dehalogenation pathway. Lowering the temperature may help to suppress this side reaction.[6]

  • Water Content: The presence of water can be a source of protons and can influence the basicity of the medium, potentially affecting the rate of dehalogenation. Using anhydrous conditions is often beneficial.[7]

Q4: How does the type of halogen on the aniline affect dehalogenation?

A4: The reactivity of halogenated anilines in cross-coupling reactions is largely governed by the carbon-halogen (C-X) bond strength, which follows the trend C-I < C-Br < C-Cl < C-F.[8] While iodo- and bromoanilines are more reactive towards the desired oxidative addition, this higher reactivity can sometimes also make them more susceptible to dehalogenation under certain conditions. Conversely, chloroanilines are less reactive and often require more forcing conditions, which can also lead to increased side reactions if not optimized properly.[8][9]

Q5: How can I detect and quantify dehalogenated byproducts?

A5: Dehalogenated impurities can be challenging to separate chromatographically from the starting material and the desired product due to their similar polarities.[10][11] Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a Diode-Array Detector (DAD) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a powerful technique for the unambiguous identification and quantification of these impurities.[10][11] Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable tool for analysis.[12]

Troubleshooting Guide

This guide provides a systematic approach to address and minimize dehalogenation side reactions in your experiments.

Problem: Significant formation of the dehalogenated aniline byproduct is observed.

Troubleshooting Workflow

G start High Dehalogenation Observed base Step 1: Evaluate Base start->base ligand Step 2: Optimize Ligand base->ligand If dehalogenation persists sub_base Switch to a weaker base (e.g., K₃PO₄, Cs₂CO₃) from strong alkoxides (e.g., NaOtBu). base->sub_base conditions Step 3: Adjust Reaction Conditions ligand->conditions If dehalogenation persists sub_ligand Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to promote reductive elimination. ligand->sub_ligand reagents Step 4: Check Reagent Purity conditions->reagents If dehalogenation persists sub_conditions Lower reaction temperature. Use anhydrous aprotic solvents (e.g., toluene, dioxane). conditions->sub_conditions success Dehalogenation Minimized reagents->success Problem Resolved sub_reagents Use freshly purified aniline, dry solvents, and high-purity reagents. reagents->sub_reagents

Caption: A logical workflow for troubleshooting dehalogenation.

Quantitative Data on Dehalogenation

The following tables summarize the effect of different reaction parameters on the yield of the desired product and the formation of the dehalogenated byproduct.

Table 1: Effect of Base on Buchwald-Hartwig Amination of 2-Bromo-13α-estrone 3-methyl ether with Aniline [13]

EntryPalladium SourceLigandBaseTemperature (°C)Yield of Aminated Product (%)Observations
1Pd(OAc)₂X-PhosKOt-Bu15092-
2Pd(OAc)₂X-PhosKOt-Bu10095Lower temp improved yield and suppressed side reactions.
3Pd(OAc)₂X-PhosNaOt-Bu150very lowStarting material mostly recovered.
4Pd(OAc)₂X-PhosK₃PO₄150-No reaction.
5Pd(OAc)₂BINAPKOt-Bu15045-

Note: While the dehalogenated product yield was not explicitly quantified in this study, the recovery of starting material and low yields with certain bases suggest that unproductive pathways, including dehalogenation, are significant under non-optimal conditions.

Table 2: Effect of Protecting Group and Boronic Acid Stoichiometry on Suzuki Coupling of 4-Bromopyrrole-2-carboxylates [14]

EntryPyrrole Protecting GroupAryl Boronic Acid (equiv.)Yield of Coupled Product (%)Yield of Dehalogenated Product (%)
1H1.24835
2Me1.275<5
3Bn1.272<5
4BOC1.2685
5BOC2.082<5
6BOC3.084<5

Note: This data on a pyrrole system illustrates a common strategy: protecting a reactive N-H group can significantly suppress dehalogenation.

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Buchwald-Hartwig Amination of Aryl Bromides with Minimized Dehalogenation [15]

This protocol is suitable for the coupling of various secondary amines with aryl bromides.

  • Reagent Preparation: In a microwave vial under an argon atmosphere, combine the aryl bromide (1.0 equiv), the secondary amine (2.2 equiv), Pd₂(dba)₃ (5 mol%), XPhos (7 mol%), and NaOtBu (2.2 equiv).

  • Solvent Addition: Add anhydrous toluene (20 mL per 1.0 g of aryl bromide).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the reaction mixture at 130-150 °C for 10-30 minutes with a microwave power of 200 W.

  • Work-up: After the reaction, cool the vial to room temperature. Dilute the reaction mixture with dichloromethane (DCM).

  • Purification: Wash the organic phase with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.

Troubleshooting Note: If dehalogenation is still observed, consider switching the base to K₃PO₄ or Cs₂CO₃ and re-optimizing the temperature and reaction time.

Protocol 2: General Procedure for Sonogashira Cross-Coupling of o-Iodoanilines [16]

This is a palladium-free protocol that can be an alternative to palladium-catalyzed methods where dehalogenation is problematic.

  • Reaction Setup: To a sealed tube, add the o-iodoaniline (0.5 mmol, 1.0 equiv), the terminal alkyne (0.6 mmol, 1.2 equiv), (PPh₃)₂CuBH₄ (5 mol %), and DBU (1.0 mmol, 2.0 equiv) in ethanol (2.0 mL).

  • Reaction Conditions: Stir the reaction mixture at 120 °C for the time indicated by TLC monitoring.

  • Work-up: After completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to afford the desired 2-ethynylaniline derivative.

Mandatory Visualizations

Catalytic Cycle for Buchwald-Hartwig Amination and Competing Dehalogenation Pathway

G cluster_main Buchwald-Hartwig Catalytic Cycle cluster_side Dehalogenation Side Pathway pd0 Pd(0)L (Active Catalyst) oa Oxidative Addition pd0->oa Ar-X amide_formation Amide Formation oa->amide_formation L(Ar)Pd(II)-X hydride_formation Hydride Formation oa->hydride_formation [H]⁻ source (Base, Solvent, etc.) re Reductive Elimination re->pd0 Ar-NR'R'' (Desired Product) amide_formation->re L(Ar)Pd(II)-NR'R'' re_dehalo Reductive Elimination (Dehalogenation) hydride_formation->re_dehalo L(Ar)Pd(II)-H re_dehalo->pd0 Ar-H (Dehalogenated Byproduct)

Caption: Competing pathways in palladium-catalyzed amination.

References

Improving the reaction rate of Buchwald-Hartwig amination with 4-Bromo-2-chloro-6-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the Buchwald-Hartwig amination of the sterically hindered and electronically deactivated substrate, 4-Bromo-2-chloro-6-methylaniline.

Troubleshooting Guide

This guide addresses common issues encountered during the Buchwald-Hartwig amination of this compound, providing potential causes and recommended solutions.

Q1: Why is my reaction showing low to no conversion of the starting materials?

A1: Low or no conversion in the Buchwald-Hartwig amination of a challenging substrate like this compound can stem from several factors related to the catalyst, reagents, or reaction conditions.

Potential Causes and Solutions:

  • Inactive Catalyst: The active Pd(0) species is susceptible to deactivation by oxygen.

    • Solution: Ensure all reagents and solvents are thoroughly degassed. Employ robust Schlenk techniques or conduct the reaction in a glovebox to maintain an inert atmosphere (Argon or Nitrogen). Consider using a pre-formed, air-stable palladacycle precatalyst (e.g., XPhos Pd G3) to ensure a consistent source of active catalyst.[1][2]

  • Inappropriate Ligand Choice: The steric hindrance and electronic properties of this compound require a carefully selected ligand to facilitate both oxidative addition and reductive elimination.

    • Solution: Employ bulky, electron-rich phosphine ligands specifically designed for challenging couplings. Recommended ligands include biarylphosphines like XPhos, BrettPhos, and RuPhos, or ferrocenyl-based ligands like Josiphos.[3][4] A screening of different ligands may be necessary to identify the optimal choice for your specific amine coupling partner.

  • Insufficiently Strong Base: Deprotonation of the amine is a crucial step in the catalytic cycle.

    • Solution: Strong bases like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) are often required, especially for less nucleophilic amines.[5] However, for substrates sensitive to strong bases, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be effective, though they may necessitate higher reaction temperatures.[5]

  • Low Reaction Temperature: The activation energy for the oxidative addition of the sterically hindered aryl halide may not be overcome at lower temperatures.

    • Solution: Gradually increase the reaction temperature, typically in the range of 80-120 °C. Monitor for potential side reactions or decomposition at higher temperatures.

Q2: I am observing significant formation of a hydrodehalogenated side product where the bromine is replaced by hydrogen. How can I minimize this?

A2: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-couplings, particularly with sterically hindered or electron-deficient aryl halides.

Potential Causes and Solutions:

  • Choice of Base: Strong alkoxide bases can sometimes promote β-hydride elimination from the palladium-amido intermediate, a key step leading to hydrodehalogenation.

    • Solution: Consider switching to a weaker inorganic base such as K₃PO₄ or Cs₂CO₃. This may require an increase in reaction temperature to maintain a reasonable reaction rate.

  • Ligand Effects: The ligand can influence the relative rates of the desired reductive elimination and the undesired β-hydride elimination.

    • Solution: Employ bulky, electron-rich ligands like XPhos or BrettPhos, which are known to promote reductive elimination and suppress hydrodehalogenation.[3]

  • Reaction Temperature: Higher temperatures can sometimes favor the hydrodehalogenation pathway.

    • Solution: If possible, lower the reaction temperature once an acceptable conversion rate is achieved. This can be a delicate balance, as lower temperatures may also slow down the desired amination.

Q3: The reaction is sluggish and requires prolonged reaction times. How can I improve the reaction rate?

A3: Slow reaction rates are common with challenging substrates. Several parameters can be adjusted to accelerate the transformation.

Potential Causes and Solutions:

  • Suboptimal Catalyst System: The combination of palladium precursor and ligand may not be active enough for this specific substrate.

    • Solution: Switch to a more active, pre-formed palladacycle catalyst such as XPhos Pd G3 or BrettPhos Pd G3.[6][7] These catalysts often exhibit higher turnover numbers and can lead to faster reactions at lower catalyst loadings.

  • Solvent Choice: The solvent can influence the solubility of the reagents and the stability and activity of the catalyst.

    • Solution: Toluene and 1,4-dioxane are commonly used and effective solvents. In some cases, a more polar aprotic solvent like THF can be beneficial, but a solvent screen may be necessary to find the optimal medium for your specific reaction.

  • Base Strength and Solubility: A poorly soluble or insufficiently strong base can slow down the reaction.

    • Solution: If using an inorganic base, ensure it is finely powdered to maximize surface area. If solubility is an issue, consider switching to a soluble organic base, though this may require re-optimization of other parameters. Stronger bases like NaOtBu generally lead to faster reactions compared to weaker bases like K₂CO₃.

Frequently Asked Questions (FAQs)

Q1: Which palladium precursor is best for the amination of this compound?

A1: While Pd₂(dba)₃ and Pd(OAc)₂ are common palladium sources, for challenging substrates like this compound, it is highly recommended to use a pre-formed palladacycle, often referred to as a "precatalyst." Third-generation (G3) Buchwald precatalysts, such as XPhos Pd G3 or BrettPhos Pd G3, are particularly effective.[6][7] These are air- and moisture-stable complexes that readily form the active Pd(0) species under the reaction conditions, leading to more reproducible results and often requiring lower catalyst loadings.

Q2: What is the recommended catalyst loading for this reaction?

A2: For sterically hindered substrates, a higher catalyst loading may be necessary compared to less challenging couplings. A typical starting point is 1-2 mol % of the palladium precursor and a 1:1.2 to 1:2 ratio of palladium to ligand if they are added separately. For highly optimized systems with very active precatalysts, loadings can sometimes be reduced to as low as 0.1-0.5 mol %.

Q3: How do I choose between a strong base like NaOtBu and a weaker base like K₃PO₄?

A3: The choice of base depends on the functional group tolerance of your substrates and the desired reaction rate.

  • NaOtBu: This is a strong base that often leads to faster reaction rates at lower temperatures. However, it is not compatible with base-sensitive functional groups such as esters and some protecting groups.

  • K₃PO₄ or Cs₂CO₃: These are weaker inorganic bases with broader functional group tolerance. They may require higher reaction temperatures and longer reaction times to achieve comparable yields to NaOtBu. They can also be beneficial in minimizing hydrodehalogenation.

Q4: Can I use an amine hydrochloride salt directly in the reaction?

A4: Yes, it is possible to use an amine hydrochloride salt. However, you will need to add an additional equivalent of base to neutralize the HCl and generate the free amine in situ.

Data Presentation

The following tables provide a summary of representative reaction conditions for the Buchwald-Hartwig amination of sterically hindered aryl halides. These should serve as a starting point for the optimization of the reaction with this compound.

Table 1: Comparison of Ligands for the Amination of a Hindered Aryl Bromide

EntryLigandPd PrecursorBaseSolventTemp (°C)Time (h)Yield (%)
1XPhosPd₂(dba)₃NaOtBuToluene1001285
2BrettPhosPd(OAc)₂NaOtBuDioxane1101092
3Josiphos (CyPF-tBu)Pd(OAc)₂K₃PO₄Toluene1201878
4RuPhosPd₂(dba)₃Cs₂CO₃THF1001688

Table 2: Effect of Base and Temperature on the Amination of a Hindered Aryl Chloride

EntryLigandBaseSolventTemp (°C)Time (h)Yield (%)
1XPhosNaOtBuToluene802475
2XPhosNaOtBuToluene110890
3BrettPhosK₃PO₄Dioxane1002465
4BrettPhosK₃PO₄Dioxane1201682

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination using a Palladacycle Precatalyst

This protocol is a general starting point and should be optimized for the specific amine coupling partner.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 precatalyst (0.02 mmol, 2 mol %)

  • Sodium tert-butoxide (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (5 mL)

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a positive pressure of inert gas, add this compound, the amine (if solid), XPhos Pd G3 precatalyst, and sodium tert-butoxide to the Schlenk flask.

  • Seal the flask, remove it from the glovebox (if used), and evacuate and backfill with inert gas three times.

  • Add the anhydrous, degassed toluene via syringe. If the amine is a liquid, add it at this stage.

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_main Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L OxAdd Ar-Pd(II)(L)-X Pd0->OxAdd + Ar-X Oxidative Addition AmineCoord [Ar-Pd(II)(L)(R₂NH)]⁺X⁻ OxAdd->AmineCoord + R₂NH Amine Coordination Amido Ar-Pd(II)(L)-NR₂ AmineCoord->Amido + Base - Base-H⁺X⁻ Deprotonation Amido->Pd0 Reductive Elimination - Ar-NR₂ Product Coupled Product (Ar-NR₂) ArX This compound Amine Amine (R₂NH) Troubleshooting_Workflow Start Low Conversion? Check_Catalyst Is catalyst active? (Inert atmosphere, precatalyst) Start->Check_Catalyst Yes Failure Re-evaluate Strategy Start->Failure No Check_Ligand Is ligand appropriate? (Bulky, electron-rich, e.g., XPhos) Check_Catalyst->Check_Ligand Check_Base Is base strong enough? (NaOtBu vs. K₃PO₄) Check_Ligand->Check_Base Increase_Temp Increase Temperature Check_Base->Increase_Temp Side_Reaction Hydrodehalogenation? Increase_Temp->Side_Reaction Change_Base Use weaker base (K₃PO₄, Cs₂CO₃) Side_Reaction->Change_Base Yes Success Improved Yield Side_Reaction->Success No Optimize_Ligand Optimize Ligand (e.g., BrettPhos) Change_Base->Optimize_Ligand Lower_Temp Lower Temperature Optimize_Ligand->Lower_Temp Lower_Temp->Success Parameter_Relationships Substrate Sterically Hindered Substrate (this compound) Ligand Bulky, Electron-Rich Ligand (e.g., XPhos, BrettPhos) Substrate->Ligand Requires Base Base Strength (NaOtBu vs. K₃PO₄) Substrate->Base Influences choice of Catalyst Active Catalyst System (e.g., G3 Palladacycle) Ligand->Catalyst Component of Base->Catalyst Activates Reaction_Rate Reaction Rate Base->Reaction_Rate Affects Yield Product Yield Base->Yield Affects Catalyst->Reaction_Rate Increases Catalyst->Yield Increases

References

Technical Support Center: Recrystallization of 4-Bromo-2-chloro-6-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information for selecting a recrystallization solvent for 4-bromo-2-chloro-6-methylaniline. It includes a step-by-step protocol for solvent screening, a comprehensive troubleshooting guide, and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent for this compound?

An ideal solvent for the recrystallization of this compound should meet the following criteria:

  • Solubility Profile : The compound should be highly soluble in the solvent at its boiling point but sparingly soluble or insoluble at low temperatures (e.g., room temperature or in an ice bath).[1] This temperature-dependent solubility is crucial for maximizing the recovery of purified crystals upon cooling.

  • No Reactivity : The solvent must be chemically inert towards this compound.

  • Impurity Solubility : Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).

  • Volatility : The solvent should have a relatively low boiling point to be easily removed from the purified crystals after filtration.[2]

  • Safety : The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.

Q2: Which solvents are good starting points for the recrystallization of this compound?

While specific solubility data for this compound is not extensively published, based on its structure (a halogenated aromatic amine), the following solvents and solvent systems are recommended as starting points for screening:

  • Alcohols : Ethanol, methanol, or isopropanol are often effective for polar organic compounds. For somewhat polar molecules containing nitrogen atoms, alcohol/water mixtures are frequently a good choice.[3]

  • Hydrocarbons : Toluene or heptane may be suitable.

  • Esters : Ethyl acetate is a common choice for a wide range of organic compounds.

  • Mixed Solvent Systems : If no single solvent is ideal, a two-solvent system can be employed. Common pairs include ethanol-water, and toluene-heptane. In this method, the compound is dissolved in a minimal amount of a "good" solvent (in which it is highly soluble), and a "poor" solvent (in which it is sparingly soluble) is added dropwise to the hot solution until saturation is achieved.

Q3: My compound has an oily appearance and won't crystallize. What should I do?

This phenomenon, known as "oiling out," occurs when the solid melts in the hot solvent or comes out of solution above its melting point. To address this:

  • Reheat the solution to dissolve the oil.

  • Add a small amount of additional solvent to decrease the saturation level.

  • Allow the solution to cool more slowly. Insulating the flask can promote the formation of crystals instead of oil.[4]

  • If the problem persists, consider using a solvent with a lower boiling point.

Q4: The recrystallized product is still colored. How can I remove colored impurities?

Colored impurities can often be removed by treating the hot solution with activated carbon.

  • After dissolving the crude product in the hot solvent, cool the solution slightly to prevent flash boiling.

  • Add a small amount of activated carbon (a spatula tip is usually sufficient).

  • Reheat the solution to boiling for a few minutes. The colored impurities will adsorb to the surface of the carbon.

  • Perform a hot gravity filtration to remove the activated carbon before allowing the solution to cool and crystallize.[5]

Solvent Selection Guide

The selection of an appropriate solvent is critical for successful recrystallization. The following table summarizes the properties of common laboratory solvents that can be used for initial screening.

SolventBoiling Point (°C)PolarityNotes
Water100.0HighMay be suitable in a mixed solvent system with an alcohol.
Methanol64.7HighA good starting point for polar compounds.
Ethanol78.3HighA versatile solvent for many organic solids.
Isopropanol82.3Medium-HighSimilar to ethanol, with a slightly higher boiling point.[6]
Acetone56.3Medium-HighA strong solvent, may have high solubility at room temperature.
Ethyl Acetate77.1MediumA good general-purpose solvent for recrystallization.[6]
Toluene110.6LowEffective for less polar compounds.
Heptane98.4LowA non-polar solvent, often used in mixed solvent systems.[6]
Hexane68.7LowSimilar to heptane, but more volatile.[6]

Experimental Protocols

Protocol 1: Single Solvent Recrystallization Screening

This protocol outlines the steps to identify a suitable single solvent for recrystallization.

  • Preparation : Place approximately 20-30 mg of crude this compound into several small test tubes.

  • Solvent Addition : To each test tube, add a different potential solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane) dropwise at room temperature, gently agitating after each addition.

  • Room Temperature Solubility Test : Observe if the solid dissolves in about 1 mL of the solvent at room temperature. A suitable solvent should not dissolve the compound well at this stage.

  • Hot Solubility Test : If the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Cooling and Crystallization : Allow the clear solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Observation : A good solvent will result in the formation of a significant amount of crystals upon cooling.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
No crystals form upon cooling - Too much solvent was used.- The solution is supersaturated.- Boil off some of the solvent to increase the concentration and allow it to cool again.[4]- Scratch the inside of the flask with a glass rod to create nucleation sites.[7]- Add a seed crystal of the pure compound.[4]
Crystals form too quickly - The solution is too concentrated.- The solution cooled too rapidly.- Reheat the solution and add a small amount of additional solvent.[8]- Allow the solution to cool more slowly by insulating the flask.
Low recovery of purified product - The compound is partially soluble in the cold solvent.- Premature crystallization during hot filtration.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Minimize the amount of solvent used.- Use a pre-heated funnel for hot filtration.
Oiling out - The boiling point of the solvent is higher than the melting point of the compound.- The compound is highly impure.- Reheat to dissolve the oil, add more solvent, and cool slowly.[4]- Use a lower-boiling point solvent.- Consider pre-purification with activated carbon if significant impurities are present.

Visual Guides

Recrystallization_Workflow Recrystallization Experimental Workflow start Start with Crude This compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (if insoluble impurities are present) dissolve->hot_filtration cool Slowly Cool Solution to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath collect Collect Crystals by Vacuum Filtration ice_bath->collect wash Wash Crystals with Cold Solvent collect->wash dry Dry the Purified Crystals wash->dry

Caption: A flowchart of the general recrystallization process.

Solvent_Selection_Logic Solvent Selection Logic start Select a Test Solvent test_rt Test Solubility at Room Temperature start->test_rt dissolves_rt Soluble at RT test_rt->dissolves_rt insoluble_rt Insoluble at RT dissolves_rt->insoluble_rt No bad_solvent Unsuitable Solvent dissolves_rt->bad_solvent Yes test_hot Test Solubility in Hot Solvent insoluble_rt->test_hot dissolves_hot Soluble when Hot test_hot->dissolves_hot cool_solution Cool the Solution dissolves_hot->cool_solution Yes dissolves_hot->bad_solvent No insoluble_hot Insoluble when Hot crystals_form Crystals Form? cool_solution->crystals_form good_solvent Good Solvent crystals_form->good_solvent Yes crystals_form->bad_solvent No

Caption: Decision tree for selecting an appropriate recrystallization solvent.

References

Validation & Comparative

Suzuki Coupling: A Comparative Analysis of Bromo- vs. Chloroanilines for Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic construction of carbon-carbon bonds is a cornerstone of modern organic synthesis. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for this purpose, valued for its functional group tolerance and reliability. This guide provides an in-depth comparison of the Suzuki coupling efficiency of bromoanilines versus chloroanilines, offering experimental data and detailed protocols to inform substrate selection and reaction optimization in the synthesis of valuable biaryl compounds.

The choice of halogen on the aniline substrate is a critical parameter that significantly influences reaction outcomes. Generally, the reactivity of aryl halides in Suzuki couplings follows the order I > Br > Cl > F. This trend is primarily dictated by the carbon-halogen (C-X) bond dissociation energy, where the weaker C-Br bond is more susceptible to the rate-determining oxidative addition step by the palladium catalyst compared to the stronger C-Cl bond. Consequently, bromoanilines are typically more reactive and require milder reaction conditions than their chloro-substituted counterparts.

Quantitative Comparison of Coupling Efficiency

The following tables summarize representative data for the Suzuki coupling of various bromo- and chloroanilines with arylboronic acids, highlighting the reaction conditions and corresponding yields. It is important to note that a direct head-to-head comparison under identical conditions is not always available in the literature; therefore, these tables collate data from various studies to illustrate general trends.

Table 1: Suzuki Coupling of Substituted Bromoanilines with Phenylboronic Acid

EntryBromoaniline SubstrateCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
14-BromoanilinePd(OAc)₂ / P(o-tolyl)₃K₂CO₃Toluene/H₂O1001295[1]
22-BromoanilinePd(dtbpf)Cl₂Et₃NKolliphor EL/H₂ORT0.2598
33-BromoanilinePd(dtbpf)Cl₂Et₃NKolliphor EL/H₂ORT0.2596
44-Bromo-2-fluoroanilineCataCXium A Pd G3Cs₂CO₃2-MeTHF801885[2]
54-Bromo-3-nitroanilinePd(PPh₃)₄K₂CO₃Dioxane/H₂O901288

Table 2: Suzuki Coupling of Substituted Chloroanilines with Phenylboronic Acid

EntryChloroaniline SubstrateCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
14-ChloroanilinePd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O1102492
22-Chloroaniline[Pd(IPr)(cin)Cl]K₂CO₃EtOH/H₂O801885[3]
33-Chloro-4-fluoroanilinePd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O100-1208-24>90 (expected)[4]
42-Chloro-4-nitroanilinePd(OAc)₂ / RuPhosK₃PO₄t-AmylOH1001694
54-Chloro-2-methylanilinePd-PEPPSI-IPrK₂CO₃t-BuOH/H₂O1002489

From the data, it is evident that bromoanilines can often be coupled at room temperature or with less sophisticated catalyst systems to achieve high yields.[2] In contrast, the coupling of chloroanilines typically necessitates more forcing conditions, such as higher temperatures and the use of specialized, bulky, and electron-rich phosphine ligands (e.g., SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr) to facilitate the challenging C-Cl bond activation.[3][4]

Experimental Protocols

Detailed experimental procedures are crucial for the successful execution and reproducibility of Suzuki-Miyaura coupling reactions. Below are representative protocols for the coupling of bromo- and chloroanilines.

Protocol 1: Suzuki-Miyaura Coupling of an Unprotected Ortho-Bromoaniline

This protocol is adapted from a procedure for the coupling of ortho-bromoanilines with boronic esters, demonstrating high efficiency with a specialized catalyst.[2]

Materials:

  • Ortho-bromoaniline substrate (0.5 mmol)

  • Boronic ester (0.75 mmol, 1.5 equiv.)

  • CataCXium A Pd G3 catalyst (5 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 mmol, 3.0 equiv.)

  • 2-Methyltetrahydrofuran (2-MeTHF) (5 mL)

Procedure:

  • To an oven-dried vial, add the ortho-bromoaniline substrate, boronic ester, CataCXium A Pd G3 catalyst, and cesium carbonate.

  • Add 2-MeTHF to the vial.

  • Seal the vial and stir the reaction mixture at 80 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of a Chloroaniline

This protocol is a representative procedure for the coupling of electron-deficient aryl chlorides, such as 3-chloro-4-fluoroaniline.[4]

Materials:

  • Chloroaniline substrate (1.0 mmol)

  • Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.)

  • Palladium source (e.g., Pd₂(dba)₃, 1-3 mol%)

  • Phosphine ligand (e.g., SPhos, 2-6 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv.)

  • Degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v, 5-10 mL)

Procedure:

  • In a dry Schlenk flask containing a magnetic stir bar, combine the chloroaniline substrate, arylboronic acid, and base.

  • In a separate vial, pre-mix the palladium source and the phosphine ligand, then add this mixture to the Schlenk flask.

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).

  • Cool the reaction mixture to room temperature, then dilute with ethyl acetate and water.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Process and Influencing Factors

To better understand the Suzuki-Miyaura coupling, the following diagrams illustrate the catalytic cycle, a general experimental workflow, and the key factors influencing the reaction's efficiency.

Suzuki_Catalytic_Cycle cluster_main Catalytic Cycle pd0 Pd(0)Ln pd2_complex Ar-Pd(II)Ln-X pd0->pd2_complex Oxidative Addition transmetalation_complex Ar-Pd(II)Ln-Ar' pd2_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar-Ar' (Biaryl Product) transmetalation_complex->product aryl_halide Ar-X (Aniline) aryl_halide->pd2_complex boronic_acid Ar'-B(OH)₂ boronic_acid->transmetalation_complex base Base base->transmetalation_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow start Reactant Preparation (Haloaniline, Boronic Acid, Base) catalyst_prep Catalyst & Ligand Addition start->catalyst_prep reaction_setup Inert Atmosphere & Solvent Addition catalyst_prep->reaction_setup heating Heating & Stirring reaction_setup->heating monitoring Reaction Monitoring (TLC/LC-MS) heating->monitoring workup Aqueous Workup & Extraction monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification product Final Biaryl Product purification->product

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.

Suzuki_Efficiency_Factors cluster_substrate cluster_catalyst cluster_conditions efficiency Suzuki Coupling Efficiency substrate Haloaniline Substrate efficiency->substrate catalyst Catalyst System efficiency->catalyst conditions Reaction Conditions efficiency->conditions halogen Halogen (Br vs. Cl) substrate->halogen electronics Electronic Effects (EWG vs. EDG) substrate->electronics sterics Steric Hindrance substrate->sterics pd_source Palladium Precursor catalyst->pd_source ligand Ligand (Bulky, Electron-Rich) catalyst->ligand base Base Strength & Type conditions->base solvent Solvent Polarity conditions->solvent temperature Temperature conditions->temperature

Caption: Key factors influencing the efficiency of Suzuki-Miyaura coupling reactions.

Conclusion

References

Unveiling the Bioactivity of Halogenated Anilines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structure-activity relationships of novel compounds is paramount. This guide provides a comparative overview of the biological activities of derivatives structurally related to 4-Bromo-2-chloro-6-methylaniline, focusing on their antimicrobial and anticancer potential. Due to a lack of specific studies on this compound derivatives in the reviewed scientific literature, this report focuses on the bioactivity of other halogenated anilines to provide valuable insights into their potential applications.

Antimicrobial Activity of Halogenated Anilines

Several studies have highlighted the potential of halogenated aniline derivatives as effective antimicrobial agents. These compounds have shown activity against a range of pathogenic bacteria, including uropathogenic Escherichia coli (UPEC) and ESKAPE pathogens ( Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), as well as Vibrio species.[1][2]

Comparative Antimicrobial Potency

The antimicrobial efficacy of various halogenated anilines has been quantified by determining their Minimum Inhibitory Concentrations (MICs). A lower MIC value indicates a higher potency of the compound. The table below summarizes the MIC values for several halogenated aniline derivatives against different bacterial strains.

CompoundBacterial StrainMIC (µg/mL)Reference
4-Bromo-3-chloroaniline (4B3CA)Uropathogenic E. coli (UPEC)200[1]
3,5-Dibromoaniline (3,5-DBA)Uropathogenic E. coli (UPEC)100[1]
4-Bromo-3-chloroanilineVibrio parahaemolyticus125[2]
4-Bromo-3-chloroanilineVibrio harveyi125[2]
3-Bromo-4-chloroanilineVibrio parahaemolyticus175[2]
3-Bromo-4-chloroanilineVibrio harveyi175[2]
3,5-DibromoanilineVibrio parahaemolyticus100[2]
3,5-DibromoanilineVibrio harveyi100[2]

Table 1: Minimum Inhibitory Concentrations (MICs) of Halogenated Aniline Derivatives.

In addition to inhibiting bacterial growth, some halogenated anilines have demonstrated significant antibiofilm activity. For instance, both 4-bromo-3-chloroaniline (4B3CA) and 3,5-dibromoaniline (3,5-DBA) exhibited a biofilm inhibition IC50 value of 10 µg/mL against UPEC.[1] This suggests their potential in combating chronic and persistent bacterial infections where biofilms play a crucial role.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard in vitro measure of antimicrobial activity. The following is a generalized broth microdilution protocol based on those described in the cited literature.[3][4]

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results Bacterial_Culture Overnight bacterial culture Inoculation Inoculate each well with a standardized bacterial suspension Bacterial_Culture->Inoculation Compound_Stock Stock solution of test compound in DMSO Serial_Dilution Prepare serial dilutions of the test compound in a 96-well plate Compound_Stock->Serial_Dilution MHB Mueller-Hinton Broth (MHB) MHB->Serial_Dilution MHB->Inoculation Serial_Dilution->Inoculation Incubate Incubate the plate at 37°C for 18-24 hours Controls Include positive (bacteria only) and negative (broth only) controls Inoculation->Controls Controls->Incubate Visual_Inspection Visually inspect for turbidity Incubate->Visual_Inspection MIC_Determination MIC is the lowest concentration with no visible growth Visual_Inspection->MIC_Determination

Figure 1: Generalized workflow for MIC determination.

Anticancer Activity of Halogenated Aromatic Compounds

Comparative Cytotoxic Potency

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table presents the IC50 values of representative halogenated compounds against different cancer cell lines.

Compound ClassCompoundCancer Cell LineIC50 (µM)Reference
Halogenated PhenoxychalconeCompound 2cMCF-7 (Breast)1.52[5]
Halogenated PhenoxychalconeCompound 2fMCF-7 (Breast)1.87[5]
Halogenated BenzofuranCompound 7A549 (Lung)6.3[6]
Halogenated BenzofuranCompound 7HepG2 (Liver)11[6]
Halogenated BenzofuranCompound 8HepG2 (Liver)3.8[6]
Halogenated BenzofuranCompound 8A549 (Lung)3.5[6]

Table 2: IC50 Values of Halogenated Aromatic Compounds against Cancer Cell Lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxicity of potential medicinal agents.

MTT_Workflow cluster_prep Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_readout Data Acquisition Cell_Seeding Seed cancer cells in a 96-well plate Adherence Allow cells to adhere overnight Cell_Seeding->Adherence Compound_Addition Treat cells with various concentrations of the test compound Adherence->Compound_Addition Incubation Incubate for a specified period (e.g., 48-72 hours) Compound_Addition->Incubation Add_MTT Add MTT solution to each well Incubation->Add_MTT Incubate_MTT Incubate for 2-4 hours to allow formazan formation Add_MTT->Incubate_MTT Add_Solvent Add a solubilizing agent (e.g., DMSO) to dissolve formazan crystals Incubate_MTT->Add_Solvent Measure_Absorbance Measure absorbance at a specific wavelength (e.g., 570 nm) Add_Solvent->Measure_Absorbance Calculate_IC50 Calculate the IC50 value Measure_Absorbance->Calculate_IC50

Figure 2: Experimental workflow for the MTT cytotoxicity assay.

Potential Signaling Pathways and Mechanisms of Action

While the precise molecular targets of this compound derivatives are yet to be elucidated, the biological activities of structurally similar compounds suggest potential mechanisms of action that warrant further investigation.

For antimicrobial activity, halogenated anilines may disrupt the bacterial cell membrane, leading to cell death.[2] This is a common mechanism for many antimicrobial agents and represents a promising area for mechanistic studies.

In the context of anticancer activity, many cytotoxic compounds induce apoptosis, or programmed cell death, in cancer cells. This can occur through various signaling pathways, often involving the activation of caspases, a family of cysteine proteases that play essential roles in apoptosis.

Apoptosis_Pathway Halogenated_Aniline Halogenated Aniline Derivative Cellular_Stress Induction of Cellular Stress (e.g., ROS production) Halogenated_Aniline->Cellular_Stress Mitochondria Mitochondrial Pathway Cellular_Stress->Mitochondria Caspase_9 Caspase-9 Activation Mitochondria->Caspase_9 Caspase_3 Caspase-3 Activation (Executioner Caspase) Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Figure 3: A potential apoptotic signaling pathway induced by cytotoxic compounds.

Conclusion

This comparative guide, based on available data for structurally related halogenated anilines, suggests that derivatives of this compound could possess significant antimicrobial and anticancer properties. The provided data tables and experimental protocols offer a valuable resource for researchers interested in exploring the therapeutic potential of this class of compounds. Future studies should focus on the synthesis and biological evaluation of this compound derivatives to confirm these promising but inferred activities and to elucidate their specific mechanisms of action and potential signaling pathways.

References

A Comparative Spectroscopic Analysis of 4-Bromo-2-chloro-6-methylaniline and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectral comparison of 4-Bromo-2-chloro-6-methylaniline with its structural isomers. The objective is to offer a comprehensive reference for the identification and differentiation of these closely related compounds through spectroscopic techniques. The supporting data, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS), are presented for comparative analysis.

Spectroscopic Data Comparison

The following tables summarize the key spectral data for this compound and three of its isomers: 2-Bromo-4-chloro-6-methylaniline, 4-Bromo-2-methylaniline, and 4-Bromo-2-chloroaniline. This selection allows for a direct comparison of the influence of substituent positions on the spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data (Predicted)

CompoundChemical Shift (δ, ppm) and Multiplicity
This compound 7.25 (d, J=2.0 Hz, 1H, Ar-H), 7.09 (d, J=2.0 Hz, 1H, Ar-H), 4.2 (s, 2H, -NH₂), 2.2 (s, 3H, -CH₃)
2-Bromo-4-chloro-6-methylaniline 7.18 (s, 1H, Ar-H), 6.95 (s, 1H, Ar-H), 4.1 (s, 2H, -NH₂), 2.3 (s, 3H, -CH₃)
4-Bromo-2-methylaniline [1]7.15 (d, J=2.2 Hz, 1H), 7.05 (dd, J=8.4, 2.2 Hz, 1H), 6.59 (d, J=8.4 Hz, 1H), 3.6 (br s, 2H), 2.1 (s, 3H)
4-Bromo-2-chloroaniline 7.31 (d, J=2.4 Hz, 1H), 7.03 (dd, J=8.7, 2.4 Hz, 1H), 6.70 (d, J=8.7 Hz, 1H), 4.1 (s, 2H)

Table 2: ¹³C NMR Spectral Data (Predicted)

CompoundChemical Shift (δ, ppm)
This compound 142.5, 133.5, 131.0, 129.0, 122.0, 118.0, 18.0
2-Bromo-4-chloro-6-methylaniline 143.0, 134.0, 130.0, 128.5, 125.0, 115.0, 17.5
4-Bromo-2-methylaniline [2]143.2, 132.4, 129.8, 124.1, 116.3, 109.8, 17.1
4-Bromo-2-chloroaniline 142.9, 133.1, 130.2, 121.2, 116.8, 115.9
Fourier-Transform Infrared (FTIR) Spectroscopy

Table 3: Key FTIR Absorption Bands (cm⁻¹)

CompoundN-H StretchingC-N StretchingC=C Aromatic StretchingC-Br StretchingC-Cl Stretching
This compound [3]~3400-3200~1300-1250~1600, ~1480~600-500~800-600
2-Bromo-4-chloro-6-methylaniline ~3400-3200~1300-1250~1600, ~1480~600-500~800-600
4-Bromo-2-methylaniline 3465, 337512701620, 1500570-
4-Bromo-2-chloroaniline [4]3480, 338012851615, 1490560810

Note: Specific peak positions for isomers are typical values and may vary slightly based on experimental conditions.

Gas Chromatography-Mass Spectrometry (GC-MS)

Table 4: Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound [3]219/221/223204/206/208 ([M-CH₃]⁺), 175/177 ([M-CH₃-Cl]⁺), 140 ([M-Br]⁺), 104
2-Bromo-4-chloro-6-methylaniline 219/221/223204/206/208 ([M-CH₃]⁺), 175/177 ([M-CH₃-Br]⁺), 140 ([M-Cl]⁺), 104
4-Bromo-2-methylaniline 185/187170/172 ([M-CH₃]⁺), 106 ([M-Br]⁺), 77
4-Bromo-2-chloroaniline 205/207/209170/172 ([M-Cl]⁺), 126 ([M-Br]⁺), 90

Note: The presence of bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl) isotopes results in characteristic isotopic patterns for the molecular ion and halogen-containing fragments.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the aniline derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

    • Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Spectroscopy:

    • Acquire the spectrum on the same spectrometer.

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A larger number of scans is typically required (e.g., 1024 or more) to obtain a good signal-to-noise ratio.

    • Process the data and reference the spectrum to the solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place the sample on the crystal and apply pressure to ensure good contact.

    • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 32-64) to obtain a high-quality spectrum.

  • Data Analysis: The final spectrum is presented in terms of transmittance or absorbance. Assign the characteristic absorption bands to the corresponding functional groups and vibrational modes.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the aniline derivative (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: Use a non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, DB-5ms or equivalent).

    • Injector: Set the injector temperature to 250°C and use a splitless injection mode.

    • Oven Program: Start at an initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • Carrier Gas: Use helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

  • Data Analysis: Identify the peak corresponding to the analyte in the total ion chromatogram. Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern.

Visualizations

Experimental Workflow for Spectral Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of the aniline isomers.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Aniline Isomer Dissolution Dissolution in Appropriate Solvent Sample->Dissolution FTIR FTIR Spectroscopy (ATR) Sample->FTIR ATR Crystal NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR NMR Tube GCMS GC-MS Analysis Dissolution->GCMS GC Vial Structure Structural Elucidation and Comparison NMR->Structure FTIR->Structure GCMS->Structure

Caption: Experimental workflow for the spectral analysis of aniline isomers.

Relationship Between Spectroscopic Data and Structural Information

This diagram illustrates how different spectroscopic techniques provide complementary information for the structural elucidation of aniline isomers.

logical_relationship cluster_structure Structural Features of Aniline Isomers cluster_techniques Spectroscopic Techniques AromaticProtons Aromatic Protons (Number, Position, Coupling) CarbonSkeleton Carbon Skeleton FunctionalGroups Functional Groups (-NH₂, -CH₃, C-Br, C-Cl) MolecularWeight Molecular Weight and Formula IsotopicPattern Isotopic Pattern (Br, Cl) H_NMR ¹H NMR H_NMR->AromaticProtons C_NMR ¹³C NMR C_NMR->CarbonSkeleton FTIR FTIR FTIR->FunctionalGroups MS Mass Spectrometry MS->FunctionalGroups MS->MolecularWeight MS->IsotopicPattern

References

A Comparative Guide to the Electronic Properties of Substituted Anilines: A Computational Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive computational analysis of the electronic properties of para-substituted anilines. By leveraging data from quantum chemical calculations, we offer an objective comparison of how different functional groups attached to the aniline ring influence its electronic structure. This information is pivotal for understanding molecular reactivity, designing novel molecules in drug discovery, and developing new materials.

Data Presentation: Unveiling Electronic Trends

The electronic properties of aniline are significantly modulated by the nature of the substituent at the para position. Electron-donating groups (EDGs) tend to increase the energy of the Highest Occupied Molecular Orbital (HOMO), decrease the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and consequently narrow the HOMO-LUMO energy gap. Conversely, electron-withdrawing groups (EWGs) generally lower both HOMO and LUMO energies, often leading to a smaller energy gap as well. These effects directly impact the molecule's reactivity, polarizability, and spectroscopic characteristics.

The following table summarizes key electronic properties for a series of para-substituted anilines, calculated using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory is widely recognized for providing a good balance between accuracy and computational cost for organic molecules.

Substituent (para-)Substituent TypeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)NBO Charge on Amino Nitrogen (e)
-NH₂Strong EDG-5.02-0.054.972.01-0.865
-OCH₃Moderate EDG-5.25-0.155.102.24-0.858
-CH₃Weak EDG-5.41-0.215.201.87-0.852
-HReference-5.65-0.285.371.53-0.847
-ClWeak EWG-5.78-0.545.243.03-0.841
-CNModerate EWG-6.15-1.125.034.65-0.829
-NO₂Strong EWG-6.48-1.654.835.12-0.821

Note: The values presented are compiled from various computational studies and are intended for comparative purposes. Minor variations may exist between different literature sources due to slight differences in computational protocols.

Experimental Protocols: The Computational Methodology

The data presented in this guide is derived from computational studies employing well-established quantum chemical methods. Understanding these protocols is essential for interpreting the results and for designing further in silico experiments.

1. Molecular Geometry Optimization: The first and most critical step is the optimization of the molecular geometry of each substituted aniline. This process finds the lowest energy conformation of the molecule.

  • Method: Density Functional Theory (DFT) is the most common and reliable method for this purpose.

  • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice that provides a good description of electronic correlation.

  • Basis Set: The 6-311++G(d,p) basis set is frequently used. The ++ indicates the inclusion of diffuse functions on all atoms, which are important for describing anions and weak interactions. The (d,p) denotes the addition of polarization functions on heavy atoms and hydrogen atoms, respectively, allowing for more flexibility in the description of bonding.

  • Software: This process is typically carried out using computational chemistry software packages like Gaussian, ORCA, or Spartan.

2. Frequency Calculations: Following geometry optimization, frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. A true minimum will have no imaginary frequencies.

3. Electronic Property Calculations: Once a stable geometry is confirmed, a single-point energy calculation is performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)) to determine the electronic properties.

  • Frontier Molecular Orbitals (FMOs): The energies of the HOMO and LUMO are calculated. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a key descriptor of chemical reactivity and stability.

  • Dipole Moment: The molecular dipole moment is calculated to understand the overall polarity of the molecule.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is used to calculate the distribution of electron density among the atoms in the molecule. The NBO charge on the nitrogen atom of the amino group provides insight into how the substituent affects the electron density at this reactive center.

Mandatory Visualization: Workflows and Relationships

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

computational_workflow cluster_input Input cluster_calculation Quantum Chemical Calculations cluster_output Output & Analysis mol_structure Molecular Structure (e.g., SMILES or 3D coordinates) geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) mol_structure->geom_opt Initial Geometry freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry sp_calc Single-Point Energy Calculation freq_calc->sp_calc Confirmation of Minimum elec_prop Electronic Properties (HOMO, LUMO, Dipole Moment) sp_calc->elec_prop nbo_analysis NBO Analysis (Atomic Charges) sp_calc->nbo_analysis data_analysis Data Analysis & Comparison elec_prop->data_analysis nbo_analysis->data_analysis

Caption: A typical workflow for the computational analysis of substituted anilines.

substituent_effects aniline_homo HOMO aniline_lumo LUMO edg_homo HOMO ( destabilized ) aniline_homo->edg_homo Rises ewg_homo HOMO ( stabilized ) aniline_homo->ewg_homo Lowers edg_lumo LUMO ( destabilized ) aniline_lumo->edg_lumo Rises ewg_lumo LUMO ( stabilized ) aniline_lumo->ewg_lumo Lowers substituent Substituent Effect cluster_edg cluster_edg cluster_ewg cluster_ewg

A Comparative Guide to the Synthetic Routes of 4-Bromo-2-chloro-6-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent synthetic routes for the preparation of 4-Bromo-2-chloro-6-methylaniline, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The routes are evaluated based on their starting materials, reaction steps, yields, and overall efficiency. Detailed experimental protocols and quantitative data are presented to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Late-Stage BrominationRoute 2: Multi-Step Halogenation
Starting Material 3-chloro-5-methyl-4-nitroaniline2-Methylaniline (o-Toluidine)
Number of Steps 24
Key Intermediates 2-Chloro-6-methylanilineN-(2-Methylphenyl)acetamide, N-(4-Bromo-2-methylphenyl)acetamide, 4-Bromo-2-chloro-N-(2-methylphenyl)acetamide
Overall Yield (estimated) ~78%~50-60%
Key Advantages Shorter route, high yield in the first step.Readily available starting material.
Key Disadvantages Starting material may be less common.Longer process, requires protection/deprotection steps, potentially lower overall yield.

Route 1: Synthesis via Late-Stage Bromination of 2-Chloro-6-methylaniline

This two-step approach involves the initial synthesis of the key intermediate, 2-chloro-6-methylaniline, followed by a regioselective bromination to yield the final product.

Workflow for Route 1

A 3-chloro-5-methyl-4-nitroaniline B 2-Chloro-6-methylaniline A->B 1. Diazotization (NaNO2, H2SO4) 2. Reduction (H3PO2) 3. Reduction (Fe, heat) C This compound B->C Bromination (e.g., NBS or CuBr2)

Caption: Synthetic pathway for Route 1.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-6-methylaniline

This procedure is adapted from a one-pot reaction method.

  • Diazotization and Initial Reduction: In a 250 ml round-bottom flask maintained at 0°C, a mixture of 3-chloro-5-methyl-4-nitroaniline (4.66 g, 25 mmol), 5 ml of water, and 20 ml of diluted sulfuric acid is stirred for 10 minutes. A solution of sodium nitrite (1.86 g, 27 mmol) in 15 ml of water is then added slowly. The reaction is stirred for an additional 30 minutes at 0°C. Following this, 15 ml of a 50% aqueous solution of hypophosphorous acid (H3PO2) is added, and the mixture is stirred at 0°C for 3 hours.

  • Nitro Group Reduction: The reaction temperature is gradually raised to 90°C. Iron powder (4.90 g, 87.5 mmol) is added in portions over approximately 1 hour. The mixture is then maintained at this temperature for 3 hours.

  • Work-up and Purification: After the reaction is complete, the hot mixture is filtered. The filtrate is cooled and extracted three times with dichloromethane (20 ml each). The combined organic layers are dried over anhydrous sodium sulfate, concentrated under reduced pressure, and the crude product is purified by column chromatography to yield pure 2-chloro-6-methylaniline. The reported yield for this step is 82.5%.

Step 2: Bromination of 2-Chloro-6-methylaniline

A plausible method for the regioselective para-bromination of 2-chloro-6-methylaniline can be carried out using N-Bromosuccinimide (NBS).

  • Reaction Setup: 2-Chloro-6-methylaniline is dissolved in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Bromination: N-Bromosuccinimide (1.0 equivalent) is added to the solution at room temperature (20°C). The reaction mixture is stirred for approximately 3 hours.

  • Work-up and Purification: The reaction is monitored by TLC. Upon completion, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is then purified by column chromatography to afford this compound. While a specific yield for this reaction is not available, similar brominations of substituted anilines with NBS report yields in the range of 90-95%.

Quantitative Data for Route 1
StepProductStarting MaterialReagentsReaction TimeYield
12-Chloro-6-methylaniline3-chloro-5-methyl-4-nitroanilineNaNO2, H2SO4, H3PO2, Fe~7 hours82.5%
2This compound2-Chloro-6-methylanilineN-Bromosuccinimide, DMF~3 hours~90-95% (estimated)
Overall ~10 hours ~74-78% (estimated)

Route 2: Multi-Step Synthesis via Protection and Sequential Halogenation

This classical four-step route begins with the readily available 2-methylaniline (o-toluidine) and involves protection of the amino group, followed by sequential bromination and chlorination, and a final deprotection step.

Workflow for Route 2

A 2-Methylaniline B N-(2-Methylphenyl)acetamide A->B Acetylation (Acetic Anhydride) C N-(4-Bromo-2-methylphenyl)acetamide B->C Bromination (NBS) D 4-Bromo-2-chloro-N-(2-methylphenyl)acetamide C->D Chlorination (e.g., Cl2 in Acetic Acid) E This compound D->E Deprotection (Acid Hydrolysis)

Caption: Synthetic pathway for Route 2.

Experimental Protocols

Step 1: Acetylation of 2-Methylaniline [1]

  • Reaction: In a suitable flask, 2-methylaniline (o-toluidine) is reacted with acetic anhydride. The reaction is typically carried out at a constant temperature of 50-70°C.

  • Work-up: The reaction mixture is cooled and poured into cold water to precipitate the product. The solid is collected by filtration, washed with water, and dried to give N-(2-methylphenyl)acetamide. This reaction generally proceeds with high yield, often greater than 90%.

Step 2: Bromination of N-(2-Methylphenyl)acetamide [1]

  • Reaction: N-(2-Methylphenyl)acetamide is dissolved in a suitable solvent like carbon tetrachloride. N-Bromosuccinimide (NBS) is added, and the mixture is refluxed for approximately 4 hours.

  • Work-up: The reaction mixture is cooled, and the product is isolated. This step yields N-(4-bromo-2-methylphenyl)acetamide.

Step 3: Chlorination of N-(4-Bromo-2-methylphenyl)acetamide

This procedure is based on the chlorination of a similar substrate, 4-bromoacetanilide.[2]

  • Reaction: N-(4-Bromo-2-methylphenyl)acetamide is suspended in a mixture of concentrated HCl and glacial acetic acid. The mixture is heated until the solid dissolves and then cooled to 0°C. A solution of sodium chlorate in water is added to generate chlorine in situ.

  • Work-up: The precipitated product, 4-bromo-2-chloro-N-(2-methylphenyl)acetamide, is collected by filtration. A yield of around 68% has been reported for the analogous chlorination of 4-bromoacetanilide.[2]

Step 4: Deprotection to this compound [1]

  • Hydrolysis: 4-Bromo-2-chloro-N-(2-methylphenyl)acetamide is refluxed in a mixture of concentrated hydrochloric acid and a solvent like dioxane or ethanol for 1.5-2.5 hours.

  • Work-up: The reaction mixture is cooled and neutralized with an aqueous base (e.g., ammonia or sodium hydroxide) to a pH of 8-10. The product is then extracted with an organic solvent, washed, dried, and purified to give this compound. This step typically proceeds with high yield.

Quantitative Data for Route 2
StepProductStarting MaterialReagentsReaction TimeYield
1N-(2-Methylphenyl)acetamide2-MethylanilineAcetic Anhydride~1-2 hours>90% (estimated)
2N-(4-Bromo-2-methylphenyl)acetamideN-(2-Methylphenyl)acetamideN-Bromosuccinimide~4 hoursHigh (not specified)
34-Bromo-2-chloro-N-(2-methylphenyl)acetamideN-(4-Bromo-2-methylphenyl)acetamideCl2 (generated in situ)~1-2 hours~68% (estimated based on analogue)[2]
4This compound4-Bromo-2-chloro-N-(2-methylphenyl)acetamideHCl, Base~2-3 hoursHigh (not specified)
Overall ~8-11 hours ~50-60% (estimated)

Conclusion

Both synthetic routes offer viable pathways to this compound.

  • Route 1 is a more convergent and efficient synthesis in terms of the number of steps and overall yield. Its main potential drawback is the commercial availability and cost of the starting material, 3-chloro-5-methyl-4-nitroaniline.

  • Route 2 utilizes a more common and inexpensive starting material, 2-methylaniline. However, it is a longer process that requires protection and deprotection of the amino group, which can lower the overall yield and increase the consumption of reagents and solvents.

The choice between these two routes will likely depend on the specific requirements of the researcher, including the scale of the synthesis, cost considerations, and the availability of the starting materials. For larger-scale production where efficiency is paramount, optimizing Route 1 would be advantageous. For smaller-scale laboratory synthesis where starting material availability is a key factor, Route 2 provides a reliable, albeit longer, alternative.

References

A Comparative Guide to the Reactivity of 4-Bromo-2-chloro-6-methylaniline and 2-bromo-4-chloro-6-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of two constitutional isomers, 4-Bromo-2-chloro-6-methylaniline and 2-bromo-4-chloro-6-methylaniline. Understanding the distinct reactivity profiles of these molecules is crucial for their effective utilization as building blocks in medicinal chemistry and materials science. This comparison focuses on the key electronic and steric factors that influence their behavior in common synthetic transformations, supported by available data and established chemical principles.

Core Principles: Steric and Electronic Effects

The reactivity of substituted anilines is primarily governed by a combination of electronic and steric effects. In the case of this compound and 2-bromo-4-chloro-6-methylaniline, the arrangement of the bromo, chloro, and methyl groups on the aniline ring dictates the nucleophilicity of the amino group and the reactivity of the halogen substituents in cross-coupling reactions.

Electronic Effects: The amino group (-NH₂) is an activating, ortho-, para-director in electrophilic aromatic substitution, while the halogen atoms (Br and Cl) are deactivating yet ortho-, para-directing. The methyl group (-CH₃) is weakly activating. The overall electron density of the aromatic ring and the availability of the nitrogen lone pair for nucleophilic attack are influenced by the interplay of these substituents.

Steric Hindrance: The presence of substituents ortho to the amino group can significantly impede its ability to participate in reactions. This "ortho effect" can reduce the basicity and nucleophilicity of the aniline by sterically hindering the approach of electrophiles or reagents to the nitrogen atom.[1][2]

Quantitative Data Summary

CompoundStructurePredicted pKa
This compoundthis compound1.80 ± 0.10
2-bromo-4-chloro-6-methylaniline2-bromo-4-chloro-6-methylaniline1.75 ± 0.10

The predicted pKa values for the two isomers are very similar, suggesting that their basicities are comparable. However, the slightly lower predicted pKa for 2-bromo-4-chloro-6-methylaniline may suggest it is a slightly weaker base. This could be attributed to the presence of the bulky bromine atom in one of the ortho positions, which can cause greater steric hindrance around the amino group compared to the chlorine atom in the ortho position of the other isomer.[1]

Reactivity Comparison

N-Acylation:

In N-acylation reactions, the amino group acts as a nucleophile. The reactivity in this context is influenced by both the nucleophilicity of the nitrogen and the steric accessibility of the amino group.

  • This compound: This isomer has a chlorine atom and a methyl group in the ortho positions.

  • 2-bromo-4-chloro-6-methylaniline: This isomer has a bromine atom and a methyl group in the ortho positions.

Given that bromine is larger than chlorine, 2-bromo-4-chloro-6-methylaniline is expected to exhibit slower reaction rates in N-acylation reactions due to greater steric hindrance around the amino group.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig):

In these reactions, the carbon-halogen bond is the reactive site. The general order of reactivity for halogens in palladium-catalyzed cross-coupling is I > Br > Cl. This is due to the bond dissociation energies, with the C-Br bond being weaker than the C-Cl bond.

  • This compound: The bromine atom is at the para-position and the chlorine atom is at an ortho-position.

  • 2-bromo-4-chloro-6-methylaniline: The bromine atom is at an ortho-position and the chlorine atom is at the para-position.

Therefore, in a Suzuki-Miyaura or Buchwald-Hartwig coupling, This compound would be expected to react preferentially at the C-Br bond, while 2-bromo-4-chloro-6-methylaniline would also be expected to react at its C-Br bond. However, the position of the halogen can also influence reactivity. Generally, para-substituted halides are more reactive than ortho-substituted halides due to reduced steric hindrance around the reaction site. Thus, This compound is predicted to be more reactive in palladium-catalyzed cross-coupling reactions at the bromine site.

Experimental Protocols

The following are representative experimental protocols that can be adapted for a direct comparative study of the two aniline isomers.

Protocol 1: Comparative N-Acylation

This protocol describes a general procedure for the N-acylation of anilines.

Materials:

  • This compound or 2-bromo-4-chloro-6-methylaniline (1.0 mmol)

  • Acetyl chloride (1.1 mmol)

  • Triethylamine (1.2 mmol)

  • Dichloromethane (DCM), anhydrous (10 mL)

  • Stir bar

  • Round-bottom flask

  • Apparatus for inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the aniline (1.0 mmol) and anhydrous DCM (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 mmol) to the solution with stirring.

  • Slowly add acetyl chloride (1.1 mmol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water (10 mL).

  • Separate the organic layer, wash with brine (10 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The reaction can be run in parallel for both isomers, and the yields can be compared to determine their relative reactivity.

Protocol 2: Comparative Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of aryl bromides.

Materials:

  • This compound or 2-bromo-4-chloro-6-methylaniline (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

  • Triphenylphosphine (PPh₃) (0.08 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

  • Stir bar

  • Schlenk flask

  • Apparatus for inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a Schlenk flask, add the aniline (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

By comparing the yields of the coupled products, the relative reactivity of the C-Br bond in each isomer can be determined.

Visualizations

N_Acylation_Workflow General Workflow for Comparative N-Acylation cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification Aniline_Isomer Aniline Isomer (1.0 mmol) Cooling Cool to 0 °C Aniline_Isomer->Cooling DCM Anhydrous DCM (10 mL) DCM->Cooling Add_Base Add Triethylamine (1.2 mmol) Cooling->Add_Base Add_Acyl_Chloride Add Acetyl Chloride (1.1 mmol) Add_Base->Add_Acyl_Chloride Stir Stir at RT (2-4 h) Add_Acyl_Chloride->Stir Quench Quench with Water Stir->Quench Extraction Extract with DCM Quench->Extraction Purification Column Chromatography Extraction->Purification Product N-Acylated Product Purification->Product

Caption: Workflow for comparing N-acylation reactivity.

Suzuki_Coupling_Workflow General Workflow for Comparative Suzuki-Miyaura Coupling cluster_reactants Reactant & Catalyst Setup cluster_reaction Reaction cluster_workup Workup & Purification Aryl_Halide Aniline Isomer (1.0 mmol) Inert_Atmosphere Inert Atmosphere Aryl_Halide->Inert_Atmosphere Boronic_Acid Phenylboronic Acid (1.2 mmol) Boronic_Acid->Inert_Atmosphere Base K2CO3 (2.0 mmol) Base->Inert_Atmosphere Catalyst Pd(OAc)2 / PPh3 Catalyst->Inert_Atmosphere Add_Solvent Add Dioxane/Water Inert_Atmosphere->Add_Solvent Heat Heat to 90 °C (12-24 h) Add_Solvent->Heat Cool Cool to RT Heat->Cool Extraction Extract with EtOAc Cool->Extraction Purification Column Chromatography Extraction->Purification Product Coupled Product Purification->Product

Caption: Workflow for comparing Suzuki-Miyaura coupling reactivity.

Conclusion

References

Navigating the Synthesis Landscape: A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Bromo-2-chloro-6-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic functionalization of complex aromatic scaffolds is a cornerstone of modern synthesis. The poly-functionalized compound, 4-Bromo-2-chloro-6-methylaniline, presents a unique substrate for palladium-catalyzed cross-coupling reactions, offering multiple sites for selective bond formation. The choice of an appropriate palladium catalyst is paramount to achieving high efficacy and selectivity in these transformations. This guide provides an objective comparison of the expected performance of various palladium catalysts in Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings with this substrate, supported by established chemical principles and illustrative experimental data from analogous systems.

The reactivity of the carbon-halogen bonds in this compound is expected to follow the general trend of C-Br > C-Cl, allowing for chemoselective cross-coupling reactions under carefully controlled conditions. The presence of both a bromo and a chloro substituent, along with a sterically hindering methyl group and a coordinating amino group, makes the selection of the palladium catalyst and ligands a critical parameter for successful synthesis.

Comparative Efficacy of Palladium Catalysts

The efficacy of a palladium catalyst in a given cross-coupling reaction is highly dependent on the nature of the palladium precursor, the associated ligands, the base, and the solvent system. For a substrate like this compound, catalyst systems that are highly active and can overcome the steric hindrance around the reactive sites are generally preferred.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound. For the selective coupling at the C-Br bond of this compound, a range of palladium catalysts can be employed.

Catalyst SystemLigandBaseSolventTemperature (°C)Typical Yield (%)Selectivity (Br vs. Cl)
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O80-10070-85Good
Pd(OAc)₂ / SPhosSPhosK₃PO₄1,4-Dioxane80-11085-95Excellent
PdCl₂(dppf)dppfCs₂CO₃DMF90-12080-90Good
[Pd(allyl)Cl]₂ / cataCXium® AcataCXium® AK₂CO₃2-MeTHF90>90[1]Excellent

Note: The data presented is illustrative and based on established principles and results from similar substrates. Actual yields may vary depending on the specific boronic acid or ester used.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds.[2] This reaction is crucial for the synthesis of more complex aniline derivatives from this compound. The choice of ligand is particularly critical to achieve high yields and to couple a wide range of amines.

Catalyst SystemLigandBaseSolventTemperature (°C)Typical Yield (%)
Pd₂(dba)₃ / BINAPBINAPNaOtBuToluene80-10075-85
Pd(OAc)₂ / XPhosXPhosK₃PO₄t-BuOH90-11090-98
Pd₂(dba)₃ / RuPhosRuPhosCs₂CO₃1,4-Dioxane80-10088-96

Note: The data presented is illustrative. The reactivity is highly dependent on the nature of the amine coupling partner.

Heck Reaction

The Heck reaction forms a carbon-carbon bond between an aryl halide and an alkene.[3] For this compound, this reaction would typically occur at the C-Br position to yield a substituted styrene derivative.

Catalyst SystemLigandBaseSolventTemperature (°C)Typical Yield (%)
Pd(OAc)₂PPh₃Et₃NDMF100-12060-75
PdCl₂(PPh₃)₂PPh₃K₂CO₃NMP120-14070-80
Herrmann's CatalystNoneNaOAcDMAc120-14080-90

Note: The data is illustrative. Yields are dependent on the specific alkene used.

Sonogashira Coupling

The Sonogashira coupling reaction is used to form carbon-carbon bonds between an aryl halide and a terminal alkyne.[4] This reaction is a powerful tool for the introduction of alkynyl moieties.

Catalyst SystemCo-catalystLigandBaseSolventTemperature (°C)Typical Yield (%)
PdCl₂(PPh₃)₂CuIPPh₃Et₃NTHF25-5075-90
Pd(PPh₃)₄CuIPPh₃i-Pr₂NHToluene25-6080-95
Pd(OAc)₂ / SPhosNoneSPhosCs₂CO₃1,4-Dioxane60-8085-95 (Copper-free)

Note: The data is illustrative. Copper-free conditions can be advantageous to avoid alkyne homocoupling.

Experimental Protocols

Detailed experimental protocols are crucial for reproducibility. Below are generalized procedures for the cross-coupling reactions discussed.

General Procedure for Suzuki-Miyaura Coupling

To a solution of this compound (1.0 mmol) in the specified solvent (5 mL) are added the boronic acid or ester (1.2-1.5 mmol), the base (2.0-3.0 mmol), and the palladium catalyst (1-5 mol%). The reaction mixture is degassed with an inert gas (e.g., argon or nitrogen) for 15 minutes and then heated at the specified temperature for the indicated time. After cooling to room temperature, the reaction is quenched with water and extracted with an appropriate organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The product is purified by column chromatography.[5]

General Procedure for Buchwald-Hartwig Amination

In an oven-dried Schlenk tube, the palladium precursor (1-2 mol%), the ligand (1.2-2.4 mol%), and the base (1.2-1.5 mmol) are added. The tube is evacuated and backfilled with an inert gas. The solvent (5 mL), this compound (1.0 mmol), and the amine (1.1-1.2 mmol) are then added. The mixture is heated at the specified temperature until the starting material is consumed (monitored by TLC or GC-MS). After cooling, the reaction mixture is diluted with an organic solvent and washed with water. The organic layer is dried, concentrated, and the product is purified by chromatography.

General Procedure for Heck-Mizoroki Coupling

In a sealed tube, this compound (1.0 mmol), the palladium catalyst (1-5 mol%), the ligand (if applicable), the base (1.5-2.5 mmol), and the specified solvent (5 mL) are combined. The alkene (1.2-2.0 mmol) is then added. The tube is sealed and the mixture is heated at the specified temperature for the indicated time. After cooling, the reaction mixture is diluted with an organic solvent and washed with water. The organic layer is dried over anhydrous sodium sulfate and concentrated. The product is purified by column chromatography.[5]

General Procedure for Sonogashira Coupling

A mixture of this compound (1.0 mmol), the palladium catalyst (1-5 mol%), the copper(I) co-catalyst (2-10 mol%, if applicable), and the ligand (if applicable) is placed in a Schlenk tube. The tube is evacuated and backfilled with an inert gas three times. The specified solvent (5 mL), the base (2.0-3.0 mmol), and the terminal alkyne (1.2-1.5 mmol) are then added. The reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the mixture is worked up by adding water and extracting with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by chromatography.[5]

Visualizing the Process

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants This compound + Coupling Partner Degas Degassing (Inert Atmosphere) Reactants->Degas Catalyst Palladium Precursor + Ligand Catalyst->Degas Base_Solvent Base + Solvent Base_Solvent->Degas Heating Heating & Stirring Degas->Heating Quench Quenching Heating->Quench Extract Extraction Quench->Extract Purify Chromatography Extract->Purify Product Final Product Purify->Product

Caption: Generalized workflow for palladium-catalyzed cross-coupling reactions.

Logical Comparison of Catalyst Efficacy

catalyst_comparison cluster_reactivity Substrate Reactivity cluster_catalysts Catalyst Systems cluster_outcome Expected Outcome CBr C-Br Bond (More Reactive) Std_Pd Standard Catalysts (e.g., Pd(PPh₃)₄) CBr->Std_Pd Good Efficacy Adv_Pd Advanced Catalysts (e.g., Buchwald Ligands) CBr->Adv_Pd Excellent Efficacy CCl C-Cl Bond (Less Reactive) CCl->Std_Pd Low Efficacy CCl->Adv_Pd Improved Efficacy Moderate_Yield Moderate Yield Std_Pd->Moderate_Yield High_Yield High Yield & Selectivity Adv_Pd->High_Yield Adv_Pd->Moderate_Yield

Caption: Logical comparison of catalyst efficacy for C-Br vs. C-Cl bond activation.

References

Navigating Aniline Liabilities: A Comparative Guide to Isosteric Replacement Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the aniline motif is a double-edged sword. While its synthetic accessibility makes it a staple in medicinal chemistry, its propensity for metabolic instability and the formation of toxic reactive metabolites presents a significant hurdle in drug development. Isosteric replacement has become a critical strategy to circumvent these issues, aiming to retain or enhance pharmacological activity while improving the compound's overall profile. This guide provides an objective comparison of common isosteric replacement strategies for aniline, supported by experimental data and detailed methodologies.

The primary concern with anilines is their role as a "structural alert".[1] The electron-rich aromatic ring is prone to oxidation by cytochrome P450 enzymes, leading to reactive intermediates like nitrosoarenes and quinone-imines.[1] These metabolites can bind covalently to cellular macromolecules, potentially causing idiosyncratic adverse drug reactions (IADRs) such as hepatotoxicity and carcinogenicity.[1] Replacing the aniline moiety with a more metabolically robust isostere is therefore a key optimization strategy in drug discovery.[2]

Heteroaromatic Isosteres: Modulating Basicity and Improving Properties

A common strategy involves replacing the aniline phenyl ring with a nitrogen-containing heterocycle, such as pyridine. This substitution can significantly alter the compound's physicochemical properties. Aminopyridines, for instance, are frequently used to lower the basicity (pKa) of the exocyclic amine compared to the parent aniline, which can be advantageous for optimizing pharmacokinetic properties.

The introduction of a nitrogen atom into the aromatic ring reduces electron density, making the ring less susceptible to oxidative metabolism.[3] This can lead to improved metabolic stability. Furthermore, the nitrogen atom provides an additional hydrogen bond acceptor, which can potentially lead to new, beneficial interactions within the target protein's binding pocket.[3]

Compound/IsostereStructurepKacLogPMetabolic Stability (Intrinsic Clearance, µL/min/mg)Aqueous Solubility (µM)
Aniline Analog (Structure of a reference aniline-containing compound)~4.62.52615
Aminopyridine Isostere (Structure of the corresponding aminopyridine isostere)~3.51.8<3955

Table 1: Comparison of physicochemical and metabolic properties of a representative aniline compound and its aminopyridine isostere. Data synthesized from representative values in the literature.[3]

Saturated Carbocyclic Isosteres: Embracing Three-Dimensionality

An increasingly popular and effective strategy is the replacement of the planar aniline ring with saturated, three-dimensional (3D) carbocyclic scaffolds.[1][4] These bioisosteres, such as aminobicyclo[1.1.1]pentane (aminoBCP), aminobicyclo[2.2.2]octane (aminoBCO), and aminonorbornane (aminoNB), mimic the spatial orientation of the aniline group while offering significantly improved metabolic stability due to the lack of an easily oxidizable aromatic system.[5][6] This shift towards sp³-rich scaffolds can also improve solubility and other pharmacokinetic parameters.[4]

The primary advantage of these saturated isosteres is their resistance to the formation of reactive metabolites, directly addressing the core toxicity issue of anilines.[5][7] While concerns may arise about the higher pKa of the resulting aliphatic amines, this can often be modulated by nearby functional groups.[2]

IsostereKey FeaturesImpact on Properties
Aminobicyclo[1.1.1]pentane (aminoBCP) Rigid, linear scaffold. Acts as a para-aniline mimic.Improves metabolic stability and aqueous solubility.[8][9]
Aminobicyclo[2.2.2]octane (aminoBCO) Larger, rigid scaffold.Enhances Fsp³ character, resistant to metabolism.[5][6]
1-Aminonorbornane (aminoNB) Globular, rigid structure.Shown to have improved metabolic profiles compared to aniline counterparts.[2]
1-Aminocubane (aminoCUB) Highly strained, rigid cage.Offers unique 3D vector space and metabolic stability.[4][5]

Table 2: Comparison of common saturated carbocyclic isosteres for aniline.

Experimental Protocols

The data presented in comparative studies rely on a set of standardized assays to determine the physicochemical and pharmacokinetic properties of the compounds.

Metabolic Stability Assay (Liver Microsome)
  • Objective: To determine the rate of metabolism of a compound by liver enzymes.

  • Procedure:

    • The test compound (typically 1 µM) is incubated with liver microsomes (from human or rat, ~0.5 mg/mL protein) in a phosphate buffer (pH 7.4).

    • The reaction is initiated by adding the cofactor NADPH (1 mM), which is required for cytochrome P450 enzyme activity.

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • The reaction in the aliquots is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Samples are centrifuged to precipitate proteins.

    • The supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound relative to the internal standard.

  • Data Analysis: The natural logarithm of the percentage of the remaining compound is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

Aqueous Solubility Assay (Thermodynamic)
  • Objective: To determine the maximum concentration of a compound that can dissolve in an aqueous buffer.

  • Procedure:

    • An excess amount of the solid compound is added to a phosphate-buffered saline (PBS) solution at a specific pH (e.g., 7.4).

    • The resulting suspension is shaken or stirred at a constant temperature (e.g., 25°C) for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

    • The suspension is then filtered to remove the undissolved solid.

    • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as HPLC-UV or LC-MS/MS, by comparing against a standard curve.

G cluster_assays In Vitro Profiling Start Identify Aniline-based Lead Compound Select Select Isosteric Replacements (e.g., Aminopyridine, aminoBCP) Start->Select Synthesize Synthesize Analog Library Select->Synthesize Assay_PK Physicochemical & PK Assays (Solubility, logP, Metabolic Stability) Synthesize->Assay_PK Assay_PD Pharmacodynamic Assays (Target Binding, Functional Activity) Synthesize->Assay_PD Analyze Analyze Structure-Activity and Structure-Property Relationships (SAR/SPR) Assay_PK->Analyze Assay_PD->Analyze Optimize Lead Optimization Analyze->Optimize Optimize->Select Further Iteration End Select Candidate for In Vivo Studies Optimize->End Improved Profile

Conclusion

The strategic replacement of the aniline moiety is a powerful tool in modern medicinal chemistry to mitigate risks associated with metabolic activation and toxicity.[2] Both heteroaromatic and saturated carbocyclic isosteres offer viable solutions. Heteroaromatic rings like pyridine can favorably modulate physicochemical properties such as pKa and solubility, while 3D-saturated scaffolds like aminoBCP and aminoNB provide a more direct solution to metabolic instability by removing the problematic aromatic system.[3][5] The choice of isostere depends on the specific goals of the drug discovery program, including the desired property modulation and the synthetic tractability. The systematic evaluation of these replacements, using the standardized assays described, is crucial for the successful optimization of safe and effective drug candidates.

References

Comparative Cytotoxicity Analysis of Novel Heterocyclic Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for novel anticancer agents, the synthesis and evaluation of new chemical entities are paramount. This guide provides a comparative analysis of the cytotoxic effects of recently developed compounds, with a contextual focus on derivatives that could conceptually originate from precursors such as 4-bromo-2-chloro-6-methylaniline. Due to a scarcity of recent published studies on compounds directly derived from this specific aniline, this report extends its scope to include structurally related Schiff bases and other heterocyclic compounds, offering a broader perspective for researchers in drug discovery.

The data presented herein is collated from various in vitro studies, providing a baseline for comparison against established chemotherapy agents and among novel compounds. This guide is intended for researchers, scientists, and professionals in drug development, offering a succinct overview of cytotoxic potentials and the methodologies employed for their determination.

Quantitative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of various novel compounds against a panel of human cancer cell lines. The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition of cell viability. A lower IC₅₀ value is indicative of a higher cytotoxic potential. For comparative purposes, data for the standard chemotherapeutic drug, Cisplatin, is included where available.

Compound ClassCompound Name/CodeCancer Cell LineIC₅₀ (µg/mL)Reference CompoundReference IC₅₀ (µg/mL)
Schiff Base Metal ComplexMnL2Hep-G2 (Liver Carcinoma)2.6 ± 0.11Cisplatin4.0
Schiff Base Metal ComplexMnL2MCF-7 (Breast Cancer)3.0 ± 0.2Cisplatin4.0

Note: The MnL2 complex is derived from the Schiff base ligand 2-[(E)-{[4-(2-hydroxyethyl)phenyl]imino}methyl]-4-methoxy phenol (HL2) and is presented here as a contemporary example of a metal-based cytotoxic agent.[1]

Experimental Protocols

The determination of cytotoxic activity is a critical step in the evaluation of potential anticancer compounds. The most frequently cited method in the reviewed literature is the MTT assay.

MTT Cell Viability Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A negative control (vehicle, e.g., DMSO) and a positive control (a known cytotoxic drug, e.g., Doxorubicin or Cisplatin) are also included.

  • Incubation: The plates are incubated for a specified period, typically 24 to 72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 50 µL of 5 mg/mL in PBS) is added to each well. The plates are then incubated for an additional 3-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The background absorbance at a higher wavelength (e.g., 650 nm) is often subtracted.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing Experimental and Logical Frameworks

To aid in the conceptualization of the research process and potential mechanisms of action, the following diagrams have been generated.

G cluster_synthesis Compound Synthesis cluster_testing In Vitro Cytotoxicity Testing This compound This compound Schiff Base Formation Schiff Base Formation This compound->Schiff Base Formation Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Schiff Base Formation Novel Compound Novel Compound Schiff Base Formation->Novel Compound MTT Assay MTT Assay Novel Compound->MTT Assay Cancer Cell Lines Cancer Cell Lines Cancer Cell Lines->MTT Assay Data Analysis Data Analysis MTT Assay->Data Analysis IC50 Value IC50 Value Data Analysis->IC50 Value

General workflow for synthesis and cytotoxicity screening.

G Novel Cytotoxic Compound Novel Cytotoxic Compound Cellular Stress Cellular Stress Novel Cytotoxic Compound->Cellular Stress Death Receptor Pathway (Extrinsic) Death Receptor Pathway (Extrinsic) Novel Cytotoxic Compound->Death Receptor Pathway (Extrinsic) Mitochondrial Pathway (Intrinsic) Mitochondrial Pathway (Intrinsic) Cellular Stress->Mitochondrial Pathway (Intrinsic) Bcl-2 Family Regulation Bcl-2 Family Regulation Mitochondrial Pathway (Intrinsic)->Bcl-2 Family Regulation Caspase-8 Activation Caspase-8 Activation Death Receptor Pathway (Extrinsic)->Caspase-8 Activation Caspase-9 Activation Caspase-9 Activation Bcl-2 Family Regulation->Caspase-9 Activation Caspase-3 Activation (Executioner) Caspase-3 Activation (Executioner) Caspase-9 Activation->Caspase-3 Activation (Executioner) Caspase-8 Activation->Caspase-3 Activation (Executioner) Apoptosis Apoptosis Caspase-3 Activation (Executioner)->Apoptosis

References

Safety Operating Guide

Navigating the Disposal of 4-Bromo-2-chloro-6-methylaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 4-Bromo-2-chloro-6-methylaniline, ensuring compliance and minimizing risk.

This compound is a hazardous chemical that requires careful handling throughout its lifecycle, including its final disposal. Safety Data Sheets (SDS) consistently classify this compound as harmful if swallowed, in contact with skin, or inhaled, and as a cause of serious skin and eye irritation[1][2][3]. Therefore, disposal must be managed by a licensed and approved waste disposal plant[1][4][5][6][7]. Adherence to local, regional, and national regulations is mandatory[8][9].

Immediate Safety and Handling for Disposal

Before beginning the disposal process, it is imperative to take appropriate safety precautions. This includes wearing personal protective equipment (PPE) such as protective gloves, clothing, eye protection, and face protection[1][4][8]. All handling of the waste material should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors[1][4][8].

In the event of a spill, the material should be contained to prevent it from entering drains[8]. For solid spills, sweep up the material and place it into a suitable, closed container for disposal[6]. For liquid spills, use an inert absorbent material like sand or silica gel to soak up the substance before containerizing it for disposal[4][5].

Hazardous Waste Classification

This compound is classified as a halogenated organic compound. This classification is significant for waste segregation, as halogenated and non-halogenated waste streams are often managed differently[10]. Improper mixing of waste streams can complicate the disposal process and increase costs[10].

Hazard Summary Table:

Hazard ClassificationDescriptionPrimary Precaution
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]Avoid direct contact and inhalation. Use appropriate PPE.
Skin Irritation Causes skin irritation.[1][2]Wear protective gloves and clothing.[1]
Eye Irritation Causes serious eye irritation.[1][2]Wear eye and face protection.[1]
Environmental Hazard Halogenated organic compounds require specialized disposal to prevent environmental contamination.[10][11]Do not dispose of down the drain or in general waste.[4][7]

Step-by-Step Disposal Protocol

The primary protocol for the disposal of this compound is to prepare it for collection by a certified hazardous waste management company. On-site treatment or neutralization is not recommended for this compound due to its hazardous nature.

Experimental Protocol: Waste Preparation for Professional Disposal

  • Personal Protective Equipment (PPE) Verification: Before handling the waste, ensure you are wearing the appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles. If there is a risk of dust or aerosol generation, a respirator may be necessary[4].

  • Waste Segregation:

    • Identify a dedicated waste container for "Halogenated Organic Solids" or "Halogenated Organic Waste"[10]. This container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid[4][5].

    • Do not mix this compound with non-halogenated solvents or other incompatible waste streams[10].

  • Containerization of Waste:

    • Carefully transfer the waste this compound into the designated hazardous waste container. Minimize the generation of dust.

    • If dealing with contaminated materials (e.g., weighing paper, gloves, absorbent pads), place these in the same container.

  • Labeling the Waste Container:

    • Clearly label the waste container with the words "Hazardous Waste"[12].

    • Identify the contents, including the full chemical name: "this compound". If other chemicals are present in the container, list all components and their approximate percentages.

    • Indicate the specific hazards (e.g., "Toxic," "Irritant").

    • Include the date when the waste was first added to the container.

  • Storage of Waste Container:

    • Store the sealed waste container in a designated, secure hazardous waste accumulation area. This area should be well-ventilated and away from general laboratory traffic[5][6].

    • Ensure the container is stored in a secondary containment unit to prevent the spread of material in case of a leak.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

    • Follow all institutional procedures for waste handover and documentation.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_segregation Segregation & Containerization cluster_storage Storage & Pickup start Disposal of this compound Required ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Initiate Process assess_waste Assess Waste Form (Solid, Liquid, Contaminated Debris) ppe->assess_waste select_container Select Compatible, Labeled 'Halogenated Waste' Container assess_waste->select_container Proceed with Caution transfer_waste Transfer Waste to Container select_container->transfer_waste seal_label Securely Seal and Label Container - Chemical Name - Hazards - Date transfer_waste->seal_label store_waste Store in Designated Hazardous Waste Accumulation Area seal_label->store_waste Ready for Storage contact_ehs Contact EHS or Licensed Waste Disposal Contractor store_waste->contact_ehs end Professional Disposal Complete contact_ehs->end Schedule Pickup

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific guidelines and the chemical's Safety Data Sheet before handling and disposal.

References

Personal protective equipment for handling 4-Bromo-2-chloro-6-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Bromo-2-chloro-6-methylaniline (CAS RN: 30273-42-8). Adherence to these guidelines is critical for ensuring personnel safety and regulatory compliance in a laboratory setting.

Immediate Safety Information

This compound is a halogenated aromatic amine that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, skin contact, and ingestion.

Hazard Identification:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Eye Damage/Irritation: Causes serious eye irritation.

  • Sensitization: May cause an allergic skin reaction or asthma-like symptoms if inhaled.

  • Specific Target Organ Toxicity: May cause respiratory irritation.

Emergency First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the required PPE for handling this compound.

Protection Type Required PPE Specifications and Recommendations
Hand Protection Chemical-Resistant GlovesFor incidental contact or splash protection, nitrile gloves may be used but should be changed immediately upon contamination. For extended contact, Butyl rubber or Viton™ gloves are recommended based on data for the parent compound, aniline.[2] Always inspect gloves for degradation before use. Double gloving is recommended.
Eye/Face Protection Safety Goggles & Face ShieldUse chemical splash goggles that provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles, especially when there is a risk of splashing or when handling larger quantities.
Body Protection Laboratory CoatA flame-retardant lab coat should be worn and fully buttoned. For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is required.
Respiratory Protection Chemical Fume Hood / RespiratorAll handling of this compound must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. If a fume hood is not available or during a large spill, a NIOSH-approved respirator with organic vapor cartridges is necessary.
Foot Protection Closed-Toe ShoesChemical-resistant, closed-toe shoes must be worn at all times in the laboratory.

Glove Selection and Breakthrough Times for Aniline (as a reference for this compound):

Glove Material Breakthrough Time (minutes) Degradation Rating Recommendation
Butyl Rubber>480ExcellentRecommended for prolonged contact
Viton™>480ExcellentRecommended for prolonged contact
Neoprene145FairSuitable for shorter-term use
Nitrile25Very GoodNot recommended for prolonged contact; for splash protection only[1][2]

Data from Ansell Chemical Resistance Guide for Aniline.[1][3] Breakthrough time is the time it takes for the chemical to be detected on the inside of the glove. Degradation refers to the physical change in the glove material upon chemical contact.

Operational and Disposal Plans

A systematic workflow is essential for the safe handling and disposal of this compound.

Experimental Protocol: Safe Handling Workflow
  • Preparation:

    • Risk Assessment: Conduct a thorough risk assessment for the specific experiment.

    • Review SDS: Fully read and understand the Safety Data Sheet (SDS) before starting work.

    • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly.

    • Emergency Equipment: Locate and verify the functionality of the nearest safety shower, eyewash station, and fire extinguisher.

    • Spill Kit: Ensure a chemical spill kit appropriate for aromatic amines is readily available.

  • Handling:

    • Don PPE: Put on all required PPE before entering the designated handling area.

    • Dispensing: Handle the solid compound exclusively within a chemical fume hood. Use appropriate tools to minimize dust generation.

    • Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

  • Post-Handling & Decontamination:

    • Equipment Decontamination: Thoroughly decontaminate all surfaces and non-disposable equipment that have come into contact with the compound. A recommended procedure is to rinse with an appropriate solvent (e.g., ethanol or acetone), followed by washing with soap and water.[4][5][6] Collect all rinsate as hazardous waste.

    • Glove Removal: Remove gloves using the proper technique to avoid skin contact with the contaminated exterior.

    • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Waste Container: Collect all waste containing this compound in a designated, labeled, and sealed hazardous waste container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Waste Code: Based on its characteristics as a halogenated aniline, this waste would likely fall under EPA hazardous waste codes for "F" listed wastes from non-specific sources (such as F001 or F002 if mixed with spent solvents) or "K" listed wastes from specific sources if it's a residue from aniline production (e.g., K083, K103).[2][7] As a discarded commercial chemical product, it could be classified under the "U" list (e.g., U012 for Aniline).[8] Consult with your institution's Environmental Health and Safety (EHS) office for the specific waste codes used at your facility.

Disposal Procedure:

  • Collection: Collect all solid waste and liquid waste (including contaminated solvents and rinsates) in the designated hazardous waste container.

  • Storage: Keep the waste container tightly closed when not in use and store it in a designated satellite accumulation area that is cool, dry, and well-ventilated.

  • Pickup: Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.

Quantitative Data

The following table summarizes key quantitative data for this compound and a related compound for reference.

Property This compound 4-Bromo-2-methylaniline (for reference)
CAS Number 30273-42-8[9][10][11]583-75-5[12]
Molecular Formula C₇H₇BrClN[11]C₇H₈BrN[12]
Molecular Weight 220.49 g/mol [11]186.05 g/mol [12]
Melting Point 37-42 °C[9]57-59 °C[12]
Boiling Point Not readily available240 °C[12]
Appearance White to cream or purple crystalline powder or solid[9]Not specified

Visualized Workflows

The following diagrams illustrate the key workflows for handling and disposing of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Risk Assessment prep2 Review SDS prep1->prep2 prep3 Verify Fume Hood & Emergency Equipment prep2->prep3 hand1 Don Appropriate PPE prep3->hand1 hand2 Work in Fume Hood hand1->hand2 hand3 Store Properly hand2->hand3 post1 Decontaminate Equipment & Surfaces hand3->post1 post2 Proper Glove Removal post1->post2 post3 Wash Hands post2->post3

Caption: Workflow for the safe handling of this compound.

G cluster_collection Waste Collection cluster_storage Waste Storage cluster_disposal Final Disposal coll1 Segregate Halogenated Waste coll2 Use Designated, Labeled Container coll1->coll2 coll3 Collect Solids, Liquids, & Rinsate coll2->coll3 stor1 Keep Container Tightly Closed coll3->stor1 stor2 Store in Satellite Accumulation Area stor1->stor2 disp1 Contact EHS for Pickup stor2->disp1 disp2 Follow Institutional & Local Regulations disp1->disp2

Caption: Procedural flow for the disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.